molecular formula C91H149N27O28 B12370527 Elf18

Elf18

Cat. No.: B12370527
M. Wt: 2069.3 g/mol
InChI Key: ZRPZZJCWIPRUMJ-BEVCUQGISA-N
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Description

Elf18 is a useful research compound. Its molecular formula is C91H149N27O28 and its molecular weight is 2069.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C91H149N27O28

Molecular Weight

2069.3 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C91H149N27O28/c1-10-48(6)72(86(142)101-43-69(129)130)116-89(145)73(49(7)120)113-66(124)42-100-85(141)70(46(2)3)114-82(138)62(40-65(95)123)112-87(143)71(47(4)5)115-81(137)61(39-53-41-98-45-102-53)111-84(140)64-28-21-37-118(64)90(146)59(26-16-19-35-94)109-88(144)74(50(8)121)117-79(135)56(27-20-36-99-91(96)97)105-78(134)58(30-32-68(127)128)108-80(136)60(38-52-22-12-11-13-23-52)110-76(132)55(25-15-18-34-93)104-77(133)57(29-31-67(125)126)107-75(131)54(24-14-17-33-92)106-83(139)63(44-119)103-51(9)122/h11-13,22-23,41,45-50,54-64,70-74,119-121H,10,14-21,24-40,42-44,92-94H2,1-9H3,(H2,95,123)(H,98,102)(H,100,141)(H,101,142)(H,103,122)(H,104,133)(H,105,134)(H,106,139)(H,107,131)(H,108,136)(H,109,144)(H,110,132)(H,111,140)(H,112,143)(H,113,124)(H,114,138)(H,115,137)(H,116,145)(H,117,135)(H,125,126)(H,127,128)(H,129,130)(H4,96,97,99)/t48-,49+,50+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,70-,71-,72-,73-,74-/m0/s1

InChI Key

ZRPZZJCWIPRUMJ-BEVCUQGISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C

Origin of Product

United States

Foundational & Exploratory

The Elf18 Peptide: A Comprehensive Technical Guide to its Structure and Function in Plant Immunity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial peptide Elf18, derived from the highly conserved N-terminus of the elongation factor Tu (EF-Tu), is a potent elicitor of the plant innate immune system. Recognized as a Pathogen-Associated Molecular Pattern (PAMP), this compound triggers a robust defense response in a variety of plant species, most notably in the model organism Arabidopsis thaliana. This technical guide provides an in-depth analysis of the structure of the this compound peptide, its perception by the host plant, and the subsequent signaling cascade that culminates in PAMP-triggered immunity (PTI). Detailed experimental protocols for studying this compound-induced responses and quantitative data on its activity are presented to facilitate further research and potential applications in enhancing crop resilience.

The Structure of the this compound Peptide

The this compound peptide is a linear 18-amino-acid chain with a critical post-translational modification. Its structure is fundamental to its function as a PAMP.

Primary Structure

The canonical sequence of the this compound peptide is:

Ac-Ser-Lys-Glu-Lys-Phe-Glu-Arg-Thr-Lys-Pro-His-Val-Asn-Val-Gly-Thr-Ile-Gly-OH [1]

A crucial feature of this compound is the N-terminal acetylation of the serine residue.[2] This modification is essential for its biological activity; unmodified peptides are significantly less effective at inducing immune responses.[2]

Physicochemical Properties

The physicochemical properties of the this compound peptide are summarized in the table below.

PropertyValueReference
Molecular Formula C₉₁H₁₄₉N₂₇O₂₈[3]
Molecular Weight 2068.3 g/mol [1]
Amino Acid Sequence Ac-SKEKFERTKPHVNVGTIG-OH[1]
Modification N-terminal Acetylation[2]
Solubility Soluble in water
Three-Dimensional Structure

As of the latest available data, no experimentally determined three-dimensional structure of the this compound peptide, either in isolation or in complex with its receptor, has been deposited in the Protein Data Bank (PDB). The inherent flexibility of a short peptide like this compound makes it challenging to crystallize or to obtain a single, stable conformation in solution for NMR spectroscopy. However, structure-activity relationship studies have provided insights into the key residues for its biological function.[2]

Perception of this compound and Downstream Signaling

The recognition of this compound by the plant is a highly specific process that initiates a complex signaling cascade.

The EFR Receptor

In Arabidopsis thaliana, this compound is perceived by the EF-Tu RECEPTOR (EFR) , a plasma membrane-localized Leucine-Rich Repeat Receptor-Like Kinase (LRR-RLK).[1][4] EFR belongs to the LRR-XII subfamily of RLKs and shares structural similarities with other PAMP receptors, such as FLS2, which recognizes the bacterial flagellin-derived peptide flg22.[5] While a precise dissociation constant (Kd) for the this compound-EFR interaction is not consistently reported in the literature, competitive binding studies suggest a high-affinity interaction, with half-maximal saturation of receptor sites occurring at around 10 nM this compound.[6]

Signaling Cascade

The binding of this compound to EFR triggers a series of rapid downstream signaling events, characteristic of PTI.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Heterodimerization RBOHD RBOHD EFR->RBOHD Activation MAPK_cascade MAPK Cascade (MPK3/6) EFR->MAPK_cascade Activation Ethylene Ethylene Biosynthesis EFR->Ethylene ROS ROS Burst RBOHD->ROS PTI PAMP-Triggered Immunity (PTI) ROS->PTI Gene_expression Defense Gene Expression MAPK_cascade->Gene_expression Ethylene->PTI Gene_expression->PTI Callose Callose Deposition Gene_expression->Callose Callose->PTI

Figure 1. Simplified signaling pathway of this compound perception leading to PAMP-Triggered Immunity (PTI).

Key events in the this compound-induced signaling cascade include:

  • Receptor Complex Formation: Upon this compound binding, EFR forms a heterodimer with the co-receptor BAK1 (BRI1-ASSOCIATED KINASE 1), which is crucial for initiating downstream signaling.

  • Reactive Oxygen Species (ROS) Burst: One of the earliest responses is a rapid and transient production of apoplastic ROS, primarily mediated by the NADPH oxidase RBOHD (RESPIRATORY BURST OXIDASE HOMOLOG D).[7]

  • Mitogen-Activated Protein Kinase (MAPK) Cascade Activation: this compound perception leads to the phosphorylation and activation of a MAPK cascade, including MPK3 and MPK6 , which in turn phosphorylate downstream targets to regulate gene expression.

  • Ethylene Biosynthesis: The production of the phytohormone ethylene is induced, which plays a role in amplifying the defense response.[1][8][9]

  • Transcriptional Reprogramming: A large-scale transcriptional reprogramming occurs, leading to the upregulation of defense-related genes, such as pathogenesis-related (PR) genes.[10]

  • Callose Deposition: As a physical barrier against pathogen ingress, callose is deposited at the cell wall.[11][12][13][14][15]

Quantitative Analysis of this compound-Induced Immune Responses

The potency of this compound as an elicitor can be quantified by measuring various downstream responses. The following table summarizes key quantitative data from the literature.

Response MetricValue / RangePlant SystemReference(s)
EC₅₀ for Ethylene Biosynthesis 0.15 - 0.6 nMArabidopsis thaliana[2]
Concentration for ROS Burst Induction 100 nMArabidopsis thaliana[7]
Concentration for Seedling Growth Inhibition 50 nMArabidopsis thaliana[16]
Concentration for Callose Deposition 100 nMArabidopsis thaliana[16]
Concentration for MAPK Activation 100 nM - 1 µMArabidopsis thaliana[17]

Detailed Experimental Protocols

Reproducible and quantitative assays are essential for studying this compound-mediated immunity. Below are detailed protocols for key experiments.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in leaf tissue upon elicitation with this compound.

ROS_Burst_Workflow start Start prep_leaves Prepare Leaf Discs (4 mm biopsy punch) start->prep_leaves incubate Incubate Overnight in Water (in a 96-well plate) prep_leaves->incubate prepare_reagents Prepare Reaction Mix (Luminol, HRP, this compound) incubate->prepare_reagents add_reagents Add Reaction Mix to Wells prepare_reagents->add_reagents measure Measure Luminescence (Plate Reader) add_reagents->measure analyze Analyze Data (Total photon count over time) measure->analyze end End analyze->end

Figure 2. Experimental workflow for the ROS burst assay.

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • 4 mm biopsy punch

  • 96-well white microplate

  • Luminol (e.g., 5 mM stock in DMSO)

  • Horseradish peroxidase (HRP) (e.g., 1 mg/mL stock in water)

  • This compound peptide (e.g., 100 µM stock in water)

  • Microplate luminometer

Procedure:

  • Leaf Disc Preparation: From the leaves of 4- to 6-week-old Arabidopsis plants, excise 4 mm leaf discs using a biopsy punch, avoiding the midvein.

  • Overnight Incubation: Place one leaf disc into each well of a 96-well white microplate containing 100 µL of sterile water. Incubate the plate overnight at room temperature to allow the wounding response to subside.

  • Preparation of Reaction Solution: On the day of the experiment, prepare the reaction solution containing luminol (final concentration 17 µg/mL), HRP (final concentration 10 µg/mL), and the desired concentration of this compound (e.g., 100 nM) in sterile water.

  • Elicitation and Measurement: Remove the water from the wells and add 100 µL of the reaction solution. Immediately place the plate in a microplate luminometer and measure luminescence every 1-2 minutes for at least 30-60 minutes.

  • Data Analysis: The data is typically plotted as relative light units (RLU) over time. The total ROS production can be calculated by integrating the area under the curve.

MAPK Activation Assay

This western blot-based assay detects the phosphorylation of MAP kinases (MPK3 and MPK6) in response to this compound.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old) or leaf discs

  • Liquid ½ MS medium

  • This compound peptide

  • Protein extraction buffer

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibody: anti-phospho-p44/42 MAPK (anti-pERK1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence detection reagents

Procedure:

  • Plant Material and Treatment: Grow Arabidopsis seedlings in liquid ½ MS medium for 10-14 days. Treat the seedlings with this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Harvest the seedlings, freeze them in liquid nitrogen, and grind to a fine powder. Extract total proteins using a suitable extraction buffer.

  • Quantification and SDS-PAGE: Determine the protein concentration of the extracts. Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunodetection: Block the membrane and incubate with the primary antibody (anti-phospho-p44/42 MAPK) overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescence substrate and image the blot. A loading control, such as Coomassie Brilliant Blue staining of the membrane or probing for a housekeeping protein, should be included to ensure equal protein loading.

Seedling Growth Inhibition Assay

This assay quantifies the inhibitory effect of this compound on seedling growth, a hallmark of a sustained immune response.[17][18][19][20][21]

Materials:

  • Arabidopsis thaliana seeds

  • ½ MS agar plates

  • 48-well sterile plates

  • Liquid ½ MS medium

  • This compound peptide

  • Analytical balance

Procedure:

  • Seed Germination: Sterilize and plate Arabidopsis seeds on ½ MS agar plates. Grow the seedlings for 4-5 days under sterile conditions.

  • Seedling Transfer and Treatment: Carefully transfer one seedling into each well of a 48-well plate containing 250 µL of liquid ½ MS medium supplemented with different concentrations of this compound (e.g., 0, 10, 50, 100 nM).

  • Incubation: Incubate the plates for 7-10 days under a long-day photoperiod.

  • Measurement of Fresh Weight: After the incubation period, carefully remove each seedling, blot it dry on a paper towel, and measure its fresh weight using an analytical balance.

  • Data Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the mock-treated control seedlings.[21]

Callose Deposition Assay

This assay visualizes and quantifies the deposition of callose in leaf tissue in response to this compound.[11][12][13][14][15]

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • Syringe without a needle

  • This compound peptide (e.g., 1 µM in water)

  • Ethanol:acetic acid (3:1) solution for destaining

  • Aniline blue solution (e.g., 0.01% in 150 mM K₂HPO₄, pH 9.5)

  • Fluorescence microscope with a DAPI filter set

Procedure:

  • Leaf Infiltration: Infiltrate leaves of intact Arabidopsis plants with a solution of this compound (e.g., 1 µM) or water (mock control) using a needleless syringe.

  • Incubation: Incubate the plants for 12-24 hours.

  • Destaining: Excise the infiltrated leaves and clear the chlorophyll by incubating them in an ethanol:acetic acid (3:1) solution until the tissue is clear.

  • Staining: Wash the leaves with water and then stain with aniline blue solution for at least 2 hours in the dark.

  • Visualization and Quantification: Mount the stained leaves in 50% glycerol on a microscope slide. Visualize the callose deposits (which will fluoresce) using a fluorescence microscope with a DAPI filter set. The number and size of callose deposits can be quantified using image analysis software such as ImageJ.

Conclusion and Future Perspectives

The this compound peptide is a well-characterized PAMP that serves as a powerful tool for dissecting the plant innate immune system. Its defined structure and the identification of its receptor, EFR, have provided a clear model for studying PAMP perception and downstream signaling. The experimental protocols detailed in this guide offer robust methods for quantifying the various layers of the this compound-induced immune response.

Future research will likely focus on obtaining a high-resolution structure of the this compound-EFR complex to understand the molecular basis of ligand recognition and receptor activation. Further elucidation of the downstream signaling components and their interplay will provide a more complete picture of how plants translate PAMP perception into an effective immune response. From an applied perspective, the use of this compound or its derivatives as a biopesticide or a crop resilience enhancer holds significant promise for sustainable agriculture. A deeper understanding of its structure and function will be instrumental in realizing this potential.

References

An In-depth Technical Guide to the Elf18 Peptide: Sequence, Function, and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Elf18 peptide, a conserved N-terminal fragment of bacterial elongation factor Tu (EF-Tu), is a potent elicitor of the plant innate immune system. Recognized by the pattern recognition receptor (PRR) EF-Tu RECEPTOR (EFR) in Arabidopsis thaliana and other Brassicaceae, this compound triggers a cascade of defense responses, collectively known as pattern-triggered immunity (PTI). This guide provides a comprehensive overview of the this compound peptide, including its sequence, physicochemical properties, and its function in plant defense. Detailed experimental protocols for key assays and a summary of quantitative data on its activity are presented to facilitate further research and application in crop protection and drug development.

This compound Peptide: Core Characteristics

The this compound peptide is an 18-amino acid long, N-terminally acetylated peptide derived from the highly conserved bacterial protein EF-Tu.[1][2] Its sequence and key properties are summarized below.

PropertyValueReference
Sequence (Three-letter code) Ac-Ser-Lys-Glu-Lys-Phe-Glu-Arg-Thr-Lys-Pro-His-Val-Asn-Val-Gly-Thr-Ile-Gly-OH[1]
Sequence (One-letter code) Ac-SKEKFERTKPHVNVGTIG[1]
Molecular Weight 2068.11 g/mol [1]
Molecular Formula C91H149N27O28[1]
Modification N-terminal Acetylation[1][2]
Solubility Soluble in water[1]
Source N-terminus of bacterial Elongation Factor Tu (EF-Tu)[1][2]

Function in Plant Innate Immunity

This compound functions as a Pathogen-Associated Molecular Pattern (PAMP), a molecular signature characteristic of a class of microbes that is recognized by the host's innate immune system.[2] In plants like Arabidopsis thaliana, the perception of this compound by the leucine-rich repeat receptor kinase (LRR-RK) EFR initiates a signaling cascade leading to a robust defense response.[2]

Key immune responses triggered by this compound include:

  • Oxidative Burst: A rapid and transient production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), in the apoplast.[3] This response is a hallmark of successful PAMP recognition and plays a role in signaling and direct antimicrobial activity.

  • Ethylene Biosynthesis: this compound induces the production of the gaseous phytohormone ethylene, which is a key signaling molecule in plant defense.[3]

  • MAPK Activation: Mitogen-activated protein kinase (MAPK) cascades are rapidly activated upon this compound perception and are crucial for downstream signaling and transcriptional reprogramming.

  • Transcriptional Reprogramming: The this compound-EFR signaling pathway leads to changes in the expression of a large number of defense-related genes, including PATHOGENESIS-RELATED (PR) genes.[4]

  • Induced Resistance: Pre-treatment with this compound can enhance a plant's resistance to subsequent infection by pathogenic bacteria.[3]

Quantitative Data on this compound Activity

The biological activity of this compound has been quantified in various assays. The following table summarizes key quantitative data from the literature.

AssayParameterValuePlant SystemReference
EFR Binding IC50~10 nMArabidopsis thaliana
Oxidative Burst EC500.15 - 0.6 nMArabidopsis thaliana
Medium Alkalinization EC500.1 - 0.4 nMArabidopsis thaliana cell culture
Ethylene Production Effective Concentration100 nMNicotiana benthamiana leaves
MAPK Activation Effective Concentration100 nM - 1 µMArabidopsis thaliana seedlings/leaves
Gene Expression (e.g., ELENA1, PR1, PR2) Effective Concentration5 µMArabidopsis thaliana seedlings[5]

This compound Signaling Pathway

The perception of this compound by its receptor EFR at the plasma membrane initiates a complex signaling network. The following diagram illustrates the key components and their relationships in the this compound signaling pathway.

Elf18_Signaling_Pathway This compound This compound EFR EFR This compound->EFR Binds BAK1 BAK1 EFR->BAK1 Associates BIK1 BIK1 EFR->BIK1 Phosphorylates Ethylene Ethylene Biosynthesis EFR->Ethylene Induces BAK1->BIK1 Phosphorylates MAPKKK MAPKKK BIK1->MAPKKK Activates ROS ROS Burst BIK1->ROS Induces MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Defense_Genes Defense Gene Expression (e.g., PR1, PR2) MAPK->Defense_Genes Regulates EIN2 EIN2 Ethylene->EIN2 Activates EIN2->Defense_Genes Regulates Immunity Induced Resistance Defense_Genes->Immunity Contributes to

Caption: this compound signaling pathway in Arabidopsis thaliana.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of the this compound peptide.

Reactive Oxygen Species (ROS) Burst Assay

This protocol describes a luminol-based chemiluminescence assay to measure the production of ROS in Arabidopsis leaf discs upon elicitation with this compound.[1][6]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • This compound peptide stock solution (e.g., 1 mM in sterile water)

  • Luminol stock solution (e.g., 10 mM in DMSO)

  • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in sterile water)

  • Sterile, double-distilled water (ddH₂O)

  • 96-well white luminometer plates

  • Biopsy punch (4 mm)

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Plant Material Preparation:

    • Use a 4 mm biopsy punch to cut leaf discs from the leaves of 4-5 week old Arabidopsis plants, avoiding the midvein.

    • Float the leaf discs, adaxial side up, in a 96-well white luminometer plate containing 100 µL of sterile ddH₂O per well.

    • Incubate the plates at room temperature overnight to allow the leaf discs to recover from wounding.

  • Preparation of Reaction Solution:

    • On the day of the experiment, prepare the reaction solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of this compound (e.g., 100 nM) in sterile ddH₂O.[1][6] Prepare a control solution without this compound.

  • Measurement of ROS Burst:

    • Remove the water from the wells of the 96-well plate containing the leaf discs using a multichannel pipette.

    • Add 100 µL of the reaction solution (with or without this compound) to each well.

    • Immediately place the plate in a luminometer and measure luminescence over a period of 30-60 minutes, taking readings every 1-2 minutes.

  • Data Analysis:

    • The luminescence readings are proportional to the amount of ROS produced. Data can be plotted as relative light units (RLU) over time.

Ethylene Production Measurement

This protocol describes the measurement of ethylene production from Arabidopsis leaf tissue treated with this compound using gas chromatography.[2][7][8]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • This compound peptide stock solution (e.g., 1 mM in sterile water)

  • Gas-tight vials (e.g., 4 mL) with septum-sealed caps

  • Syringes for gas sampling

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable column (e.g., alumina)

  • Ethylene standard gas of known concentration

Procedure:

  • Sample Preparation:

    • Excise leaves from 4-5 week old Arabidopsis plants and cut them into small pieces.

    • Place a known weight of leaf tissue (e.g., 50-100 mg) into a gas-tight vial.

    • Add a small volume of sterile water or a buffer containing the desired concentration of this compound (e.g., 1 µM) to the leaf tissue. Prepare control samples with water or buffer only.

    • Seal the vials immediately with septum-sealed caps.

  • Incubation:

    • Incubate the vials under light at room temperature for a defined period (e.g., 4-24 hours).

  • Gas Sampling and Analysis:

    • After incubation, use a gas-tight syringe to withdraw a 1 mL sample of the headspace from each vial.

    • Inject the gas sample into the gas chromatograph.

    • The ethylene peak will be identified based on its retention time compared to the ethylene standard.

    • Quantify the amount of ethylene produced by comparing the peak area of the sample to a standard curve generated with known concentrations of ethylene.

  • Data Analysis:

    • Express the ethylene production as nL per gram of fresh weight per hour (nL g⁻¹ FW h⁻¹).

MAPK Activation Assay (Western Blot)

This protocol describes the detection of activated (phosphorylated) MAPKs in Arabidopsis seedlings treated with this compound using western blotting.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-14 days old) grown in liquid culture

  • This compound peptide stock solution (e.g., 1 mM in sterile water)

  • Liquid nitrogen

  • Protein extraction buffer (e.g., containing Tris-HCl, NaCl, EDTA, protease and phosphatase inhibitors)

  • Bradford reagent for protein quantification

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-phospho-p44/42 MAPK (anti-pERK1/2) antibody

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence substrate (ECL)

  • Western blotting imaging system

Procedure:

  • This compound Treatment and Sample Collection:

    • Treat Arabidopsis seedlings with 100 nM this compound for various time points (e.g., 0, 5, 15, 30 minutes).

    • At each time point, harvest the seedlings, blot them dry, and immediately freeze them in liquid nitrogen.

  • Protein Extraction and Quantification:

    • Grind the frozen seedlings to a fine powder in liquid nitrogen.

    • Add protein extraction buffer and homogenize the tissue.

    • Centrifuge the samples to pellet cell debris and collect the supernatant containing the total protein extract.

    • Determine the protein concentration of each sample using the Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-MAPK) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescence substrate to the membrane and detect the signal using an imaging system.

    • The presence of bands corresponding to the molecular weight of phosphorylated MAPKs indicates their activation. The intensity of the bands can be quantified to assess the level of activation. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total MAPK.

Conclusion

The this compound peptide is a well-characterized PAMP that serves as a valuable tool for studying plant innate immunity. Its specific recognition by the EFR receptor and the subsequent activation of a robust defense response make it a model elicitor for dissecting the molecular mechanisms of PTI. The detailed protocols and quantitative data provided in this guide are intended to support researchers and scientists in their efforts to further understand and utilize the this compound-EFR system for fundamental research and for the development of novel strategies to enhance plant disease resistance.

References

The Core Mechanism of Elf18 Perception in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, though lacking a mobile adaptive immune system, have evolved a sophisticated innate immune system to defend against invading pathogens. A crucial first line of defense is the recognition of conserved microbial signatures, known as pathogen-associated molecular patterns (PAMPs), by cell surface pattern recognition receptors (PRRs). One of the most well-characterized PAMPs is Elf18, an 18-amino-acid peptide derived from the N-terminus of bacterial elongation factor Tu (EF-Tu), a highly conserved and abundant protein in prokaryotes.[1][2][3][4] The perception of this compound by the plant PRR, EF-Tu RECEPTOR (EFR), triggers a robust immune response known as PAMP-triggered immunity (PTI), conferring broad-spectrum resistance to many bacterial pathogens.[1][5][6][7] This technical guide provides an in-depth overview of the core mechanism of this compound perception in plants, detailing the key molecular players, signaling events, and experimental methodologies used to elucidate this pathway.

The this compound Receptor Complex: EFR and BAK1

The perception of this compound is initiated by its direct binding to the leucine-rich repeat receptor kinase (LRR-RK) EFR (EF-Tu RECEPTOR).[1][4] EFR is a transmembrane protein with an extracellular LRR domain responsible for ligand binding, a transmembrane helix, and an intracellular serine/threonine kinase domain that initiates downstream signaling.[4][8][9]

Upon binding of this compound, EFR rapidly forms a heterodimer with another LRR-RK, BAK1 (BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1), which acts as a co-receptor.[2][5][10][11] BAK1, also known as SERK3 (SOMATIC EMBRYOGENESIS RECEPTOR-LIKE KINASE 3), is a central regulator of multiple signaling pathways, including plant growth and immunity.[5][11] The formation of the EFR-BAK1 complex is a critical step for the activation of downstream signaling.[2][10]

Downstream Signaling Cascade

The formation of the this compound-EFR-BAK1 complex initiates a cascade of phosphorylation events that transduce the signal from the cell surface to the cell interior, culminating in the activation of immune responses.

Receptor Complex Activation and Phosphorylation

Upon heterodimerization, the kinase domains of EFR and BAK1 are brought into close proximity, leading to their activation and reciprocal trans-phosphorylation.[2][10] This phosphorylation is crucial for the full activation of the receptor complex. Specific phosphorylation sites on EFR, such as serine 888 in the activation loop, have been identified as important for signaling.[12]

Activation of Cytoplasmic Kinases

The activated EFR-BAK1 complex then recruits and phosphorylates cytoplasmic kinases, primarily BIK1 (BOTRYTIS-INDUCED KINASE 1) and its homologs, PBL1 (PBS1-LIKE 1).[2][10] BIK1 is a key signaling hub that is rapidly phosphorylated upon this compound perception.[10]

MAP Kinase Cascade Activation

Phosphorylated BIK1, in turn, activates a mitogen-activated protein kinase (MAPK) cascade.[11] This involves the sequential phosphorylation and activation of MAPK kinases (MKKs) and MAPKs, such as MPK3 and MPK6.[13] The activation of this MAPK cascade is a hallmark of PAMP-triggered immunity and leads to the phosphorylation of various downstream targets, including transcription factors.[13]

Transcriptional Reprogramming

The activation of MAPK cascades and other signaling components ultimately leads to a massive transcriptional reprogramming within the plant cell.[1][14][15] This involves the upregulation of a large number of defense-related genes, including those encoding pathogenesis-related (PR) proteins, enzymes for antimicrobial compound synthesis, and signaling components.[1][13][14] For instance, the long-noncoding RNA ELENA1 has been shown to be induced by this compound and positively regulate the expression of defense genes like PR1.[1][14][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound perception and signaling from various studies.

ParameterValuePlant SystemReference
This compound Concentration for Responses
Seedling Growth Inhibition50 nM - 1 µMArabidopsis thaliana[17][18][19][20]
Oxidative Burst100 nM - 1 µMArabidopsis thaliana[12][18][20][21]
MAPK Activation100 nM - 10 µMArabidopsis thaliana[11][13]
Gene Expression (ELENA1)5 µMArabidopsis thaliana[3]
BIK1 Phosphorylation100 nMArabidopsis thaliana[2][22]
Timing of Responses
BIK1 Phosphorylation10 minArabidopsis thaliana[2][22]
Gene Expression (RTNLB4, PR1, etc.)10 - 360 minArabidopsis thaliana[13]
ELENA1 Expression Peak12 hArabidopsis thaliana[23]
GeneTreatmentFold Change (approx.)Time PointPlant SystemReference
This compound-Induced Gene Expression
PR1This compoundEnhanced in ELENA1 OX lines24 hArabidopsis thaliana[1][3]
PR2This compoundEnhanced in ELENA1 OX lines24 hArabidopsis thaliana[1][3]
FRK110 µM this compound~15-20 fold60 minArabidopsis thaliana[13]
WRKY2210 µM this compound~8-10 fold60 minArabidopsis thaliana[13]
WRKY2910 µM this compound~6-8 fold60 minArabidopsis thaliana[13]
MPK310 µM this compound~3-4 fold30 minArabidopsis thaliana[13]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound perception are provided below.

Co-Immunoprecipitation (Co-IP) to Detect EFR-BAK1 Interaction

This protocol is used to demonstrate the ligand-induced interaction between EFR and BAK1 in vivo.

Methodology:

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings expressing a tagged version of EFR (e.g., EFR-GFP) for approximately two weeks. Treat the seedlings with a mock solution or 100 nM this compound for 10 minutes.[2][22]

  • Protein Extraction: Harvest the seedlings and grind them in liquid nitrogen. Extract total proteins using an appropriate extraction buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the protein extracts with anti-GFP antibodies coupled to magnetic or agarose beads to immunoprecipitate EFR-GFP and any interacting proteins.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with antibodies against BAK1 to detect its co-immunoprecipitation with EFR-GFP.[12] An increase in the BAK1 signal in the this compound-treated sample compared to the mock-treated sample indicates a ligand-induced interaction.[24]

In Vitro Kinase Assay

This assay is used to measure the kinase activity of the EFR-BAK1 complex.

Methodology:

  • Protein Expression and Purification: Express and purify the intracellular kinase domains of EFR and BAK1, as well as a substrate protein such as a kinase-dead version of BIK1 (e.g., His-BIK1D202N), from E. coli or another expression system.[2][22]

  • Kinase Reaction: Set up a reaction mixture containing the purified EFR and BAK1 kinase domains, the BIK1 substrate, ATP (often radiolabeled [γ-32P]ATP or [γ-33P]ATP for detection), and a kinase reaction buffer.[25][26][27]

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Detection of Phosphorylation: Stop the reaction and detect the phosphorylation of the BIK1 substrate. This can be done by autoradiography if radiolabeled ATP was used, or by using a phosphospecific antibody in a Western blot.[26] An increase in BIK1 phosphorylation in the presence of both EFR and BAK1 indicates that EFR can activate BAK1's kinase activity.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol is used to quantify the changes in the expression of defense-related genes upon this compound treatment.

Methodology:

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings and treat them with a specific concentration of this compound (e.g., 10 µM) for various time points (e.g., 0, 10, 30, 60, 90, 120, 360 minutes).[13]

  • RNA Extraction and cDNA Synthesis: Harvest the seedlings at each time point, extract total RNA, and synthesize complementary DNA (cDNA) using reverse transcriptase.

  • qPCR Reaction: Set up a qPCR reaction using the synthesized cDNA, gene-specific primers for the target defense genes (e.g., PR1, FRK1) and a reference gene (e.g., UBQ10 or ACT2), and a fluorescent dye (e.g., SYBR Green).[13][23]

  • Data Analysis: Run the qPCR reaction in a thermal cycler. Analyze the resulting amplification data to determine the relative expression levels of the target genes, normalized to the reference gene. The fold change in gene expression is calculated relative to the untreated control at time 0.[13]

Visualizations

Signaling Pathway

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EFR EFR This compound->EFR 1. Binding BAK1 BAK1 EFR->BAK1 BIK1 BIK1 EFR->BIK1 4. Phosphorylation BAK1->EFR MAPKKK MAPKKK BIK1->MAPKKK 5. Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (MPK3/6) MAPKK->MAPK Phosphorylation TFs Transcription Factors MAPK->TFs 6. Phosphorylation Defense_Genes Defense Gene Expression (e.g., PR1) TFs->Defense_Genes 7. Transcriptional Activation

Caption: The this compound signaling pathway in plants.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Arabidopsis seedlings (EFR-GFP) treatment Treat with Mock or this compound start->treatment extraction Protein Extraction treatment->extraction ip Immunoprecipitation with anti-GFP beads extraction->ip wash Wash beads ip->wash elution Elute proteins wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot (anti-BAK1 antibody) sds_page->western result Result: Detect ligand-induced EFR-BAK1 interaction western->result

Caption: Workflow for Co-Immunoprecipitation of EFR and BAK1.

Logical Relationship: EFR Domain Function

EFR_Domain_Function EFR EFR Protein LRR Extracellular LRR Domain EFR->LRR TM Transmembrane Domain EFR->TM Kinase Intracellular Kinase Domain EFR->Kinase Function_Binding This compound Binding LRR->Function_Binding is responsible for Function_Anchoring Membrane Anchoring TM->Function_Anchoring is responsible for Function_Signaling Signal Transduction Kinase->Function_Signaling is responsible for

Caption: Functional domains of the EFR protein.

References

An In-depth Technical Guide to the Elf18 Receptor EFR in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ELONGATION FACTOR-TU RECEPTOR (EFR) is a key pattern recognition receptor (PRR) in the innate immune system of Arabidopsis thaliana and other members of the Brassicaceae family.[1][2] It recognizes the bacterial pathogen-associated molecular pattern (PAMP) elongation factor Tu (EF-Tu), or more specifically, the conserved N-terminal 18-amino acid peptide, elf18.[1][3][4] Perception of this compound by EFR triggers a robust immune response, known as PAMP-triggered immunity (PTI), which confers broad-spectrum resistance to a variety of bacterial pathogens.[4][5] This technical guide provides a comprehensive overview of the EFR, its signaling pathway, and key experimental methodologies for its study, tailored for researchers in plant biology and drug development.

Core Concepts

EFR is a leucine-rich repeat receptor kinase (LRR-RK) localized to the plasma membrane.[6][7] Its structure consists of an extracellular leucine-rich repeat (LRR) domain responsible for ligand binding, a single-pass transmembrane domain, and an intracellular serine/threonine kinase domain that initiates downstream signaling.[6][8]

Upon binding of this compound, EFR rapidly heterodimerizes with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1).[9][10] This ligand-induced association is a critical early event in the signaling cascade.[10] The formation of the EFR-BAK1 complex initiates a series of trans-phosphorylation events between the two receptor kinases, leading to the activation of downstream signaling components.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to EFR function and signaling.

Table 1: Ligand Binding and Response Activation

ParameterValueSpecies/SystemReference
This compound concentration for half-maximal saturation of receptor sites~10 nMNicotiana benthamiana expressing EFR[6]
This compound concentration for inducing oxidative burst>10 pMNicotiana benthamiana expressing EFR[6]
This compound concentration for seedling growth inhibition1 µMArabidopsis thaliana[13]
This compound concentration for inducing oxidative burst100 nM - 1 µMArabidopsis thaliana[13][14][15]
This compound concentration for MAPK activation1 µMArabidopsis thaliana[14]

Table 2: Gene Expression Changes upon this compound Elicitation

GeneFold Induction (this compound vs. Mock)Time PointExperimental SystemReference
PHI-1Significant increase30 minArabidopsis thaliana seedlings[16]
RET-OXSignificant increase30 minArabidopsis thaliana seedlings[17]
PR1Significantly induced24 hArabidopsis thaliana leaves[18]
PROPEP2Impaired induction in ein2 mutantsNot specifiedArabidopsis thaliana seedlings[18]
PROPEP3EIN2-independent inductionNot specifiedArabidopsis thaliana seedlings[18]

Signaling Pathway

The EFR signaling pathway is initiated by the perception of this compound and culminates in the activation of transcriptional reprogramming and other defense responses.

EFR Signaling Pathway Diagram

EFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_responses Immune Responses This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 BIK1 BIK1/PBL1 EFR->BIK1 Phosphorylation Hormones Hormone Signaling (ET, SA, JA) EFR->Hormones Callose Callose Deposition EFR->Callose BAK1->EFR MAPKKK MAPKKK BIK1->MAPKKK Activation ROS ROS Burst BIK1->ROS MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation TFs Transcription Factors MAPK->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes

Caption: EFR signaling pathway upon this compound perception.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols used to study EFR signaling.

Co-Immunoprecipitation of EFR and BAK1

This protocol is used to verify the ligand-induced interaction between EFR and its co-receptor BAK1.[9]

Materials:

  • Arabidopsis thaliana seedlings expressing GFP-tagged EFR.

  • Treatment solution: 100 nM this compound or mock (water).

  • Co-immunoprecipitation buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1x protease inhibitor cocktail).

  • GFP-Trap beads or equivalent anti-GFP antibody-coupled beads.

  • Wash buffer: (e.g., Co-IP buffer with reduced Triton X-100).

  • SDS-PAGE loading buffer.

  • Anti-GFP and anti-BAK1 antibodies.

Procedure:

  • Grow Arabidopsis seedlings expressing EFR-GFP for 12 days.

  • Treat seedlings with 100 nM this compound or mock for 10 minutes.

  • Freeze seedlings in liquid nitrogen and grind to a fine powder.

  • Resuspend the powder in Co-IP buffer and incubate on ice.

  • Centrifuge to pellet debris and collect the supernatant (total protein extract).

  • Incubate the protein extract with GFP-Trap beads with gentle rotation.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes by boiling the beads in SDS-PAGE loading buffer.

  • Analyze the eluates by SDS-PAGE and immunoblotting with anti-GFP and anti-BAK1 antibodies.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: 12-day-old EFR-GFP seedlings treatment Treat with 100 nM this compound or mock for 10 min start->treatment harvest Harvest and grind in liquid nitrogen treatment->harvest extraction Protein extraction with Co-IP buffer harvest->extraction incubation Incubate extract with GFP-Trap beads extraction->incubation wash Wash beads incubation->wash elution Elute proteins with SDS-PAGE buffer wash->elution analysis SDS-PAGE and Immunoblotting elution->analysis end End: Detect EFR-GFP and co-purified BAK1 analysis->end

Caption: Workflow for EFR-BAK1 co-immunoprecipitation.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS, a hallmark of PAMP-triggered immunity.[13][19]

Materials:

  • Leaf discs from 4-week-old Arabidopsis thaliana plants.

  • Assay buffer: (e.g., 20 mM MOPS, pH 7.4, 100 mM KCl).

  • Elicitor solution: 100 nM this compound.

  • Detection reagent: Luminol and horseradish peroxidase (HRP).

  • 96-well microplate.

  • Luminometer.

Procedure:

  • Collect leaf discs from mature leaves and float them on water overnight in the dark.

  • Transfer individual leaf discs to the wells of a 96-well plate containing assay buffer.

  • Add luminol and HRP to each well.

  • Measure background luminescence for a short period.

  • Add the this compound solution to elicit the ROS burst.

  • Immediately start measuring luminescence at regular intervals for at least 30-60 minutes.

Gene Expression Analysis by RT-qPCR

This method quantifies the transcriptional upregulation of defense-related genes following this compound treatment.[16][18]

Materials:

  • 10-day-old Arabidopsis thaliana seedlings.

  • Treatment solution: 100 nM this compound or mock.

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix.

  • Gene-specific primers for target genes (e.g., PHI-1, RET-OX) and a reference gene (e.g., ACTIN2).

  • qPCR instrument.

Procedure:

  • Grow seedlings in liquid or on solid half-strength MS medium.

  • Treat seedlings with 100 nM this compound or mock for the desired time (e.g., 30 minutes).

  • Freeze the seedlings in liquid nitrogen.

  • Extract total RNA using a suitable kit.

  • Synthesize cDNA from the RNA.

  • Perform qPCR using gene-specific primers and a qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.

In Vitro Kinase Assay

This assay assesses the phosphorylation of a substrate by the EFR kinase domain. A similar approach can be used to study trans-phosphorylation between EFR and BAK1.[11][12]

Materials:

  • Purified recombinant EFR and BAK1 intracellular domains (e.g., as GST or MBP fusions).

  • Purified substrate (e.g., kinase-dead BIK1).

  • Kinase reaction buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • [γ-³²P]ATP or unlabeled ATP.

  • SDS-PAGE loading buffer.

  • Phosphorimager or anti-phosphoserine/threonine antibodies.

Procedure:

  • Combine the purified EFR kinase domain, substrate, and kinase reaction buffer in a microfuge tube.

  • Initiate the reaction by adding ATP (radiolabeled or unlabeled).

  • Incubate at room temperature for a set time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Detect phosphorylation by autoradiography (for ³²P) or by immunoblotting with phospho-specific antibodies.

Role of ER Quality Control in EFR Biogenesis

The proper folding and maturation of EFR are critically dependent on the endoplasmic reticulum quality control (ERQC) system.[16][17] Several components of the ERQC machinery have been identified as essential for the biogenesis of a functional EFR receptor.

  • Calreticulin (CRT3) and UDP-glucose:glycoprotein glucosyltransferase (UGGT): These are key components of the calnexin/calreticulin cycle, which ensures the correct folding of glycoproteins. Mutations in the genes encoding these proteins lead to a significant reduction in EFR protein levels and a loss of this compound responsiveness.[7][17]

  • Stromal-derived factor-2 (SDF2), ERdj3B, and BiP: These proteins form a complex in the ER that is required for the proper biogenesis of EFR. Loss of SDF2 results in the ER retention and subsequent degradation of the EFR protein.[1][20]

Interestingly, the biogenesis of the related flagellin receptor FLS2 is less dependent on some of these ERQC components, highlighting a degree of specificity in the maturation of different PRRs.[14][16][17]

Logical Relationship of ERQC in EFR Biogenesis

ERQC_EFR_Biogenesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Nascent_EFR Nascent EFR polypeptide Folding Glycoprotein Folding Nascent_EFR->Folding QC_Complex ERQC Components (CRT3, UGGT, SDF2, etc.) Folding->QC_Complex Correct folding check Processing Further Processing QC_Complex->Processing Correctly folded Degradation ER-associated degradation (ERAD) QC_Complex->Degradation Misfolded Functional_EFR Functional EFR Processing->Functional_EFR

Caption: Role of ER Quality Control in EFR biogenesis.

Conclusion

The EFR receptor system in Arabidopsis thaliana serves as a paradigm for understanding plant innate immunity. Its specific recognition of the bacterial PAMP this compound triggers a rapid and robust defense response, making it a valuable target for engineering disease resistance in crop plants.[5][19] The detailed understanding of its signaling pathway and the methodologies to study its function, as outlined in this guide, provide a solid foundation for researchers aiming to further unravel the complexities of plant-microbe interactions and for professionals seeking to develop novel strategies for crop protection.

References

The Elf18 Signaling Cascade: A Technical Guide to Downstream Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The recognition of the bacterial elongation factor Tu (EF-Tu), or its conserved N-terminal peptide epitope Elf18, by the pattern recognition receptor (PRR) EF-Tu RECEPTOR (EFR) in plants initiates a robust innate immune response known as pattern-triggered immunity (PTI). This response is critical for broad-spectrum resistance to bacterial pathogens. Activation of EFR triggers a complex and rapid series of downstream signaling events, culminating in extensive transcriptional and metabolic reprogramming to mount an effective defense. This technical guide provides an in-depth overview of the core downstream signaling pathways activated by this compound, complete with quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in the field.

Core Signaling Events Following this compound Perception

Upon this compound binding, EFR rapidly associates with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1). This association initiates a cascade of phosphorylation events, leading to the activation of several interconnected signaling modules. The primary downstream responses include the activation of a mitogen-activated protein kinase (MAPK) cascade, a transient influx of calcium ions (Ca2+) into the cytosol, and a rapid production of reactive oxygen species (ROS), often referred to as the oxidative burst.[1][2] These early events are crucial for initiating the downstream transcriptional and translational changes that constitute the plant's defense response.

Quantitative Overview of this compound-Induced Responses

The following table summarizes key quantitative data associated with the downstream signaling events following this compound perception in the model plant Arabidopsis thaliana.

Response MetricQuantitative ValueTime Post-ElicitationReference
Transcriptional Reprogramming
Up-regulated Genes943Not Specified[3]
Down-regulated Genes676Not Specified[3]
EIN2-dependent Up-regulated Genes1532 hours[4]
EIN2-dependent Down-regulated Genes1112 hours[4]
EIN2-dependent Up-regulated Genes23410 hours[4]
EIN2-dependent Down-regulated Genes23210 hours[4]
Phosphoproteomics
Differentially Phosphorylated Sites>1 in 76 membrane proteinsMinutes[5]

Visualizing the this compound Signaling Network

The signaling pathways initiated by this compound are interconnected and form a complex network. The following diagrams, generated using Graphviz, illustrate the primary signaling cascades.

Elf18_Signaling_Pathway cluster_receptor Plasma Membrane cluster_downstream Cytosolic Signaling This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Heterodimerization BIK1 BIK1 EFR->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation MAPK_Cascade MAPK Cascade (MAPKKK3/5 -> MKK4/5 -> MPK3/6) BIK1->MAPK_Cascade Ca_Influx Ca2+ Influx BIK1->Ca_Influx ROS_Burst ROS Burst (RBOHD) BIK1->ROS_Burst Transcriptional_Reprogramming Transcriptional Reprogramming MAPK_Cascade->Transcriptional_Reprogramming Ca_Influx->Transcriptional_Reprogramming ROS_Burst->Transcriptional_Reprogramming Translational_Reprogramming Translational Reprogramming Transcriptional_Reprogramming->Translational_Reprogramming Immune_Responses Immune Responses Transcriptional_Reprogramming->Immune_Responses Translational_Reprogramming->Immune_Responses

Caption: Overview of the this compound signaling pathway.

Key Downstream Signaling Modules

Mitogen-Activated Protein Kinase (MAPK) Cascade

Activation of a MAPK cascade is one of the earliest and most conserved responses to this compound perception.[6] This signaling module typically consists of three sequentially activated protein kinases: a MAPK kinase kinase (MAPKKK), a MAPK kinase (MAPKK), and a MAPK (MPK). In the context of this compound signaling, the cascade involving MAPKKK3 and MAPKKK5, which phosphorylate and activate MKK4 and MKK5, leading to the activation of MPK3 and MPK6, is well-established.[7][8] A separate branch involving MEKK1, MKK1/MKK2, and MPK4 also plays a role.[7] Activated MAPKs phosphorylate a variety of downstream targets, including transcription factors, to regulate gene expression and other defense responses.[6]

MAPK_Cascade BIK1 BIK1 MAPKKK3_5 MAPKKK3 / MAPKKK5 BIK1->MAPKKK3_5 Activation MKK4_5 MKK4 / MKK5 MAPKKK3_5->MKK4_5 Phosphorylation MPK3_6 MPK3 / MPK6 MKK4_5->MPK3_6 Phosphorylation Downstream_Targets Downstream Targets (e.g., Transcription Factors) MPK3_6->Downstream_Targets Phosphorylation

Caption: The MAPK cascade activated by this compound.

Calcium (Ca2+) Signaling

This compound perception leads to a rapid and transient increase in the concentration of cytosolic free calcium ([Ca2+]cyt).[9][10] This calcium influx acts as a crucial second messenger, decoding the initial signal into specific downstream responses. The precise channels responsible for this influx are still under investigation, but the elevation in [Ca2+]cyt activates calcium-dependent protein kinases (CDPKs) and other calcium-binding proteins, which in turn regulate the activity of downstream targets, contributing to the activation of defense genes and other immune responses.[5][11]

Reactive Oxygen Species (ROS) Burst

A hallmark of PTI is the rapid and transient production of apoplastic ROS, primarily in the form of superoxide (O2•−) and its dismutation product, hydrogen peroxide (H2O2).[12][13] This "oxidative burst" is primarily mediated by the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[14][15] ROS molecules produced during the oxidative burst have dual functions: they can act as signaling molecules to potentiate defense responses and also have direct antimicrobial effects.[16][17]

Experimental_Workflow cluster_plant Plant Material cluster_treatment Treatment cluster_assays Downstream Assays Plant_Material Arabidopsis seedlings or leaf discs Elf18_Treatment This compound Elicitation Plant_Material->Elf18_Treatment MAPK_Assay MAPK Activation Assay Elf18_Treatment->MAPK_Assay ROS_Assay ROS Burst Measurement Elf18_Treatment->ROS_Assay Ca_Imaging Calcium Imaging Elf18_Treatment->Ca_Imaging RNA_Seq RNA-Seq Elf18_Treatment->RNA_Seq

Caption: General experimental workflow for studying this compound signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the downstream signaling events of this compound activation.

MAPK Activation Assay by Immunoblotting

This protocol describes the detection of activated MAPKs (MPK3 and MPK6) via immunoblotting using an antibody that specifically recognizes the dually phosphorylated T-X-Y motif in the activation loop of MAPKs.[18][19]

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • This compound peptide (100 nM final concentration)

  • Liquid ½ MS medium

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA, 1% Triton X-100, 1 mM DTT, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)

  • Laemmli sample buffer (4x)

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #9101)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence substrate

Procedure:

  • Grow Arabidopsis seedlings in liquid ½ MS medium.

  • Treat seedlings with 100 nM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). A mock treatment (water or buffer) should be used as a negative control.

  • Quickly harvest the seedlings, blot dry, and freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and resuspend in protein extraction buffer.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a Bradford assay).

  • Mix an equal amount of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescence substrate and visualize the signal using a chemiluminescence imaging system.

Measurement of ROS Burst using a Luminol-Based Assay

This protocol measures the production of ROS in leaf discs using a luminol-based chemiluminescence assay.[20][21][22]

Materials:

  • Arabidopsis thaliana leaf discs (4 mm diameter) from 4-5 week old plants

  • This compound peptide (100 nM final concentration)

  • Luminol (e.g., L-012)

  • Horseradish peroxidase (HRP)

  • White 96-well plate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Excise leaf discs from healthy, mature leaves and float them on sterile water in a petri dish overnight in the dark to reduce wounding effects.

  • The next day, transfer single leaf discs into the wells of a white 96-well plate containing 100 µL of sterile water.

  • Prepare the assay solution containing luminol (e.g., 20 µM final concentration) and HRP (e.g., 10 µg/mL final concentration).

  • Prepare the elicitor solution (e.g., 2x concentrated this compound in water).

  • Place the 96-well plate in the luminometer and measure the background luminescence for 5-10 minutes.

  • Add 100 µL of the assay solution containing the this compound elicitor to each well. For the negative control, add assay solution without the elicitor.

  • Immediately start measuring the luminescence kinetics every 1-2 minutes for at least 30-60 minutes.

  • The data is typically presented as relative light units (RLU) over time.

In Vivo Calcium Imaging

This protocol describes the visualization of changes in cytosolic calcium concentration using genetically encoded calcium indicators like aequorin or fluorescent proteins (e.g., GCaMP, Cameleon).[23][24][25]

Materials:

  • Transgenic Arabidopsis thaliana plants expressing a cytosolic-localized genetically encoded calcium indicator.

  • This compound peptide (100 nM final concentration)

  • Confocal or fluorescence microscope equipped for live-cell imaging.

Procedure:

  • Mount seedlings or leaf tissue from the transgenic plants on the microscope stage in a suitable imaging chamber containing liquid ½ MS medium.

  • Locate the region of interest and set up the imaging parameters (e.g., excitation and emission wavelengths, time-lapse settings).

  • Acquire a baseline recording of the fluorescence signal for a few minutes before elicitation.

  • Carefully add the this compound solution to the imaging chamber to the final desired concentration. A mock treatment should be used as a control.

  • Continue to record the fluorescence signal over time to capture the dynamic changes in [Ca2+]cyt.

  • The data is typically analyzed by quantifying the change in fluorescence intensity over time and is often presented as a ratio (e.g., F/F0) or a pseudocolored image series.

Transcriptional and Translational Reprogramming

A major consequence of this compound-triggered signaling is a massive reprogramming of the plant's transcriptome and translatome.[3] RNA sequencing (RNA-seq) has revealed that hundreds of genes are differentially expressed within hours of this compound perception.[4][26][27] These genes include those encoding other signaling components, defense-related proteins, and enzymes involved in the synthesis of antimicrobial compounds. Interestingly, ribosome footprinting studies have shown that the changes in translation are poorly correlated with the changes in transcription, indicating a significant layer of translational regulation during PTI.[3] This highlights the complexity of the defense response, where both transcriptional and post-transcriptional mechanisms are employed to fine-tune the production of defense-related proteins. A notable example of this regulation is the involvement of the long non-coding RNA ELENA1, which is induced by this compound and enhances the expression of defense genes like PR1.[28][29][30][31]

References

The Discovery and Characterization of Elf18: A Bacterial PAMP Unveiled

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The innate immune system of plants relies on the recognition of conserved microbial signatures, known as Pathogen-Associated Molecular Patterns (PAMPs), by cell surface-localized Pattern Recognition Receptors (PRRs). This recognition triggers a downstream signaling cascade, leading to PAMP-triggered immunity (PTI), which forms the first line of defense against invading pathogens. One of the most well-characterized PAMPs is Elf18, a conserved N-terminal 18-amino acid peptide of the bacterial Elongation Factor Tu (EF-Tu), the most abundant protein in bacteria.[1] This technical guide provides an in-depth overview of the discovery, characterization, and signaling pathway of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery of this compound as a PAMP

The journey to identifying this compound as a potent elicitor of plant defenses began with the observation that crude bacterial extracts could induce immune responses in plants, even in the absence of the then-known PAMP, flagellin.[2] This suggested the presence of other bacterial molecules recognized by the plant immune system. Through a series of biochemical fractionations and activity assays, the protein elicitor was identified as EF-Tu.[1] Subsequent work narrowed down the active epitope to the N-terminal region of the protein. An N-acetylated peptide comprising the first 18 amino acids, named this compound, was found to be fully active in inducing defense responses in Arabidopsis thaliana and other members of the Brassicaceae family.[1][2]

The this compound Receptor: EFR

The identification of the receptor for this compound was a crucial step in dissecting its signaling pathway. A reverse-genetics approach, screening Arabidopsis mutants for insensitivity to this compound-induced seedling growth inhibition, led to the identification of the EF-Tu RECEPTOR (EFR).[3][4] EFR is a leucine-rich repeat receptor-like kinase (LRR-RLK) located on the plasma membrane.[4] Mutant plants lacking a functional EFR protein are insensitive to this compound and exhibit increased susceptibility to certain bacterial pathogens, demonstrating the critical role of EFR in recognizing this compound and initiating an immune response.[3][4]

Quantitative Analysis of this compound-Induced Responses

The interaction between this compound and its receptor, EFR, triggers a cascade of downstream signaling events. The potency and specificity of these responses have been quantitatively characterized through various assays.

ResponseParameterValuePlant SystemReference
Binding to EFR IC50~10 nMArabidopsis thaliana cells[5]
Oxidative Burst (ROS) EC50Not explicitly found, but 100 nM is a commonly used concentration for strong induction. Dose-response observed from 1-1000 nM.Arabidopsis thaliana leaf discs[6][7]
MAPK Activation EC50Not explicitly found, but 100 nM is a commonly used concentration for strong induction.Arabidopsis thaliana seedlings[8]
Ethylene Production EC50Not explicitly found, but responses are seen at concentrations as low as 10 pM.Nicotiana benthamiana leaves expressing EFR[5]
Seedling Growth Inhibition Effective Concentration50 nM - 1 µMArabidopsis thaliana seedlings[3][9]

This compound Signaling Pathway

Upon binding of this compound to EFR, a series of rapid and robust signaling events are initiated. This signaling cascade involves the recruitment of co-receptors and the activation of downstream kinases and other signaling molecules.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR BAK1 BAK1 EFR->BAK1 Recruitment Ethylene Ethylene Biosynthesis EFR->Ethylene BIK1 BIK1 BAK1->BIK1 Phosphorylation BAK1->Ethylene RBOHD RBOHD BIK1->RBOHD Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation ROS ROS RBOHD->ROS MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK PTI PTI Responses (Gene expression, etc.) MAPK->PTI

Caption: Simplified this compound signaling pathway in Arabidopsis thaliana.

Key Experimental Protocols

Reproducible and quantitative characterization of this compound-induced responses is fundamental. Below are detailed methodologies for key experiments.

Ligand Binding Assay

This assay quantifies the interaction between this compound and its receptor EFR.

Ligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_receptor Prepare membrane fractions containing EFR incubation Incubate membrane fractions with radiolabeled this compound ± unlabeled competitor prep_receptor->incubation prep_ligand Synthesize and radiolabel This compound (e.g., with ¹²⁵I) prep_ligand->incubation separation Separate bound from free ligand (e.g., filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Calculate specific binding and determine Kd or IC50 quantification->analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Isolate microsomal fractions from Arabidopsis thaliana seedlings or cell cultures expressing EFR.

  • Radiolabeling: Synthesize a high-purity this compound peptide and label it with a radioactive isotope such as ¹²⁵I.

  • Binding Reaction: Incubate a fixed amount of membrane protein with a constant concentration of radiolabeled this compound in a binding buffer. For competition assays, include increasing concentrations of unlabeled this compound.

  • Separation: Rapidly separate the membrane-bound ligand from the free ligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Subtract non-specific binding (measured in the presence of a large excess of unlabeled ligand) from total binding to obtain specific binding. Plot specific binding as a function of the unlabeled competitor concentration to determine the IC50 value.

Oxidative Burst (ROS) Assay

This assay measures the rapid production of reactive oxygen species (ROS) upon this compound perception.[6][10]

ROS_Burst_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_leaf Excise leaf discs from 4-5 week old Arabidopsis plants prep_plate Float leaf discs in water overnight in a 96-well plate prep_leaf->prep_plate replace_water Replace water with assay solution (Luminol, HRP) prep_plate->replace_water add_this compound Add this compound to desired concentration replace_water->add_this compound measure_luminescence Immediately measure luminescence over time in a plate reader add_this compound->measure_luminescence analysis Plot relative light units (RLU) over time and calculate total ROS production measure_luminescence->analysis

Caption: Workflow for a luminol-based ROS burst assay.

Methodology:

  • Plant Material: Use leaf discs from 4- to 5-week-old Arabidopsis thaliana plants.

  • Preparation: Excise leaf discs (e.g., 4 mm diameter) and float them on water in a 96-well white plate overnight to reduce wounding effects.

  • Assay Solution: Prepare a solution containing luminol (as a chemiluminescent probe) and horseradish peroxidase (HRP).

  • Measurement: Replace the water with the assay solution. Add this compound to the desired final concentration (e.g., 100 nM). Immediately place the plate in a luminometer and measure light emission over a period of 30-60 minutes.

  • Data Analysis: The output is typically in relative light units (RLU). Plot RLU versus time to visualize the kinetics of the ROS burst. The area under the curve can be calculated to represent total ROS production.

MAPK Activation Assay

This assay detects the phosphorylation and thus activation of Mitogen-Activated Protein Kinases (MAPKs) in response to this compound.[8][11]

MAPK_Activation_Assay_Workflow cluster_prep Preparation cluster_assay Assay (Immunoblot) cluster_analysis Data Analysis prep_seedlings Grow Arabidopsis seedlings in liquid culture treat_this compound Treat seedlings with this compound (e.g., 100 nM) for various time points (0, 5, 15, 30 min) prep_seedlings->treat_this compound harvest Flash-freeze seedlings in liquid nitrogen treat_this compound->harvest extract_protein Extract total proteins harvest->extract_protein sds_page Separate proteins by SDS-PAGE extract_protein->sds_page transfer Transfer proteins to a membrane sds_page->transfer immunoblot Probe with anti-phospho-p44/42 MAPK antibody transfer->immunoblot analysis Visualize phosphorylated MAPKs and assess activation kinetics immunoblot->analysis

Caption: Workflow for MAPK activation assay via immunoblotting.

Methodology:

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid Murashige and Skoog (MS) medium. Treat the seedlings with this compound (e.g., 100 nM) for different durations (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Harvest and flash-freeze the seedlings in liquid nitrogen. Extract total proteins using a suitable extraction buffer containing phosphatase and protease inhibitors.

  • Immunoblotting:

    • Separate the protein extracts by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (active) form of MAPKs (e.g., anti-phospho-p44/42 MAPK).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis: The presence of a band at the expected molecular weight for MAPKs (e.g., MPK3, MPK6) indicates their activation. The intensity of the band reflects the level of activation at each time point. A loading control (e.g., staining for total protein or probing for a housekeeping protein) should be included to ensure equal protein loading.

Ethylene Measurement

This assay quantifies the production of the gaseous hormone ethylene, a key signaling molecule in plant defense, in response to this compound.[12]

Methodology:

  • Plant Material and Treatment: Place leaf discs or whole seedlings in a gas-tight vial containing a buffer. Add this compound to the desired concentration.

  • Incubation: Seal the vials and incubate for a defined period (e.g., 4 hours) under light.

  • Gas Sampling: Using a gas-tight syringe, withdraw a sample of the headspace from the vial.

  • Gas Chromatography: Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and an appropriate column for separating ethylene.

  • Quantification: The amount of ethylene is quantified by comparing the peak area from the sample to a standard curve generated with known concentrations of ethylene.

Conclusion and Future Directions

The discovery of this compound and its receptor EFR has been a landmark in our understanding of plant innate immunity. The robust and quantifiable nature of this compound-induced responses has made it an invaluable tool for dissecting the molecular mechanisms of PAMP-triggered immunity. For researchers and drug development professionals, a thorough understanding of the this compound-EFR system provides a powerful platform for screening for novel immune-modulating compounds and for engineering enhanced disease resistance in crops. Future research will likely focus on the finer details of the signaling network downstream of EFR, the interplay between this compound-mediated signaling and other immune pathways, and the structural basis of this compound recognition by EFR, which could pave the way for the rational design of novel PAMPs or their antagonists.

References

Evolutionary Conservation of the Elf18 Epitope: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Tenets of Innate Immunity: The Elf18-EFR Interaction

The recognition of conserved microbial signatures, known as microbe-associated molecular patterns (MAMPs), by host pattern recognition receptors (PRRs) is a fundamental principle of innate immunity across kingdoms. In plants, this first line of defense, termed pattern-triggered immunity (PTI), is crucial for warding off potential pathogens. A well-characterized example of PTI is the recognition of the N-terminal 18 amino acids of bacterial elongation factor Tu (EF-Tu), a highly conserved and abundant protein in bacteria, by the EF-Tu receptor (EFR) in Arabidopsis thaliana and other members of the Brassicaceae family.[1][2] This 18-amino-acid peptide epitope, known as this compound, acts as a potent elicitor of defense responses.[3] This technical guide provides a comprehensive overview of the evolutionary conservation of the this compound epitope, the signaling cascade it initiates, and detailed methodologies for its study.

Quantitative Analysis of the this compound-EFR Interaction and Downstream Signaling

The interaction between this compound and EFR, and the subsequent activation of downstream defense responses, can be quantified to understand the sensitivity and specificity of this recognition system. Key parameters include the binding affinity of this compound to EFR, and the effective concentration required to elicit 50% of the maximal response (EC50) for various downstream outputs.

ParameterValuePlant/SystemComments
Binding Affinity (IC50) ~10 nMArabidopsis thaliana cellsHalf-maximal competition of radiolabeled Elf26 binding by unlabeled this compound.[4][5]
EC50 for Medium Alkalinization 0.1 - 0.4 nMArabidopsis thaliana cell cultureA highly sensitive and robust assay for early this compound-induced responses.[3]
EC50 for ROS Burst ~1-10 nMArabidopsis thaliana leaf discsDependent on the specific experimental setup and genetic background.
EC50 for MAPK Activation ~10-100 nMArabidopsis thaliana seedlingsActivation of MPK3, MPK4, and MPK6 is a key downstream signaling event.
EC50 for Seedling Growth Inhibition ~1-10 nMArabidopsis thaliana seedlingsA long-term assay reflecting the overall impact of PTI activation on plant growth.[6][7]

Table 1: Quantitative Parameters of the this compound-EFR Interaction and Downstream Responses in Arabidopsis thaliana

The this compound-EFR Signaling Cascade

Upon binding of this compound to the leucine-rich repeat (LRR) ectodomain of EFR, a series of intracellular signaling events are rapidly triggered. This cascade ultimately leads to the activation of a broad spectrum of defense responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and the transcriptional reprogramming of defense-related genes.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Heterodimerization BIK1 BIK1/PBL1 EFR->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation RBOHD RBOHD BIK1->RBOHD Activation MAPKK MKK4/5 MAPKKK->MAPKK Phosphorylation MAPK MPK3/6 MAPKK->MAPK Phosphorylation Defense_Genes Defense Gene Expression (e.g., PR1) MAPK->Defense_Genes Transcriptional Reprogramming ROS ROS Burst RBOHD->ROS

Figure 1: this compound-EFR Signaling Pathway.

Evolutionary Conservation of the this compound Epitope

The this compound epitope is highly conserved across a wide range of bacterial phyla. However, some pathogenic bacteria have evolved this compound variants with reduced or abolished immunogenicity, likely as a mechanism to evade host recognition. The table below presents the amino acid sequences of the canonical this compound from E. coli and examples of immunogenic and non-immunogenic variants.

Epitope VariantAmino Acid SequenceImmunogenicity in A. thalianaRepresentative Bacterial Genera
Canonical this compound (E. coli) Ac-SKEKFERTKPHVNVGTIGHighEscherichia, Pseudomonas, Erwinia
Immunogenic Variant (EF-77) Ac-SKEKFERTKPHVNVGTIGHighStreptomyces
Weakly Immunogenic Variant (EF-80) Ac-AKEFAERTKPHVNVGTIGLowXanthomonas
Non-immunogenic Variant (EF-92) Ac-GKEKFERTKPHVNVGTIGNoneStreptomyces
Non-immunogenic Variant (EF-97) Ac-GKEFAERTKPHVNVGTIGNoneStreptomyces

Table 2: Amino Acid Sequences and Immunogenicity of this compound Variants (Ac- denotes N-terminal acetylation)

The EFR receptor itself is restricted to the Brassicaceae family, indicating a more recent evolutionary origin compared to the ancient this compound epitope. The transfer of the EFR gene to other plant families, such as Solanaceae (tomato, tobacco) and Rosaceae (apple), has been shown to confer this compound recognition and enhance resistance to bacterial pathogens, demonstrating the conserved nature of the downstream signaling components.[8]

Experimental Protocols

Receptor-Ligand Binding Assay (Radioligand Competition Assay)

This protocol describes a method to determine the binding affinity of unlabeled this compound to the EFR receptor by competing with a radiolabeled ligand.

Binding_Assay_Workflow A Isolate Microsomal Membranes from EFR-expressing tissue B Incubate Membranes with Radiolabeled Ligand (e.g., [125I]Elf26) and varying concentrations of unlabeled this compound A->B C Separate Bound from Free Ligand (e.g., vacuum filtration) B->C D Quantify Radioactivity of Bound Ligand C->D E Calculate IC50 D->E

Figure 2: Receptor-Ligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Homogenize plant tissue expressing EFR in a cold lysis buffer. Perform differential centrifugation to enrich for microsomal membranes. Resuspend the final membrane pellet in a binding buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a constant concentration of a radiolabeled Elf peptide (e.g., [125I]Elf26), and a serial dilution of unlabeled this compound.

  • Incubation: Incubate the reaction at 4°C for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter. Wash the filters with ice-cold wash buffer to remove unbound ligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Fit the data to a one-site competition model to determine the IC50 value.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in response to this compound elicitation using a luminol-based chemiluminescence assay.

Methodology:

  • Plant Material: Use leaf discs from 4-5 week old plants.

  • Assay Plate Preparation: Place one leaf disc in each well of a 96-well white plate containing water and incubate overnight.

  • Elicitation: Replace the water with an assay solution containing luminol, horseradish peroxidase (HRP), and the desired concentration of this compound.

  • Measurement: Immediately measure the chemiluminescence in a plate reader over a time course (e.g., 60 minutes).

  • Data Analysis: The data is typically presented as relative light units (RLU) over time. The total ROS production can be calculated by integrating the area under the curve.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay (In-gel Kinase Assay)

This assay detects the activation of MAPKs by phosphorylation of a substrate embedded in the gel.

Methodology:

  • Protein Extraction: Treat plant seedlings with this compound for various time points, then snap-freeze in liquid nitrogen and extract total proteins.

  • In-Gel Kinase Assay:

    • Cast an SDS-PAGE gel containing a general MAPK substrate, such as myelin basic protein (MBP).

    • Separate the protein extracts on the gel.

    • Denature and then renature the proteins within the gel.

    • Incubate the gel in a kinase reaction buffer containing [γ-32P]ATP.

    • Wash the gel extensively to remove unincorporated radioactivity.

    • Visualize the phosphorylated substrate by autoradiography.

Defense Gene Expression Analysis (qRT-PCR)

This method quantifies the transcript levels of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1), in response to this compound.

Methodology:

  • RNA Extraction and cDNA Synthesis: Treat plant tissue with this compound, extract total RNA, and synthesize first-strand cDNA.

  • Quantitative PCR: Perform qPCR using gene-specific primers for the target gene (e.g., PR1) and a reference gene (e.g., ACTIN2).

  • Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCT method.

Conclusion and Future Directions

The this compound-EFR system serves as a paradigm for understanding plant innate immunity. The high degree of conservation of the this compound epitope across a vast number of bacterial species underscores its importance as a reliable indicator of microbial presence. The successful transfer of EFR to diverse plant species highlights the potential for engineering broad-spectrum disease resistance in crops. Future research in this area may focus on:

  • Identifying and characterizing novel PRRs for other conserved microbial epitopes.

  • Elucidating the molecular mechanisms underlying the evolution of this compound variants that evade EFR recognition.

  • Engineering EFR or other PRRs with altered ligand specificities to recognize a broader range of pathogens.

  • Further dissecting the downstream signaling network to identify new targets for enhancing plant immunity.

This technical guide provides a foundation for researchers and drug development professionals to explore the fascinating world of plant innate immunity and leverage this knowledge for the development of novel strategies to protect plants from disease.

References

An In-depth Technical Guide to the Transcriptional Response to Elf18 Treatment in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data associated with the transcriptional response of plants to Elf18, a well-characterized pathogen-associated molecular pattern (PAMP).

Introduction: this compound and Plant Innate Immunity

Plants have evolved a sophisticated innate immune system to defend against microbial pathogens. The first line of defense, known as PAMP-Triggered Immunity (PTI), relies on the recognition of conserved molecular signatures from microbes, termed PAMPs.[1][2] One of the most studied bacterial PAMPs is this compound, an 18-amino acid peptide derived from the N-terminus of the highly conserved bacterial protein, Elongation Factor-Tu (EF-Tu).[3][4]

In plants of the Brassicaceae family, such as the model organism Arabidopsis thaliana, this compound is perceived by the cell surface pattern recognition receptor (PRR) called EF-TU RECEPTOR (EFR).[3][5] EFR is a leucine-rich repeat receptor kinase (LRR-RK).[3] The perception of this compound by EFR initiates a cascade of downstream signaling events, leading to a massive transcriptional reprogramming aimed at restricting pathogen growth.[6][7] This guide delves into the core components of this transcriptional response, from signal perception to gene activation, and provides the technical details necessary for its study.

The this compound Signaling Pathway

The perception of this compound by its cognate receptor EFR is the critical first step that triggers the plant's immune response. This interaction initiates a complex signaling cascade that relays the external signal to the nucleus, culminating in the activation of defense-related genes.

The binding of this compound to EFR leads to the rapid formation of a complex with other receptor-like kinases, most notably BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), which acts as a co-receptor. This association facilitates trans-phosphorylation events that activate the kinase domains of the receptors, initiating downstream signaling.

The signal is then transduced through mitogen-activated protein kinase (MAPK) cascades and calcium-dependent protein kinases (CDPKs).[8][9] These kinase cascades phosphorylate and activate various downstream targets, including transcription factors that directly regulate the expression of immune response genes.[8][10]

Recent research has also highlighted the role of non-coding RNAs in this pathway. The long non-coding RNA, this compound-INDUCED LONG-NONCODING RNA1 (ELENA1), has been identified as a key positive regulator.[1][6] Following this compound treatment, ELENA1 expression is induced and it interacts with Mediator subunit 19a (MED19a), enhancing the recruitment of the Mediator complex to the promoters of defense genes, such as PATHOGENESIS-RELATED GENE 1 (PR1), thereby boosting their expression.[1][6][11]

This compound signaling from receptor perception to gene transcription.

Quantitative Analysis of this compound-Responsive Genes

Transcriptome profiling, primarily through microarray and RNA-sequencing (RNA-seq) analysis, has been instrumental in quantifying the global changes in gene expression following this compound treatment. These studies reveal a rapid and robust transcriptional response involving hundreds to thousands of genes.

In wild-type Arabidopsis thaliana seedlings, significant changes in gene expression are observed within hours of this compound application. The number of differentially expressed genes (DEGs) increases over time, reflecting a sustained immune response.

Table 1: Differentially Expressed Genes in Wild-Type (WT) vs. ein2 Mutant Arabidopsis after this compound Treatment.[7]

Time PointGenotypeUpregulated Genes (≥2-fold)Downregulated Genes (≥2-fold)
2 hours WT1,218967
ein2153 (EIN2-dependent)111 (EIN2-dependent)
10 hours WT1,9322,195
ein2234 (EIN2-dependent)232 (EIN2-dependent)

Data derived from microarray analysis. EIN2-dependent genes are those showing ≥2-fold difference in transcript levels between WT and ein2 plants.[7]

Further studies using RNA-seq have provided a deeper view of the transcriptome. In an experiment involving wild-type and a transgenic line overexpressing the regulatory lncRNA ELENA1 (OX), a substantial number of genes were found to be upregulated at all time points post-treatment.

Table 2: Upregulated Protein-Coding Genes in Wild-Type (WT) and ELENA1 Overexpressor (OX) Plants after this compound Treatment.[6][12]

GenotypeTotal Genes DetectedUpregulated Genes (≥2-fold, P < 0.05)
WT 22,324535
ELENA1 OX 22,324603

Data derived from RNA-seq analysis across multiple time points (1, 6, and 12 hours).[6][12]

Gene Ontology (GO) enrichment analysis of these upregulated genes consistently reveals an overrepresentation of terms associated with "defense response," "immune response," "systemic acquired resistance," and signaling-related processes, confirming their role in plant immunity.[6][12]

Experimental Methodologies

Studying the transcriptional response to this compound requires a series of well-defined experimental procedures. The following sections detail the core protocols, from plant treatment to data analysis.

General Experimental Workflow

A typical experiment to analyze the transcriptional response to this compound involves several key stages: plant cultivation, elicitor treatment, sample collection, RNA extraction, library preparation for sequencing, bioinformatics analysis of the sequence data, and validation of results.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatics Analysis cluster_validation Validation A Plant Growth (e.g., Arabidopsis seedlings) B This compound Treatment (e.g., 1-5 µM this compound) A->B C Sample Harvesting (Time course: 0h, 1h, 6h, etc.) B->C D RNA Extraction & QC C->D E RNA-Seq Library Prep D->E F High-Throughput Sequencing E->F G Raw Read QC & Mapping F->G H Differential Gene Expression (DEG Analysis) G->H I Functional Analysis (e.g., GO Enrichment) H->I J qRT-PCR Validation of Key DEGs H->J

Workflow for transcriptome analysis of this compound response.
Detailed Protocols

Protocol 1: Plant Growth and this compound Treatment

  • Plant Material: Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium.

  • Growth Conditions: Seedlings are typically grown for 10-14 days under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • This compound Treatment: A synthetic this compound peptide is dissolved in sterile water. Seedlings are treated by adding the peptide solution directly to the liquid culture or by infiltrating leaves to a final concentration typically ranging from 100 nM to 5 µM.[4][13] Mock-treated controls receive sterile water only.

  • Harvesting: Whole seedlings or specific tissues are harvested at various time points after treatment (e.g., 0, 1, 6, 12, 24 hours), flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.[6][7]

Protocol 2: Total RNA Extraction from Plant Tissue This protocol is a generalized method based on phenol-chloroform extraction, suitable for generating high-quality RNA for sequencing.[14][15]

  • Homogenization: Frozen plant tissue (~100 mg) is ground to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

  • Lysis: The powder is transferred to a tube containing a pre-heated (65°C) extraction buffer (e.g., containing phenol, SDS, and EDTA). The sample is vortexed vigorously.[16]

  • Phase Separation: An equal volume of chloroform:isoamyl alcohol (24:1) is added. The mixture is emulsified by vortexing and then centrifuged at high speed (~12,000 x g) for 10-15 minutes at 4°C.[15][17]

  • RNA Precipitation: The upper aqueous phase is carefully transferred to a new tube. RNA is precipitated by adding LiCl to a final concentration of 2-3 M and incubating overnight at 4°C, or by adding isopropanol or ethanol and incubating at -20°C.[15][16]

  • Washing and Solubilization: The RNA pellet is collected by centrifugation, washed with 70-75% ethanol to remove residual salts, air-dried briefly, and dissolved in RNase-free water.[16][17]

  • Quality Control: RNA concentration and purity are assessed using a spectrophotometer (checking A260/280 and A260/230 ratios), and integrity is verified using gel electrophoresis or a bioanalyzer.[15][17]

Protocol 3: RNA-Seq Data Analysis

  • Library Preparation and Sequencing: An appropriate amount of high-quality total RNA (e.g., 1 µg) is used for library construction. This typically involves mRNA purification (poly-A selection), fragmentation, cDNA synthesis, adapter ligation, and amplification. Libraries are then sequenced on a high-throughput platform (e.g., Illumina).

  • Quality Control and Mapping: Raw sequencing reads are assessed for quality. Adapters and low-quality bases are trimmed. The cleaned reads are then aligned to the reference genome (Arabidopsis thaliana TAIR10).

  • Differential Expression Analysis: Read counts per gene are quantified. Statistical packages (e.g., DESeq2, edgeR) are used to identify genes that are significantly differentially expressed between this compound-treated and mock-treated samples.[18] Common cutoffs are a |log2(Fold Change)| ≥ 1 and a false discovery rate (FDR) or adjusted p-value < 0.05.[12]

  • Gene Ontology (GO) Enrichment Analysis: The list of DEGs is analyzed to identify overrepresented GO terms.[9][19] This provides insight into the biological processes, molecular functions, and cellular components that are significantly affected by this compound treatment.[6]

Protocol 4: qRT-PCR for Gene Expression Validation

  • cDNA Synthesis: 1-2 µg of total RNA from the same samples used for RNA-seq is treated with DNase I to remove genomic DNA contamination. First-strand cDNA is then synthesized using a reverse transcriptase enzyme and oligo(dT) or random primers.[18]

  • Primer Design: Gene-specific primers are designed for target defense genes (e.g., PR1, FRK1) and a stable reference gene (e.g., ACTIN2, UBQ10) for normalization.[13]

  • qPCR Reaction: The reaction is set up using a qPCR master mix (containing SYBR Green or a probe-based chemistry), cDNA template, and primers.

  • Data Analysis: The relative expression level of target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the mock control.[6]

Conclusion

The transcriptional response to this compound in plants is a rapid, robust, and complex process that is central to PAMP-triggered immunity. The perception of this single molecular pattern by the EFR receptor leads to a massive reprogramming of the plant's transcriptome, activating a wide array of defense-related genes. This guide provides a framework for understanding and investigating this response, from the overarching signaling pathways to the detailed experimental protocols and quantitative data that form the foundation of our knowledge. For researchers in plant science and drug development, a thorough understanding of these mechanisms offers opportunities to engineer durable disease resistance in crops and identify novel targets for intervention.

References

An In-depth Technical Guide to the Function of Elf18-Induced Long-Noncoding RNA ELENA1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Long-noncoding RNAs (lncRNAs) are emerging as critical regulators of gene expression in a wide array of biological processes. In plants, the ELF18-INDUCED LONG-NONCODING RNA 1 (ELENA1) has been identified as a key player in both innate immunity and nutrient signaling. This document provides a comprehensive technical overview of ELENA1's function, molecular mechanisms, and the experimental protocols used for its characterization. ELENA1 acts as a positive regulator of Pattern-Triggered Immunity (PTI) by interacting with the Mediator complex to enhance the expression of defense-related genes. Additionally, it functions as a systemic signal to attenuate leaf senescence under nitrogen deficiency. This guide details its molecular interactions, summarizes key quantitative data, and provides diagrams of its signaling pathways and relevant experimental workflows.

Core Functions and Signaling Pathways of ELENA1

ELENA1 is a 589-nucleotide, polyadenylated lncRNA transcribed from an intergenic region in Arabidopsis thaliana.[1] Its expression is induced by pathogen-associated molecular patterns (PAMPs) like this compound and flg22, but not by the defense hormone salicylic acid (SA), suggesting it functions downstream of PAMP recognition in an SA-independent manner.[1][2] ELENA1 operates primarily as a trans-acting lncRNA, regulating the expression of distant target genes involved in plant defense and nutrient management.[1][2]

Role in Plant Innate Immunity

Upon recognition of PAMPs such as this compound by its receptor EFR, the expression of ELENA1 is rapidly induced.[2] ELENA1 then functions as a positive regulator of the immune response.[2][3] Plants with reduced ELENA1 levels (knockdown lines) exhibit increased susceptibility to bacterial pathogens like Pseudomonas syringae pv tomato DC3000 and show decreased expression of key defense genes like PATHOGENESIS-RELATED GENE 1 (PR1).[1][4] Conversely, ELENA1 overexpression lines display enhanced resistance and elevated PR1 expression.[1][2][3]

The mechanism involves a direct interaction with the Mediator complex, a crucial co-regulator of RNA polymerase II. Specifically, ELENA1 binds to the Mediator subunit 19a (MED19a).[1][2][5] This interaction is part of a sophisticated regulatory switch. Under normal conditions, a transcriptional repressor, FIBRILLARIN 2 (FIB2), interacts with MED19a, suppressing the expression of immune genes.[6] Upon PAMP induction, the increased levels of ELENA1 lead to the dissociation of the FIB2/MED19a complex.[6][7] This allows the ELENA1/MED19a complex to be enriched on the PR1 promoter, activating its transcription and bolstering the plant's immune response.[1][2][6]

ELENA1_Immunity_Pathway cluster_perception PAMP Perception cluster_regulation Transcriptional Regulation cluster_response Cellular Response PAMP This compound / flg22 Receptor EFR / FLS2 Receptor PAMP->Receptor binds ELENA1 lncRNA ELENA1 (Transcription Induced) Receptor->ELENA1 induces MED19a MED19a ELENA1->MED19a binds FIB2 FIB2 (Repressor) ELENA1->FIB2 evicts PR1_Promoter PR1 Promoter MED19a->PR1_Promoter enriches on FIB2->MED19a binds (repression) PR1_Gene PR1 Gene Expression PR1_Promoter->PR1_Gene activates Immunity Enhanced Plant Immunity PR1_Gene->Immunity ELENA1_Nitrogen_Pathway cluster_root Root System cluster_shoot Shoot System (Leaves) N_Deficiency Nitrogen Deficiency (-N) ELENA1_Root ELENA1 Transcription N_Deficiency->ELENA1_Root induces ELENA1_Shoot Systemic ELENA1 ELENA1_Root->ELENA1_Shoot Systemic Movement MED19a MED19a ORE1 ORE1 (Senescence TF) ELENA1_Shoot->ORE1 dissociates complex Senescence_Genes Senescence Gene Expression MED19a->Senescence_Genes activates ORE1->MED19a forms complex with Leaf_Senescence Leaf Senescence Senescence_Genes->Leaf_Senescence promotes RIP_Workflow start Start: Plant Tissue step1 1. Cross-link RNA-Protein Complexes (1% Formaldehyde) start->step1 step2 2. Lyse Tissue & Shear Chromatin (Sonication) step1->step2 step3 3. Immunoprecipitate Target Protein (e.g., anti-MED19a antibody) step2->step3 step4 4. Capture Immune Complexes (Protein A/G Beads) step3->step4 step5 5. Wash to Remove Non-specific Binding step4->step5 step6 6. Elute & Reverse Cross-links (Heat + Proteinase K) step5->step6 step7 7. Purify Co-precipitated RNA step6->step7 step8 8. Reverse Transcription (cDNA synthesis) step7->step8 end 9. Analyze ELENA1 levels via qPCR step8->end ChIRP_Workflow start Start: Cross-linked Cells step1 1. Lyse Cells & Sonicate Chromatin start->step1 step2 2. Hybridize with Biotinylated Antisense Probes for ELENA1 step1->step2 step3 3. Capture Complexes with Streptavidin Magnetic Beads step2->step3 step4 4. Stringent Washes step3->step4 step5 5. Elute Complexes step4->step5 step6 6. Purify Genomic DNA (RNase & Proteinase K treatment) step5->step6 end 7. Analyze DNA via qPCR or High-Throughput Sequencing step6->end

References

An In-depth Technical Guide to the Early Signaling Events Following Elf18 Perception

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The recognition of conserved microbial patterns by cell surface receptors is a fundamental aspect of innate immunity in plants. One such pattern is Elf18, an 18-amino-acid peptide derived from the N-terminus of bacterial Elongation Factor-Tu (EF-Tu). Perception of this compound by the leucine-rich repeat receptor kinase (LRR-RK) EF-TU RECEPTOR (EFR) triggers a rapid and robust signaling cascade, leading to PAMP-triggered immunity (PTI). This guide provides a detailed overview of the core early signaling events that occur within minutes to hours after this compound perception, focusing on the key molecular players and their interactions.

Core Signaling Pathway

Upon binding of this compound, EFR rapidly forms a heterodimer with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1).[1][2][3][4] This ligand-induced association is a critical step for the activation of the receptor complex. Following heterodimerization, a series of phosphorylation events occur within the intracellular kinase domains of EFR and BAK1.[1][5][3][6] This leads to the activation of the receptor complex and the subsequent phosphorylation and activation of downstream receptor-like cytoplasmic kinases (RLCKs), primarily BOTRYTIS-INDUCED KINASE 1 (BIK1) and PBS1-LIKE 1 (PBL1).[1][7][8][9] Activated BIK1 then dissociates from the receptor complex to phosphorylate downstream targets, initiating a cascade of intracellular responses.[10] These early events include a rapid influx of calcium ions (Ca2+), the production of reactive oxygen species (ROS) in an "oxidative burst," and the activation of mitogen-activated protein kinase (MAPK) cascades.[7][8][11]

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR Binding EFR_BAK1_complex EFR-BAK1 complex EFR->EFR_BAK1_complex Heterodimerization BAK1 BAK1 BAK1->EFR_BAK1_complex BIK1 BIK1 EFR_BAK1_complex->BIK1 Phosphorylation RBOHD RBOHD ROS ROS RBOHD->ROS Production Ca_channel Ca2+ Channel Ca2 Ca2+ Ca_channel->Ca2 Influx Activated_BIK1 BIK1-P BIK1->Activated_BIK1 Activation Activated_BIK1->RBOHD Phosphorylation Activated_BIK1->Ca_channel Activation Immune_Responses Downstream Immune Responses ROS->Immune_Responses MAPK_cascade MAPK Cascade (MPK3/6) Ca2->MAPK_cascade Activation MAPK_cascade->Immune_Responses

Caption: Simplified this compound signaling pathway.

Quantitative Data on Early Signaling Events

The following tables summarize key quantitative parameters of the early signaling events induced by this compound. These values are compiled from various studies and can vary depending on the specific experimental conditions.

Table 1: Kinetics of this compound-Induced Responses

ResponseOnset TimePeak TimeDuration
EFR-BAK1 Complex Formation< 1 minute5-15 minutes> 30 minutes
BIK1 Phosphorylation~1 minute5-15 minutes> 30 minutes[10]
ROS Burst2-5 minutes10-20 minutes30-60 minutes[12]
MAPK (MPK3/6) Activation2-5 minutes15-30 minutes> 60 minutes[3][13]
Cytosolic Ca2+ InfluxSeconds< 5 minutes10-20 minutes

Table 2: Typical Magnitudes of this compound-Induced Responses

ResponseMeasurement UnitTypical Value/Fold Change
ROS ProductionRelative Light Units (RLU)10- to 100-fold increase over baseline
MAPK ActivationFold change in phosphorylation5- to 20-fold increase over baseline
Cytosolic Ca2+ ConcentrationnMIncrease from ~100 nM to > 1 µM

Experimental Protocols

Detailed methodologies for assessing the key early signaling events are provided below.

Measurement of Reactive Oxygen Species (ROS) Burst

This protocol is adapted for a luminol-based chemiluminescence assay in a 96-well plate format.[11][12][14][15][16]

Materials:

  • Leaf discs (4-5 mm diameter) from 4- to 6-week-old Arabidopsis thaliana plants.

  • Sterile water.

  • Assay solution: 100 µM Luminol (L-012) and 20 µg/mL Horseradish Peroxidase (HRP) in sterile water.

  • Elicitor solution: 100 nM this compound in sterile water.

  • White, flat-bottom 96-well microplate.

  • Plate luminometer.

Procedure:

  • Excise leaf discs using a biopsy punch and float them abaxial side up in sterile water in a petri dish overnight in the dark to reduce wounding-induced ROS.

  • The next day, carefully transfer individual leaf discs to the wells of a white 96-well plate, each containing 100 µL of sterile water.

  • Incubate the plate in the dark for at least 2 hours.

  • Just before measurement, replace the water with 100 µL of assay solution.

  • Measure the background luminescence for 5-10 minutes.

  • Add 10 µL of 1 µM this compound solution (final concentration 100 nM) to each well to initiate the response. For control wells, add 10 µL of sterile water.

  • Immediately start measuring the chemiluminescence in the luminometer. Record measurements every 1-2 minutes for at least 60 minutes.

  • Data is typically presented as Relative Light Units (RLU) over time.

ROS_Burst_Workflow A Day 1: Excise leaf discs and float on water overnight B Day 2: Transfer discs to 96-well plate with water A->B C Incubate in dark for >= 2 hours B->C D Replace water with Luminol/HRP assay solution C->D E Measure background luminescence (5-10 min) D->E F Add this compound (or water control) E->F G Measure luminescence every 1-2 min for 60 min F->G H Analyze data (RLU vs. time) G->H

Caption: Workflow for ROS burst measurement.
MAPK Activation Assay (Immunoblotting)

This protocol describes the detection of activated (phosphorylated) MAPKs using a phospho-specific antibody.[13][17][18][19]

Materials:

  • Arabidopsis seedlings (10-14 days old).

  • Liquid ½ MS medium.

  • 100 nM this compound solution.

  • Liquid nitrogen.

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail).

  • SDS-PAGE gels and blotting equipment.

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) antibody.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescence substrate.

Procedure:

  • Grow Arabidopsis seedlings in liquid ½ MS medium.

  • Treat the seedlings with 100 nM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). A mock treatment with water serves as the 0-minute control.

  • At each time point, harvest the seedlings, blot them dry, and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and resuspend in protein extraction buffer.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-p44/42 MAPK antibody overnight at 4°C.

  • Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescence substrate and visualize the signal using a CCD camera or X-ray film. A loading control, such as an antibody against total MAPK or a housekeeping protein, should be used to ensure equal protein loading.

MAPK_Assay_Workflow A Treat seedlings with this compound for different times B Harvest and freeze in liquid nitrogen A->B C Extract total proteins B->C D Quantify protein concentration C->D E Separate proteins by SDS-PAGE D->E F Transfer proteins to PVDF membrane E->F G Immunoblot with anti-phospho-MAPK antibody F->G H Detect signal with chemiluminescence G->H I Analyze band intensity H->I

Caption: Workflow for MAPK activation assay.
Cytosolic Calcium Imaging

This protocol outlines the measurement of cytosolic Ca2+ elevation using a genetically encoded calcium indicator like aequorin.[7]

Materials:

  • Transgenic Arabidopsis plants expressing cytosolic aequorin.

  • Coelenterazine solution (e.g., 5 µM in the dark).

  • 100 nM this compound solution.

  • Luminometer capable of measuring single-tube luminescence.

Procedure:

  • Excise leaf discs from transgenic plants expressing cytosolic aequorin.

  • Float the leaf discs on sterile water overnight in the dark.

  • The next day, incubate the leaf discs in 5 µM coelenterazine solution for at least 4 hours in the dark to reconstitute active aequorin.

  • Gently place a single leaf disc in a luminometer tube.

  • Measure the baseline luminescence for 1-2 minutes.

  • Inject the this compound solution into the tube to a final concentration of 100 nM.

  • Immediately record the luminescence signal for 10-20 minutes. The light emission is proportional to the cytosolic Ca2+ concentration.

  • At the end of the experiment, inject a discharging solution (e.g., 1 M CaCl2 in 10% ethanol) to measure the total remaining aequorin, allowing for calibration of the luminescence signal to Ca2+ concentration.

Calcium_Imaging_Workflow A Use transgenic plants expressing aequorin B Excise leaf discs and float on water overnight A->B C Incubate with coelenterazine for >= 4 hours B->C D Place disc in luminometer tube C->D E Measure baseline luminescence D->E F Inject this compound solution E->F G Record luminescence for 10-20 minutes F->G H Calibrate signal with discharging solution G->H

Caption: Workflow for cytosolic calcium imaging.

Conclusion

The perception of this compound by EFR initiates a rapid and coordinated series of signaling events that are crucial for mounting an effective immune response against bacterial pathogens. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to investigate this important pathway. Understanding the intricacies of these early signaling events is not only fundamental to plant biology but also holds potential for the development of novel strategies to enhance disease resistance in crops.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Use of Elf18 Peptide for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis, purification, and application of the Elf18 peptide, a significant elicitor of plant immune responses. This compound, an 18-amino acid peptide fragment derived from the N-terminus of bacterial elongation factor Tu (EF-Tu), is a well-characterized pathogen-associated molecular pattern (PAMP) recognized by the leucine-rich repeat receptor kinase (LRR-RK) EF-Tu RECEPTOR (EFR) in Arabidopsis thaliana and other Brassicaceae species.[1][2][3] The protocols detailed below are intended to enable researchers to produce high-purity this compound for investigating plant innate immunity, screening for novel immune-modulating compounds, and other research applications.

Introduction

The study of plant-pathogen interactions is crucial for developing robust and sustainable agriculture. A key aspect of plant defense is the ability to recognize conserved microbial molecules, or PAMPs, through pattern recognition receptors (PRRs) located on the plant cell surface.[1] The perception of PAMPs, such as this compound, triggers PAMP-triggered immunity (PTI), a basal defense response that confers resistance against a broad range of pathogens.[3]

This compound is a potent elicitor of PTI, inducing a variety of defense responses including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), deposition of callose in the cell wall, and transcriptional reprogramming leading to the expression of defense-related genes like PATHOGENESIS-RELATED GENE 1 (PR1).[4][5][6] The signaling cascade initiated by this compound perception is a valuable tool for dissecting the molecular mechanisms of plant immunity.

This document provides detailed protocols for the chemical synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS), its purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and its characterization using mass spectrometry. Furthermore, it outlines standard bioassays to verify the biological activity of the synthesized peptide.

Data Presentation

Table 1: Physicochemical Properties of this compound Peptide

PropertyValue
SequenceAc-Ser-Lys-Glu-Lys-Phe-Glu-Arg-Thr-Lys-Pro-His-Val-Asn-Val-Gly-Thr-Ile-Gly
N-terminal ModificationAcetylation
Molecular FormulaC₉₄H₁₅₅N₂₅O₂₉
Average Molecular Weight2123.4 g/mol
Purity (post-HPLC)>95%
Storage Conditions-20°C to -80°C (lyophilized)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy.[7]

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-amino acids with appropriate side-chain protecting groups (tBu for Ser, Thr, Glu; Boc for Lys, His; Pbf for Arg; Trt for Asn)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl cyanohydroxyiminoacetate (Oxyma)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic anhydride

  • Pyridine

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents to the resin loading), DIC (3 eq.), and Oxyma (3 eq.) in DMF.

    • Add the coupling solution to the deprotected resin and agitate for 2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence from C-terminus to N-terminus.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection of the N-terminal Serine, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DMF for 1 hour.

    • Wash the resin with DMF (5 times) and DCM (5 times).

  • Cleavage and Deprotection:

    • Wash the acetylated peptide-resin with DCM and then methanol, and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail for 3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

  • Lyophilization: Dissolve the crude peptide in a minimal amount of water/acetonitrile mixture and lyophilize to obtain a powder.

Protocol 2: Purification of Synthetic this compound by RP-HPLC

Materials:

  • Reversed-phase C18 column

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilized crude this compound peptide

Procedure:

  • Sample Preparation: Dissolve the crude this compound peptide in Mobile Phase A.

  • HPLC Separation:

    • Equilibrate the C18 column with Mobile Phase A.

    • Inject the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 ml/min.

    • Monitor the elution profile at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the full-length this compound peptide.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to confirm purity (>95%).

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound peptide as a white powder.

Protocol 3: Characterization by Mass Spectrometry

Procedure:

  • Dissolve a small amount of the purified, lyophilized this compound in a suitable solvent (e.g., 50% acetonitrile in water).

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated average molecular weight of 2123.4 g/mol .

Protocol 4: Biological Activity Assay - ROS Burst Measurement

This assay measures the rapid production of reactive oxygen species (ROS) in plant leaf tissue upon elicitor treatment.

Materials:

  • Arabidopsis thaliana Col-0 (wild-type) plants (4-6 weeks old)

  • Luminol

  • Horseradish peroxidase (HRP)

  • Water

  • Syringe without a needle

  • 96-well white microplate

  • Plate reader capable of measuring luminescence

Procedure:

  • Leaf Disc Preparation:

    • Excise leaf discs (4 mm diameter) from the leaves of healthy Arabidopsis plants.

    • Float the leaf discs in a petri dish containing water and incubate overnight in the dark at room temperature to reduce wounding-induced ROS.

  • Assay Setup:

    • Place one leaf disc into each well of a 96-well plate.

    • Add 100 µl of assay solution (water containing 20 µM luminol and 1 µg/ml HRP) to each well.

  • Elicitation and Measurement:

    • Add 100 µl of the elicitor solution (100 nM this compound in water) or a mock solution (water) to the wells.

    • Immediately place the plate in the luminometer and measure luminescence every 1-2 minutes for at least 30 minutes.

  • Data Analysis: Plot the relative light units (RLU) over time to visualize the ROS burst. A significant increase in luminescence in the this compound-treated samples compared to the mock-treated samples indicates a successful immune response.[4]

Table 2: Representative Quantitative Data for this compound-Induced ROS Burst

TreatmentPeak Luminescence (RLU)Time to Peak (minutes)
Mock (Water)50 ± 10N/A
100 nM this compound5000 ± 50010 - 15

Mandatory Visualizations

This compound Signaling Pathway

Elf18_Signaling_Pathway This compound This compound EFR EFR This compound->EFR binds Receptor_Complex EFR->Receptor_Complex BAK1 BAK1 BAK1->Receptor_Complex BIK1 BIK1 MAPK_Cascade MAPK Cascade (MPK3/6/4) BIK1->MAPK_Cascade ROS_Production ROS Production BIK1->ROS_Production Defense_Genes Defense Gene Expression (e.g., PR1) MAPK_Cascade->Defense_Genes PTI PAMP-Triggered Immunity (PTI) ROS_Production->PTI Defense_Genes->PTI Receptor_Complex->BIK1 activates

Caption: Simplified signaling cascade initiated by this compound perception at the plant cell membrane.

Experimental Workflow for this compound Synthesis and Application

Elf18_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) (Fmoc/tBu Strategy) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude this compound Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Purified this compound Peptide (>95%) Purification->Pure_Peptide Characterization Characterization (Mass Spectrometry) Pure_Peptide->Characterization Bioassay Biological Activity Assays (e.g., ROS Burst) Pure_Peptide->Bioassay Research Downstream Research Applications Characterization->Research Bioassay->Research

Caption: Workflow from chemical synthesis to biological application of the this compound peptide.

References

Application Notes and Protocols: Elf18-Induced Oxidative Burst Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of reactive oxygen species (ROS), often termed the oxidative burst, is a rapid and early event in plant innate immunity.[1] This response is triggered upon the perception of Microbe-Associated Molecular Patterns (MAMPs) by cell surface pattern recognition receptors (PRRs).[2] Elf18, a conserved 18-amino acid peptide from the N-terminus of bacterial Elongation Factor-Tu (EF-Tu), is a potent MAMP that is recognized by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) EF-TU RECEPTOR (EFR) in many plant species, including Arabidopsis thaliana.[3][4] The this compound-induced oxidative burst is a key signaling event that contributes to downstream defense responses and can be quantified to assess the activation of plant immunity.

This document provides a detailed protocol for a luminol-based chemiluminescence assay to measure the this compound-induced oxidative burst in plant leaf discs. This assay is a robust and widely used method to quantify the apoplastic ROS production, a hallmark of PAMP-triggered immunity (PTI).[5][6]

Signaling Pathway

The perception of this compound at the cell surface by EFR initiates a signaling cascade that leads to the production of ROS. EFR, upon binding to this compound, rapidly forms a complex with the co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[7] This association is crucial for the activation of downstream signaling components, including the phosphorylation and activation of the plasma membrane-localized NADPH oxidase, RESPIRATORY BURST OXIDASE HOMOLOG D (RBOHD).[2] Activated RBOHD then catalyzes the production of superoxide (O₂⁻) in the apoplast, which is rapidly dismutated to the more stable hydrogen peroxide (H₂O₂).[2][8] This burst of ROS acts as a secondary messenger to propagate the immune signal and also has direct antimicrobial properties.[2]

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Complex Formation RBOHD RBOHD EFR->RBOHD Activation BAK1->RBOHD Activation ROS ROS (O₂⁻, H₂O₂) RBOHD->ROS Production Downstream_Signaling Downstream Immune Responses ROS->Downstream_Signaling

Caption: this compound signaling pathway leading to ROS production.

Experimental Protocols

This protocol is adapted for Arabidopsis thaliana but can be modified for other plant species.

Plant Growth and Preparation
  • Plant Growth: Sow Arabidopsis thaliana seeds on soil and grow under short-day conditions (e.g., 10 hours light / 14 hours dark) at approximately 22°C for 4-5 weeks.[2][9]

  • Leaf Disc Collection: One day before the assay, use a 4 mm biopsy punch to excise leaf discs from the youngest fully expanded leaves, avoiding the midvein.[2][9]

  • Overnight Recovery: Place one leaf disc into each well of a 96-well white luminometer plate containing 100 µL of sterile deionized water.[5][9] The adaxial side of the leaf disc should face upwards.[9] Cover the plate and leave it at room temperature overnight to allow the leaf tissue to recover from wounding stress.[2]

Reagent Preparation
  • Luminol Stock Solution (10 mM): Dissolve luminol in DMSO. Store in the dark at -20°C.

  • Horseradish Peroxidase (HRP) Stock Solution (1 mg/mL): Dissolve HRP in sterile deionized water. Store at -20°C.

  • This compound Stock Solution (100 µM): Dissolve synthetic this compound peptide in sterile deionized water. Store at -20°C.

  • Assay Buffer: Sterile deionized water.

Oxidative Burst Assay
  • Prepare Reaction Solution: On the day of the assay, prepare the reaction solution containing 100 µM luminol and 10 µg/mL HRP in sterile deionized water.[2][9] For the elicitor treatment, add this compound to the desired final concentration (e.g., 100 nM).[2] For the negative control, add an equivalent volume of sterile deionized water.

  • Initiate the Assay:

    • Carefully remove the water from each well of the 96-well plate containing the leaf discs using a multichannel pipette.[9]

    • Immediately add 100 µL of the appropriate reaction solution (with or without this compound) to each well.[2][9]

  • Luminescence Measurement:

    • Immediately place the plate into a microplate luminometer.

    • Measure luminescence over a period of 40-60 minutes, taking readings at 2-minute intervals with an integration time of 1000 ms.[2][5]

    • The output is measured in Relative Light Units (RLU).[10]

Experimental_Workflow A Plant Growth (4-5 weeks) B Leaf Disc Excision (4 mm biopsy punch) A->B C Overnight Recovery in dH₂O B->C E Replace Water with Reaction Solution C->E D Prepare Reaction Solution (Luminol, HRP, this compound) D->E F Measure Luminescence (40-60 min) E->F G Data Analysis F->G

Caption: Experimental workflow for the this compound-induced oxidative burst assay.

Data Presentation

The data from the oxidative burst assay can be presented as a time-course kinetic curve, plotting RLU versus time. Additionally, the total ROS production can be calculated by integrating the area under the curve.

Table 1: Kinetic Measurement of this compound-Induced Oxidative Burst
Time (minutes)RLU (Control)RLU (100 nM this compound)
05055
252150
448500
6551200
8532500
10504500
12496000
14517500
16548000
18527000
20505500
25482000
3047800
3545300
4046100
Table 2: Dose-Dependent Total ROS Production Induced by this compound
This compound Concentration (nM)Total RLU (Area Under Curve)
0 (Control)2,050
115,500
1085,200
100250,600
1000265,300

Troubleshooting and Considerations

  • High Background: Ensure complete removal of the recovery water before adding the reaction solution. Wounding from leaf disc excision can cause a minor oxidative burst, which should subside during the overnight recovery.[1]

  • Low Signal: Check the activity of HRP and the concentration of luminol and this compound. Ensure the luminometer is set to the appropriate sensitivity.

  • Variability: Use leaves of a similar developmental stage and from multiple plants for biological replicates.[10] The size of the leaf discs should be consistent.[10]

  • Controls: Always include a negative control (no elicitor) to determine the basal level of ROS production.[10] A positive control, such as another known MAMP like flg22, can also be included.[10]

  • Data Interpretation: The magnitude of the oxidative burst can vary between plant species and even between different accessions of the same species. Therefore, it is important to include appropriate controls for comparison. The RLU values are relative and can differ between luminometers.[10]

References

Application Note and Protocol: Measurement of Ethylene Production Following Elf18 Treatment in Arabidopsis thaliana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In plants, the recognition of Pathogen-Associated Molecular Patterns (PAMPs) by cell surface Pattern Recognition Receptors (PRRs) is a critical first step in initiating innate immunity, a process known as PAMP-Triggered Immunity (PTI). Elf18, a conserved 18-amino-acid peptide from the N-terminus of bacterial Elongation Factor-Tu (EF-Tu), is a potent PAMP that is recognized by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) EF-TU RECEPTOR (EFR) in Brassicaceae, including the model organism Arabidopsis thaliana[1].

Upon binding of this compound to EFR, a complex signaling cascade is initiated, leading to various defense responses such as the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), callose deposition, and transcriptional reprogramming of defense-related genes[1][2]. A key component of this immune response is the production of the gaseous phytohormone ethylene. Ethylene is a crucial signaling molecule that regulates a wide array of developmental processes and responses to biotic and abiotic stress[3][4].

Accurate measurement of ethylene production following this compound elicitation is essential for dissecting the signaling pathways involved in plant immunity and for screening compounds that may modulate these responses. Gas chromatography (GC) is the most widely used, sensitive, and reliable technique for quantifying ethylene emissions from plant tissues[3]. This application note provides a detailed protocol for the measurement of this compound-induced ethylene production in Arabidopsis thaliana leaf tissue using gas chromatography with a flame ionization detector (GC-FID).

Principle of the Method

The method is based on the principle of headspace gas analysis. Plant material (e.g., leaf discs) is treated with this compound peptide and incubated in a sealed, gas-tight vial for a defined period. During this incubation, the ethylene produced by the tissue accumulates in the vial's headspace. A sample of the headspace gas is then withdrawn using a gas-tight syringe and injected into a gas chromatograph. The GC separates ethylene from other volatile compounds, and a flame ionization detector (FID) provides sensitive and quantitative detection. The amount of ethylene is then calculated by comparing the peak area from the sample to a standard curve generated with known concentrations of ethylene gas.

Signaling Pathway and Experimental Workflow

The recognition of this compound by its receptor EFR triggers a signaling cascade that culminates in the biosynthesis of ethylene. This process involves the activation of downstream signaling components and serves to amplify the immune response.

Elf18_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EFR EFR This compound->EFR Recognition BAK1 BAK1 EFR->BAK1 Association Downstream_Kinases Downstream Kinase Cascade (e.g., MAPKs) EFR->Downstream_Kinases ACS_Activation Activation of ACS Enzymes Downstream_Kinases->ACS_Activation ACC ACC Biosynthesis ACS_Activation->ACC SAM -> ACC ACO_Activation Activation of ACO Enzymes ACC->ACO_Activation Ethylene Ethylene (C2H4) ACO_Activation->Ethylene ACC -> C2H4 EIN2 EIN2 Ethylene->EIN2 Signaling EIN3_EIL1 EIN3/EIL1 EIN2->EIN3_EIL1 PROPEP_Expression PROPEP Gene Expression EIN3_EIL1->PROPEP_Expression Defense_Genes Defense Gene Expression EIN3_EIL1->Defense_Genes

Caption: this compound signaling pathway leading to ethylene production.

The experimental procedure involves several key steps, from sample preparation to data acquisition, as outlined in the workflow below.

Ethylene_Measurement_Workflow A Plant Growth (Arabidopsis thaliana, 4-5 weeks old) B Leaf Disc Preparation (e.g., 4-mm biopsy punch) A->B C Floating on Water Overnight (Reduces wounding effect) B->C D Treatment Application (Place discs in vials with this compound or Mock solution) C->D E Incubation (Seal vials and incubate for 4-5 hours in light) D->E F Headspace Gas Sampling (Use a gas-tight syringe) E->F G GC-FID Analysis (Inject gas sample into GC) F->G H Data Analysis (Quantify using standard curve) G->H

Caption: Experimental workflow for ethylene measurement.

Experimental Protocol

Materials and Reagents
  • Plant Material: Arabidopsis thaliana plants, wild-type (e.g., Col-0), 4-5 weeks old, grown under short-day conditions (8-10 hours light) to obtain large, healthy rosette leaves.

  • This compound Peptide: Synthetic this compound peptide (e.g., from EZBiolab or Genscript), dissolved in sterile water to create a 100 µM stock solution. Store at -20°C.

  • Incubation Buffer: Sterile, purified water.

  • Vials: 6-10 mL glass vials with PTFE/silicone septa screw caps (headspace vials).

  • Syringes: 1 mL gas-tight syringes with luer-lock valves.

  • Equipment:

    • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Porapak Q or TG-BOND Q+).

    • Biopsy punch (4-5 mm diameter).

    • Growth chambers or controlled environment room.

    • Standard ethylene gas (certified, e.g., 10 ppm in Nitrogen) for standard curve preparation.

Procedure
  • Plant Preparation (Day 1): a. Select healthy, fully expanded leaves from 4-5 week-old Arabidopsis plants. b. Use a biopsy punch to create uniform leaf discs (e.g., 4 mm diameter). Avoid the mid-vein. c. Float the leaf discs in a petri dish containing sterile water and keep them in the dark overnight at room temperature. This step helps to reduce the wound-induced ethylene production from the cutting process[2].

  • Treatment and Incubation (Day 2): a. Prepare the treatment solutions. For a final concentration of 100 nM this compound, dilute the 100 µM stock solution in sterile water. Prepare a "mock" treatment control using only sterile water. b. Place 4-6 leaf discs into each glass vial. c. Add 200-400 µL of the appropriate treatment solution (100 nM this compound or mock) directly onto the leaf discs. d. Immediately seal the vials tightly with the septa screw caps. e. Incubate the vials under continuous light at room temperature for 4-5 hours to allow for ethylene accumulation.

  • Ethylene Measurement (Day 2): a. After the incubation period, gently mix the gas inside the vial by shaking. b. Using a 1 mL gas-tight syringe, carefully withdraw a 1 mL sample of the headspace gas from the vial through the septum. c. Immediately inject the gas sample into the injection port of the GC. d. Record the peak area corresponding to the retention time of ethylene.

  • Standard Curve Generation: a. Prepare a series of ethylene standards by injecting known volumes of the certified ethylene standard gas into sealed vials of the same size used for the samples. This creates a range of concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 ppm). b. Analyze 1 mL of headspace from each standard vial using the same GC method as for the samples. c. Plot the peak area against the known ethylene concentration (in pmol or nL) to generate a standard curve. The curve should be linear (R² > 0.99).

GC Parameters (Example)
  • Instrument: Agilent 7890A GC or similar

  • Detector: Flame Ionization Detector (FID)

  • Column: Porapak Q (80/100 mesh), 2m x 2mm ID

  • Carrier Gas: Helium or Nitrogen, flow rate ~30 mL/min

  • Temperatures:

    • Injector: 150°C

    • Oven: 80°C (isothermal)

    • Detector (FID): 250°C

  • Run Time: ~3 minutes (retention time for ethylene is typically 1-2 minutes)

Data Presentation and Analysis

  • Use the linear regression equation from the ethylene standard curve to convert the peak area of each sample into the total amount of ethylene (in pmol or nL) in the 1 mL injected volume.

  • Calculate the total amount of ethylene in the vial headspace by correcting for the vial volume.

  • Normalize the ethylene production to the incubation time and the fresh weight of the leaf discs. The final data should be expressed in units such as nL g⁻¹ h⁻¹ or pmol g⁻¹ h⁻¹.

  • Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine if the difference between mock-treated and this compound-treated samples is statistically significant.

Expected Results

Treatment with this compound is expected to induce a significant increase in ethylene production compared to the mock-treated control. The magnitude of the response can vary based on plant age, ecotype, and specific experimental conditions.

TreatmentEthylene Production (nL g⁻¹ h⁻¹) (Mean ± SD)Fold Change (vs. Mock)p-value (vs. Mock)
Mock (Water)1.5 ± 0.41.0-
100 nM this compound9.8 ± 1.26.5< 0.001
Note: The data presented in this table is illustrative and represents typical expected results. Actual values may vary.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No or Low Ethylene Signal Inactive this compound peptide, insensitive plant material, GC issue.Verify peptide activity. Use healthy, responsive plants. Check GC settings, gas flows, and detector function. Ensure vials are properly sealed.
High Background in Mock Excessive wounding during disc preparation, contamination.Allow leaf discs to recover overnight. Use sterile techniques. Ensure vials and water are clean.
High Variability Between Replicates Inconsistent number/size of leaf discs, non-uniform treatment application, leaky vials.Use a consistent number of uniform leaf discs per vial. Ensure even application of the treatment solution. Check vial seals.
Non-linear Standard Curve Incorrect dilutions, leaky standard vials, detector saturation.Prepare fresh standards carefully. Check all septa for leaks. Dilute high-concentration standards if saturation is suspected.

References

Application Notes and Protocols for Studying Plant-Pathogen Interactions with Elf18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elf18, a conserved 18-amino acid peptide from the N-terminus of bacterial Elongation Factor-Tu (EF-Tu), serves as a potent pathogen-associated molecular pattern (PAMP) in plants.[1][2] Its recognition by the leucine-rich repeat receptor kinase (LRR-RK) EF-TU RECEPTOR (EFR) in members of the Brassicaceae family, such as Arabidopsis thaliana, triggers a robust set of immune responses known as PAMP-triggered immunity (PTI).[1][3] This response cascade includes the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) signaling cascades, and extensive transcriptional reprogramming, ultimately enhancing the plant's resistance to pathogenic bacteria.[4][5][6] The specificity and potency of this compound make it an invaluable tool for dissecting the molecular mechanisms of plant immunity and for screening compounds that may modulate these pathways for crop protection.

These application notes provide detailed protocols for key assays to quantify this compound-induced immune responses, present quantitative data from relevant studies in a clear tabular format, and visualize the underlying signaling pathways and experimental workflows.

Data Presentation

Table 1: this compound-Induced Gene Expression Changes in Arabidopsis thaliana

This table summarizes the impact of this compound treatment on the expression of the defense-related gene PATHOGENESIS-RELATED GENE 1 (PR1) in wild-type plants and genotypes with altered levels of the long non-coding RNA ELENA1 (this compound-INDUCED LONG-NONCODING RNA 1).

GenotypeTreatmentTarget GeneFold Change in Expression (relative to untreated wild-type)Reference
Wild-type (Col-0)5 µM this compound (24h)PR1~12-fold increase[1]
ELENA1 Knockdown (KD)5 µM this compound (24h)PR1Decreased expression compared to this compound-treated wild-type[1][7]
ELENA1 Overexpression (OX)5 µM this compound (24h)PR1Significantly higher expression than this compound-treated wild-type[1][7]
Wild-type (Col-0)5 µM this compoundELENA1Up to 20-fold induction[1]
Table 2: Quantitative Analysis of Early Signaling Events Induced by this compound

This table presents quantitative data on the early cellular responses triggered by this compound perception in Arabidopsis thaliana.

AssayGenotypeThis compound ConcentrationResponseReference
Seedling Growth InhibitionWild-type (Col-0)50 nMSignificant growth inhibition[8]
Seedling Growth Inhibitioncrt3-1 (mutant in EFR quality control)50 nMAbolished growth inhibition[8]
Oxidative BurstWild-type (Col-0)100 nMRobust ROS production[8]
Oxidative Burstcrt3-1100 nMAbolished ROS production[8]
Oxidative BurstWild-type (Col-0)300 nMH₂O₂ production stimulated (30-90 min)[9]
MAPK ActivationWild-type (Col-0)1 µMPhosphorylation of MAPKs detected within 5-15 min[10]

Experimental Protocols

This compound-Induced ROS Burst Assay

This protocol describes a luminol-based assay to measure the production of reactive oxygen species (ROS) in leaf tissue upon this compound treatment.[11][12]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • This compound peptide solution (e.g., 100 nM in water)

  • Luminol (100 µM)

  • Horseradish peroxidase (HRP) (10 µg/mL)

  • 96-well white luminometer plates

  • 4 mm biopsy punch

  • Luminometer

Protocol:

  • Using a 4 mm biopsy punch, carefully excise leaf discs from healthy, fully expanded leaves, avoiding the midvein.

  • Float the leaf discs, adaxial side up, in a 96-well plate containing 100 µL of sterile distilled water per well.

  • Incubate the plate overnight in the dark at room temperature to allow the wounding response to subside.

  • The next day, carefully remove the water.

  • Prepare the reaction solution by mixing luminol, HRP, and the desired concentration of this compound in sterile water. Prepare a mock solution without this compound as a negative control.

  • Gently add 100 µL of the reaction solution (or mock solution) to each well.

  • Immediately place the plate in a luminometer and measure luminescence over a period of 40-60 minutes, with readings taken at 1-2 minute intervals.[12] The output is measured in relative light units (RLU).

MAPK Activation Assay

This protocol details the detection of MAPK activation (phosphorylation) in response to this compound using immunoblotting.[10][13]

Materials:

  • 10-14 day old Arabidopsis thaliana seedlings grown on MS plates.

  • This compound peptide solution (e.g., 1 µM in liquid MS medium).

  • Liquid MS medium (for mock treatment).

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-phospho-p44/42 MAPK (Erk1/2) antibody.

  • Secondary antibody (e.g., anti-rabbit IgG-HRP).

  • SDS-PAGE gels and Western blotting equipment.

  • Chemiluminescence detection reagents.

Protocol:

  • Grow Arabidopsis seedlings in liquid MS medium for 10-14 days.

  • Treat the seedlings with 1 µM this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes). Use seedlings treated with liquid MS medium alone as a negative control.

  • After treatment, quickly blot the seedlings dry and flash-freeze them in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and extract total proteins using an appropriate extraction buffer.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-p44/42 MAPK) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Detect the signal using a chemiluminescence substrate and image the blot. A loading control, such as Coomassie Brilliant Blue staining or an antibody against a housekeeping protein (e.g., actin), should be used to ensure equal protein loading.[10]

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps to quantify changes in the expression of defense-related genes, such as PR1, after this compound treatment.[1]

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-day-old).

  • This compound peptide solution (e.g., 5 µM).

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Gene-specific primers for the target gene (e.g., PR1) and a reference gene (e.g., ACTIN2).

  • qPCR instrument.

Protocol:

  • Treat 10-day-old seedlings with 5 µM this compound for the desired time (e.g., 24 hours).[9] Collect mock-treated seedlings as a control.

  • Harvest the tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA from the samples using a commercial kit or a standard protocol.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1-2 µg) for each sample using a cDNA synthesis kit.

  • Set up the qPCR reactions in triplicate for each sample and primer pair. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.

  • Run the qPCR plate on a real-time PCR instrument.

  • Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression. Normalize the expression of the target gene to the expression of the reference gene.

Mandatory Visualizations

This compound Signaling Pathway

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR LRR-Kinase This compound->EFR binds BAK1 BAK1 Co-receptor EFR->BAK1 associates ROS_Burst ROS Burst EFR->ROS_Burst activates MAPK_Cascade MAPK Cascade (MPK3/6) BAK1->MAPK_Cascade activates PTI PTI (Enhanced Resistance) ROS_Burst->PTI Gene_Expression Defense Gene Expression (e.g., PR1) MAPK_Cascade->Gene_Expression regulates Gene_Expression->PTI ROS_Burst_Workflow A 1. Excise Leaf Discs (4mm biopsy punch) B 2. Overnight Incubation (Water, darkness) A->B D 4. Add Reaction Mix to Wells B->D C 3. Prepare Reaction Mix (Luminol, HRP, this compound) C->D E 5. Measure Luminescence (Luminometer, 40-60 min) D->E F 6. Data Analysis (RLU vs. Time) E->F ELENA1_Logic This compound This compound Treatment EFR EFR Perception This compound->EFR ELENA1 ELENA1 lncRNA Induction EFR->ELENA1 induces MED19a MED19a Interaction ELENA1->MED19a interacts with PR1 PR1 Gene Expression MED19a->PR1 enhances enrichment on promoter Resistance Pathogen Resistance PR1->Resistance

References

Author: BenchChem Technical Support Team. Date: November 2025

Keywords: Elf18, PAMP-triggered immunity (PTI), forward genetics, mutant screening, EFR, Arabidopsis thaliana, immune signaling.

Introduction

This compound, a conserved 18-amino acid peptide from the N-terminus of bacterial elongation factor Tu (EF-Tu), is a potent Pathogen-Associated Molecular Pattern (PAMP) that elicits a strong immune response in many plant species, including the model organism Arabidopsis thaliana. This response, known as PAMP-triggered immunity (PTI), is initiated by the perception of this compound by the cell surface receptor kinase EF-TU RECEPTOR (EFR). The activation of EFR triggers a signaling cascade leading to various defense outputs, such as the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), callose deposition, and ultimately, inhibition of seedling growth and enhanced resistance to pathogens.[1][2][3]

The pronounced and quantifiable phenotype of seedling growth inhibition induced by this compound provides a powerful tool for forward genetic screens aimed at identifying mutants with defects in immune signaling. By screening for individuals that are insensitive to this compound-induced growth inhibition, researchers can uncover novel components of the plant immune system, from receptors and co-receptors to downstream signaling molecules and regulatory elements. This application note provides detailed protocols for conducting such screens, along with an overview of the underlying signaling pathways and examples of quantitative data from published studies.

This compound Signaling Pathway

The perception of this compound by EFR is the first step in a complex signaling network. Upon binding this compound, EFR forms a complex with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1).[3][4] This association leads to the trans-phosphorylation of their kinase domains, initiating a phosphorylation cascade that activates downstream components. Key signaling events include the activation of MAPKs and the production of ROS.[4][5] These early events culminate in broad transcriptional reprogramming, leading to the expression of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1), and the execution of physical defenses like callose deposition at the cell wall.[1][2][6] The long non-coding RNA ELENA1 has been identified as a positive regulator in this pathway, enhancing the expression of defense genes downstream of this compound perception.[1][7]

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 BIK1_PBL1 BIK1/PBL1 EFR->BIK1_PBL1 Phosphorylation ELENA1 ELENA1 (lncRNA) EFR->ELENA1 Induction BAK1->BIK1_PBL1 Phosphorylation MAPK_Cascade MAPK Cascade BIK1_PBL1->MAPK_Cascade Activation ROS_Production ROS Production BIK1_PBL1->ROS_Production Activation Defense_Genes Defense Gene Expression (e.g., PR1) MAPK_Cascade->Defense_Genes Transcriptional Reprogramming MED19a MED19a ELENA1->MED19a Interaction MED19a->Defense_Genes Enhancement PTI_Responses PTI Responses (e.g., Growth Inhibition) Defense_Genes->PTI_Responses

Caption: this compound Signaling Pathway. A simplified diagram illustrating the key components and events in the this compound-induced immune signaling cascade in Arabidopsis thaliana.

Experimental Protocols

Protocol 1: Forward Genetic Screen for this compound-Insensitive Mutants using Seedling Growth Inhibition Assay

This protocol describes a forward genetic screen to identify mutants that are insensitive to this compound-induced seedling growth inhibition. The screen is based on the visual identification of seedlings that continue to grow in the presence of a concentration of this compound that is inhibitory to wild-type seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0) mutagenized with ethyl methanesulfonate (EMS) or containing T-DNA insertions.

  • This compound peptide (synthesized, high purity).

  • Murashige and Skoog (MS) medium, including vitamins and sucrose.

  • Agar.

  • Petri dishes (square or round) or multi-well plates (e.g., 48-well).

  • Sterile water.

  • Growth chambers with controlled light and temperature conditions.

Methodology:

  • Seed Sterilization and Plating:

    • Surface sterilize mutagenized Arabidopsis seeds.

    • Sow seeds on solid MS medium.

    • Stratify the seeds by incubating at 4°C in the dark for 2-4 days to ensure uniform germination.

    • Transfer the plates to a growth chamber under long-day conditions (16h light / 8h dark) at 22°C.

  • Primary Screen:

    • After 4-5 days of growth, transfer individual seedlings to 48-well plates containing liquid MS medium supplemented with a concentration of this compound that causes significant growth inhibition in wild-type seedlings (e.g., 50-100 nM).[6][8] Include a no-Elf18 control.

    • Alternatively, for large-scale screening, sow seeds directly on solid MS medium containing the inhibitory concentration of this compound.

    • Grow the seedlings for an additional 7-12 days under the same conditions.[9]

    • Visually inspect the plates and identify putative mutants that exhibit robust growth in the presence of this compound, similar to seedlings grown without the elicitor.

  • Confirmation and Re-screening:

    • Transfer the putative mutant seedlings to soil and grow them to maturity to collect seeds.

    • In the next generation, re-screen the progeny of the putative mutants using the same this compound-induced seedling growth inhibition assay to confirm the heritability of the insensitive phenotype.

  • Genetic Analysis:

    • Backcross the confirmed mutants to the wild-type parental line to determine if the mutation is dominant or recessive and to clean up the genetic background.

    • Perform genetic mapping and sequencing to identify the causative mutation.

Screening_Workflow Mutagenesis Mutagenesis of Seeds (e.g., EMS, T-DNA) Sterilization Seed Sterilization and Stratification Mutagenesis->Sterilization Plating Plating on MS Medium Sterilization->Plating Primary_Screen Primary Screen: Transfer to MS + this compound Plating->Primary_Screen Identification Identification of Insensitive Mutants Primary_Screen->Identification Confirmation Confirmation and Re-screening of Progeny Identification->Confirmation Genetic_Analysis Genetic Analysis: Backcrossing, Mapping, Sequencing Confirmation->Genetic_Analysis

References

Application Notes: Elf18 as a Tool to Study PAMP-Triggered Immunity (PTI)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PAMP-triggered immunity (PTI) constitutes the first line of inducible defense in plants against invading microbes. This immune response is initiated by the recognition of conserved Pathogen-Associated Molecular Patterns (PAMPs) by cell surface-localized Pattern Recognition Receptors (PRRs).[1][2] One of the most well-characterized PAMPs is this compound, an 18-amino-acid peptide derived from the N-terminus of the highly conserved bacterial Elongation Factor Tu (EF-Tu).[3][4] In Arabidopsis thaliana and other Brassicaceae species, this compound is perceived by the Leucine-Rich Repeat Receptor Kinase (LRR-RK) EF-TU RECEPTOR (EFR).[1][5] The specific and robust nature of the this compound-EFR interaction makes this compound an invaluable tool for researchers studying the mechanisms of plant immunity, from receptor activation to downstream signaling and defense gene expression.

These application notes provide an overview of the this compound-induced PTI signaling pathway and detailed protocols for key assays used to quantify the plant immune response.

The this compound-EFR Signaling Pathway

The perception of this compound by its cognate receptor EFR initiates a rapid and complex signaling cascade. Upon binding this compound, EFR forms a complex with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1).[6] This association leads to the activation of the receptor kinase domains and the subsequent phosphorylation of downstream components, including receptor-like cytoplasmic kinases (RLCKs).[7]

This initial signaling cascade triggers a series of hallmark PTI responses:

  • Ion Fluxes: A rapid influx of Ca²⁺ into the cytosol.

  • Oxidative Burst: The production of reactive oxygen species (ROS), primarily by the NADPH oxidase RBOHD.[8][9]

  • MAPK Activation: Activation of Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial for relaying the signal to the nucleus.[10][11]

  • Transcriptional Reprogramming: Large-scale changes in gene expression, leading to the production of defense-related proteins and antimicrobial compounds.[5][10]

  • Hormonal Changes: Biosynthesis of defense-related phytohormones like ethylene and salicylic acid (SA).[3][12]

  • Physiological Responses: Stomatal closure to prevent pathogen entry and callose deposition to reinforce the cell wall.[12]

These coordinated responses culminate in an enhanced resistance to pathogen infection.[3]

Caption: A simplified model of the this compound-EFR signaling cascade in plants.

Experimental Protocols and Data

The following sections provide detailed protocols for robust and commonly used assays to measure this compound-induced PTI. Quantitative data from published studies are summarized in tables for easy reference.

Table 1: Typical this compound Concentrations for PTI Assays
AssayPlant SystemThis compound ConcentrationReference(s)
ROS BurstArabidopsis thaliana leaf discs100 nM - 1 µM[12][13][14]
MAPK ActivationArabidopsis thaliana seedlings1 µM[12][15]
Gene Expression (qRT-PCR)Arabidopsis thaliana seedlings1 µM - 5 µM[5][12][16]
Seedling Growth InhibitionArabidopsis thaliana seedlings50 nM - 1 µM[6][13][17]
Callose DepositionArabidopsis thaliana seedlings1 µM[12]
Table 2: Key Readouts and Timing in this compound-Induced PTI
ResponseTypical Time of MeasurementMethod of DetectionReference(s)
ROS Burst2 - 20 minutes post-treatmentLuminol-based chemiluminescence[9][14][18]
MAPK Phosphorylation5 - 45 minutes post-treatmentWestern Blot (anti-p44/42 MAPK)[11][12][15]
ELENA1 Gene ExpressionPeak at 12 hours post-treatmentqRT-PCR[5]
PR1 Gene Expression10 - 24 hours post-treatmentqRT-PCR[5][12]
Seedling Growth Inhibition7 - 10 days post-treatmentFresh weight measurement[6][17]

Protocol 1: Reactive Oxygen Species (ROS) Burst Assay

This assay quantifies the rapid production of H₂O₂ in leaf tissue following elicitor treatment, using a luminol-peroxidase-based chemiluminescence system.[8][18]

ROS_Workflow ROS Burst Assay Workflow cluster_reagents Assay Solution Components start Prepare Leaf Discs (4-5 week old plants) step1 Float discs on water overnight in 96-well plate start->step1 step2 Replace water with Assay Solution step1->step2 step3 Immediately measure luminescence (every 1-2 min for 40-60 min) step2->step3 end Data Analysis: Plot RLU vs. Time step3->end Luminol Luminol HRP Horseradish Peroxidase (HRP) This compound This compound Peptide

Caption: Experimental workflow for the luminol-based ROS burst assay.

Materials:

  • 4- to 5-week-old Arabidopsis thaliana plants

  • Luminol (e.g., Sigma-Aldrich L-012)

  • Horseradish Peroxidase (HRP) (e.g., Sigma-Aldrich P8250)

  • This compound peptide (synthesized, >95% purity)

  • White 96-well microplate

  • Plate luminometer with injectors

  • Deionized water

Procedure:

  • Plant Material: Use a cork borer (4-5 mm diameter) to cut leaf discs from the leaves of healthy, soil-grown plants. Avoid the midvein.

  • Overnight Incubation: Transfer one leaf disc into each well of a white 96-well plate containing 100 µL of sterile water. Let the plate incubate at room temperature overnight in the dark to allow the wound response to subside.

  • Reagent Preparation (on the day of the assay):

    • Luminol Stock (500x): Prepare a 15 mg/mL solution in DMSO. Store aliquots at -20°C.[14]

    • HRP Stock (500x): Prepare a 10 mg/mL solution in water. Store aliquots at -20°C.

    • This compound Stock (1 mM): Dissolve this compound in sterile water. Store aliquots at -20°C.

    • Assay Solution (2x): For each mL of final solution, mix 20 µL of HRP stock, 20 µL of Luminol stock, and the required volume of this compound stock (e.g., 0.2 µL of 1 mM stock for a final concentration of 100 nM). Bring to 1 mL with sterile water. Prepare a "mock" solution without this compound as a negative control.

  • Measurement:

    • Carefully remove the water from the wells.

    • Using a multichannel pipette or luminometer injectors, add 100 µL of the 2x Assay Solution to each well.

    • Immediately place the plate in the luminometer and start recording luminescence (Relative Light Units, RLU) at 1- to 2-minute intervals for at least 40-60 minutes.[9][15]

  • Data Analysis: Plot the average RLU for each treatment against time. The total ROS production can be calculated as the cumulative RLU over the measurement period.

Protocol 2: MAPK Activation Assay

This protocol detects the phosphorylation of MAP kinases (e.g., MPK3, MPK6) as an indicator of upstream PTI signaling activation. The most common method is Western blotting using a phospho-specific antibody.[19]

MAPK_Workflow MAPK Activation Assay Workflow start Grow seedlings in liquid MS medium (10-14 days) step1 Treat seedlings with 1 µM this compound for defined time points (0, 5, 15, 30 min) start->step1 step2 Flash-freeze tissue in liquid nitrogen step1->step2 step3 Protein Extraction and Quantification step2->step3 step4 SDS-PAGE and Western Blotting step3->step4 step5 Incubate with anti-p44/42 MAPK antibody step4->step5 end Visualize bands and compare phosphorylation levels step5->end

Caption: Experimental workflow for the MAPK activation Western blot assay.

Materials:

  • 10- to 14-day-old Arabidopsis seedlings grown in liquid Murashige and Skoog (MS) medium.

  • This compound peptide (1 µM working solution).

  • Liquid nitrogen.

  • Protein extraction buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE equipment and reagents.

  • Western blot equipment and reagents.

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #9101).

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

Procedure:

  • Plant Growth and Treatment: Grow seedlings in flasks with liquid MS medium under constant light with gentle shaking.

  • Elicitation: Add this compound to a final concentration of 1 µM.[12][15] Collect seedlings at various time points (e.g., 0, 5, 15, 30, 45 minutes).[11][15] The 0-minute time point serves as the untreated control.

  • Sample Collection: For each time point, quickly blot the seedlings dry, transfer to a 2 mL tube, and flash-freeze in liquid nitrogen. Store at -80°C.

  • Protein Extraction: Grind the frozen tissue to a fine powder. Add ice-cold extraction buffer, vortex thoroughly, and incubate on ice for 30 minutes. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet cell debris. Collect the supernatant containing the total protein.

  • Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford or BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) from each time point using SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p44/42 MAPK antibody overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane extensively with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again.

  • Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imager. An increase in band intensity at ~42-44 kDa indicates MAPK phosphorylation. A loading control (e.g., Coomassie stain or an antibody against a housekeeping protein like actin) should be used to ensure equal protein loading.[15]

Protocol 3: Defense Gene Expression Analysis (qRT-PCR)

This protocol measures the transcript abundance of defense-related genes that are induced by this compound treatment, providing a downstream readout of PTI activation.

qRT_PCR_Workflow qRT-PCR Workflow for Defense Genes start Grow seedlings on MS agar plates (10 days) step1 Treat seedlings with 5 µM this compound for defined time points (0, 6, 12, 24 h) start->step1 step2 Flash-freeze tissue in liquid nitrogen step1->step2 step3 Total RNA Extraction and DNase Treatment step2->step3 step4 cDNA Synthesis (Reverse Transcription) step3->step4 step5 Quantitative Real-Time PCR (using gene-specific primers) step4->step5 end Data Analysis: Calculate relative fold change (e.g., ΔΔCt method) step5->end

References

Application Notes and Protocols for Gene Expression Analysis Following Elf18 Elicitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elf18, an 18-amino-acid peptide derived from the N-terminus of bacterial elongation factor Tu (EF-Tu), is a well-characterized pathogen-associated molecular pattern (PAMP).[1][2][3] In plants, the perception of this compound by the cell surface pattern recognition receptor (PRR) EF-TU RECEPTOR (EFR) triggers a robust innate immune response known as PAMP-triggered immunity (PTI).[1][2][4] This response involves a complex signaling cascade that culminates in the transcriptional reprogramming of a wide array of defense-related genes.[5][6] Understanding the dynamics of gene expression following this compound elicitation is crucial for elucidating the molecular mechanisms of plant immunity and for the development of novel strategies to enhance disease resistance in crops.

These application notes provide a comprehensive overview and detailed protocols for studying gene expression changes in response to this compound treatment, from the initial elicitation to data analysis and interpretation. The methodologies described are applicable to researchers in plant biology, pathology, and drug discovery aimed at modulating plant immune responses.

Key Signaling Pathways

The perception of this compound by EFR initiates a signaling cascade that leads to the activation of downstream immune responses. A simplified model of this pathway is depicted below.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 RLCKs Receptor-Like Cytoplasmic Kinases BAK1->RLCKs Activation MAPK_Cascade MAPK Cascade RLCKs->MAPK_Cascade ROS_Production ROS Production (RBOHD) RLCKs->ROS_Production TFs Transcription Factors (e.g., WRKYs) MAPK_Cascade->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Mediator_ELENA1 Mediator Complex & ELENA1 Mediator_ELENA1->Defense_Genes Transcriptional Enhancement

Caption: this compound signaling pathway in plants.

Upon binding of this compound to the leucine-rich repeat (LRR) ectodomain of EFR, EFR forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1).[7] This association leads to the activation of the intracellular kinase domains and the subsequent phosphorylation of downstream receptor-like cytoplasmic kinases (RLCKs). This initiates a phosphorylation cascade, including the activation of mitogen-activated protein kinase (MAPK) cascades, and stimulates the production of reactive oxygen species (ROS) by NADPH oxidases like RBOHD.[7] These signaling events converge in the nucleus to activate transcription factors, which, in concert with regulatory elements like the long non-coding RNA ELENA1 and the Mediator complex, drive the expression of a large suite of defense-related genes, including PATHOGENESIS-RELATED GENE 1 (PR1).[1][6][8]

Experimental Workflow for Gene Expression Analysis

A typical workflow for analyzing gene expression changes following this compound elicitation involves several key steps, from plant treatment to bioinformatics analysis of the resulting data.

Gene_Expression_Workflow cluster_analysis Gene Expression Analysis Plant_Growth Plant Growth (e.g., Arabidopsis seedlings) Elf18_Treatment This compound Elicitation Plant_Growth->Elf18_Treatment Time_Course_Sampling Time-Course Sampling Elf18_Treatment->Time_Course_Sampling RNA_Extraction Total RNA Extraction Time_Course_Sampling->RNA_Extraction RNA_QC RNA Quality Control RNA_Extraction->RNA_QC RNA_Seq RNA Sequencing (RNA-Seq) RNA_QC->RNA_Seq qRT_PCR qRT-PCR Validation RNA_QC->qRT_PCR Bioinformatics_Analysis Bioinformatics Analysis (DEG, GO Enrichment) RNA_Seq->Bioinformatics_Analysis qRT_PCR->Bioinformatics_Analysis Data_Interpretation Data Interpretation & Hypothesis Generation Bioinformatics_Analysis->Data_Interpretation

References

Application Notes and Protocols for Infiltration Assay with Elf18 in Nicotiana benthamiana

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elongation factor Tu (EF-Tu) is the most abundant protein in most bacteria and its N-terminal acetylated peptide, Elf18, is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by the plant immune system. This recognition triggers PAMP-triggered immunity (PTI), a basal defense mechanism that protects plants against a broad range of pathogens. The perception of this compound is mediated by the cell surface receptor kinase EF-TU RECEPTOR (EFR). While the EFR receptor is naturally present in the Brassicaceae family (e.g., Arabidopsis thaliana), it is absent in many other plant species, including the widely used model organism for plant-pathogen interaction studies, Nicotiana benthamiana.

However, the transient expression of the Arabidopsis thaliana EFR gene in N. benthamiana confers the ability to perceive this compound and initiate a defense response. This makes the this compound infiltration assay in EFR-expressing N. benthamiana a powerful and versatile tool for studying PTI signaling, screening for compounds that modulate plant immunity, and investigating the function of proteins involved in defense pathways. This document provides detailed protocols for conducting this compound infiltration assays in N. benthamiana and methods for quantifying the resulting immune responses.

This compound Signaling Pathway

Upon infiltration of this compound into the apoplast of N. benthamiana leaves transiently expressing the EFR receptor, a signaling cascade is initiated. The binding of this compound to EFR leads to the recruitment of the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1). This association results in the trans-phosphorylation and activation of the receptor complex, which in turn activates downstream signaling components. A key early event is the activation of a Mitogen-Activated Protein Kinase (MAPK) cascade, which subsequently leads to the activation of WRKY transcription factors. These transcription factors then regulate the expression of a wide array of defense-related genes, culminating in the production of antimicrobial compounds, reinforcement of the cell wall through callose deposition, and the generation of a reactive oxygen species (ROS) burst.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_responses Immune Responses This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Recruitment & Activation MAPK_Cascade MAPK Cascade (MAPKKK, MAPKK, MAPK) BAK1->MAPK_Cascade Activation WRKY_TFs WRKY Transcription Factors MAPK_Cascade->WRKY_TFs Activation ROS_Burst ROS Burst MAPK_Cascade->ROS_Burst Callose Callose Deposition MAPK_Cascade->Callose Defense_Genes Defense Gene Expression WRKY_TFs->Defense_Genes Transcriptional Regulation Antimicrobials Antimicrobial Compounds Defense_Genes->Antimicrobials

Caption: this compound Signaling Pathway in N. benthamiana expressing EFR.

Experimental Protocols

A typical workflow for an this compound infiltration assay involves the transient expression of the EFR receptor in N. benthamiana leaves, followed by infiltration with this compound peptide and subsequent measurement of defense responses.

Experimental_Workflow Start Start Agro_Prep Prepare Agrobacterium (EFR construct) Start->Agro_Prep Infiltration_EFR Infiltrate N. benthamiana with Agrobacterium Agro_Prep->Infiltration_EFR Incubation Incubate plants for EFR expression (2-3 days) Infiltration_EFR->Incubation Infiltration_this compound Infiltrate leaves with This compound peptide Incubation->Infiltration_this compound Assay_Decision Select Assay Infiltration_this compound->Assay_Decision ROS_Assay ROS Burst Assay (Luminol-based) Assay_Decision->ROS_Assay Early Response Callose_Assay Callose Deposition (Aniline Blue Staining) Assay_Decision->Callose_Assay Cell Wall Reinforcement Gene_Expression_Assay Defense Gene Expression (qPCR) Assay_Decision->Gene_Expression_Assay Transcriptional Response Data_Analysis Data Analysis and Quantification ROS_Assay->Data_Analysis Callose_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for this compound Infiltration Assay.
Protocol 1: Transient Expression of EFR in Nicotiana benthamiana

This protocol describes the agroinfiltration method for transiently expressing the EFR receptor in N. benthamiana leaves.[1][2][3][4][5]

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) carrying a binary vector with the EFR gene under a suitable promoter (e.g., CaMV 35S).

  • Agrobacterium strain carrying a p19 silencing suppressor construct.

  • YEB medium (5 g/L beef extract, 1 g/L yeast extract, 5 g/L peptone, 5 g/L sucrose, 0.5 g/L MgSO₄·7H₂O, pH 7.2) with appropriate antibiotics.

  • Infiltration buffer: 10 mM MES (pH 5.6), 10 mM MgCl₂, 150 µM acetosyringone.

  • 4-6 week old N. benthamiana plants.

  • 1 mL needleless syringes.

Procedure:

  • Grow Agrobacterium strains carrying the EFR and p19 constructs separately in YEB medium with appropriate antibiotics at 28°C overnight with shaking.

  • Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes.

  • Resuspend the pellets in infiltration buffer to a final optical density at 600 nm (OD₆₀₀) of 0.5 for each strain.

  • Mix the EFR and p19 suspensions in a 1:1 ratio.

  • Incubate the mixed culture at room temperature for 2-3 hours in the dark.

  • Using a 1 mL needleless syringe, gently infiltrate the abaxial side of fully expanded leaves of 4-6 week old N. benthamiana plants.

  • Incubate the infiltrated plants for 2-3 days under normal growth conditions to allow for EFR expression.

Protocol 2: Reactive Oxygen Species (ROS) Burst Assay

This luminol-based assay measures the production of ROS, an early response to PAMP perception.[6][7][8][9]

Materials:

  • EFR-expressing N. benthamiana leaf discs (4 mm diameter).

  • Luminol stock solution (e.g., 10 mM in DMSO).

  • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water).

  • This compound peptide stock solution (e.g., 100 µM in water).

  • 96-well white microplate.

  • Plate reader with luminescence detection capabilities.

Procedure:

  • Excise leaf discs from the infiltrated areas of N. benthamiana leaves 2-3 days post-agroinfiltration.

  • Float the leaf discs, abaxial side up, in a 96-well white microplate containing 100 µL of sterile water per well.

  • Incubate the plate overnight in the dark at room temperature to allow the leaf discs to recover from wounding.

  • The next day, carefully replace the water with 100 µL of assay solution containing luminol (final concentration 100 µM) and HRP (final concentration 1 µg/mL).

  • Immediately before measurement, add 10 µL of this compound solution to achieve the desired final concentration (e.g., 100 nM). For the negative control, add 10 µL of water.

  • Measure luminescence immediately in a plate reader, taking readings every 1-2 minutes for at least 30-60 minutes.

Protocol 3: Callose Deposition Assay

This protocol uses aniline blue staining to visualize and quantify callose deposits, a hallmark of cell wall reinforcement during PTI.[10][11][12][13]

Materials:

  • EFR-expressing N. benthamiana leaves infiltrated with this compound.

  • Ethanol:acetic acid (3:1, v/v) destaining solution.

  • 0.01% (w/v) Aniline blue in 150 mM K₂HPO₄ (pH 9.5).

  • Fluorescence microscope with a DAPI filter set.

Procedure:

  • Infiltrate EFR-expressing leaves with this compound (e.g., 100 nM) or water (control) and incubate for 12-24 hours.

  • Excise leaf pieces from the infiltrated areas and clear the chlorophyll by incubating in the destaining solution overnight.

  • Rehydrate the leaf pieces by passing them through a graded ethanol series (70%, 50%, 30%) and finally in water.

  • Stain the leaf pieces with 0.01% aniline blue solution for 1-2 hours in the dark.

  • Mount the stained leaf pieces in 50% glycerol on a microscope slide.

  • Visualize callose deposits as bright yellow-green fluorescent spots under a fluorescence microscope using a DAPI filter.

  • Quantify the number of callose deposits per unit area using image analysis software (e.g., ImageJ).

Protocol 4: Defense Gene Expression Analysis by qPCR

This protocol measures the transcriptional upregulation of defense-related genes in response to this compound treatment.[14][15][16][17][18][19][20]

Materials:

  • EFR-expressing N. benthamiana leaves infiltrated with this compound.

  • Liquid nitrogen.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for defense marker genes (e.g., NbCYP71D20, NbACRE31) and a reference gene (e.g., NbEF1α).

  • qPCR instrument.

Procedure:

  • Infiltrate EFR-expressing leaves with this compound (e.g., 100 nM) or water (control).

  • At various time points post-infiltration (e.g., 1, 3, 6 hours), harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA from the frozen tissue using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target defense genes and a reference gene.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the control.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from the described assays. Note that the exact values may vary depending on experimental conditions.

Table 1: this compound-Induced ROS Burst in EFR-Expressing N. benthamiana

This compound ConcentrationPeak Luminescence (Relative Light Units)Time to Peak (minutes)
0 nM (Control)< 1,000N/A
10 nM10,000 - 30,00010 - 15
100 nM50,000 - 150,0008 - 12
1 µM80,000 - 200,0008 - 12

Table 2: this compound-Induced Callose Deposition in EFR-Expressing N. benthamiana

This compound ConcentrationCallose Deposits / mm² (at 12 h post-infiltration)
0 nM (Control)5 - 20
100 nM100 - 300
1 µM200 - 500

Table 3: this compound-Induced Defense Gene Expression in EFR-Expressing N. benthamiana

GeneTime Post-Infiltration (hours)This compound Concentration (100 nM) - Fold Change
NbCYP71D2015 - 15
320 - 50
NbACRE3113 - 10
315 - 40
NbPR1a62 - 8
2410 - 30

Conclusion

The infiltration of this compound into Nicotiana benthamiana leaves transiently expressing the EFR receptor provides a robust and reproducible system for studying plant innate immunity. The detailed protocols and expected quantitative outcomes presented in these application notes offer a valuable resource for researchers in academia and industry. This experimental system is highly adaptable for high-throughput screening of compounds that can modulate plant defense responses, contributing to the development of novel crop protection strategies and pharmaceuticals.

References

Application Notes and Protocols for Elf18-Induced Seedling Growth Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The seedling growth inhibition assay is a fundamental method to quantify the plant immune response triggered by Microbe-Associated Molecular Patterns (MAMPs). Elf18, a conserved 18-amino acid peptide from the N-terminus of bacterial Elongation Factor-Tu (EF-Tu), is a potent MAMP that induces a robust defense response in many plant species, including the model organism Arabidopsis thaliana.[1][2][3] This response, known as Pattern-Triggered Immunity (PTI), leads to a variety of defense outputs, including the inhibition of seedling growth.[4][5] This document provides a detailed protocol for conducting an this compound-induced seedling growth inhibition assay, guidelines for data presentation, and a visualization of the underlying signaling pathway.

I. This compound Signaling Pathway

This compound is perceived by the leucine-rich repeat receptor-like kinase (LRR-RLK) EF-TU RECEPTOR (EFR).[2][6] Upon binding this compound, EFR forms a complex with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[7] This association leads to trans-phosphorylation and activation of the receptor complex, initiating a downstream signaling cascade that culminates in various immune responses, including the inhibition of seedling growth.[7]

Elf18_Signaling_Pathway cluster_membrane Plasma Membrane This compound This compound EFR EFR This compound->EFR Complex EFR-BAK1 Complex EFR->Complex BAK1 BAK1 BAK1->Complex Cytoplasm Downstream Signaling (MAPK cascade, ROS burst) Complex->Cytoplasm Activation Growth_Inhibition Seedling Growth Inhibition Cytoplasm->Growth_Inhibition

Caption: this compound perception at the plasma membrane by EFR and BAK1.

II. Experimental Protocol: Seedling Growth Inhibition Assay

This protocol is optimized for Arabidopsis thaliana but can be adapted for other plant species.

Materials:

  • Arabidopsis thaliana seeds (wild-type and relevant mutants)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • MES hydrate

  • Phytagel or Agar

  • Potassium hydroxide (KOH)

  • Ethanol (70% and 100%)

  • Commercial bleach

  • Sterile water

  • This compound peptide (synthetic, high purity)

  • Sterile 48-well plates

  • Sterile filter tips and other lab consumables

  • Growth chamber with controlled light and temperature conditions

  • Analytical balance

Experimental Workflow:

Seedling_Growth_Inhibition_Workflow A 1. Seed Sterilization B 2. Seed Plating & Stratification (on MS-agar plates) A->B C 3. Germination & Growth (4-5 days) B->C E 5. Seedling Transfer (one seedling per well) C->E D 4. Prepare Treatment Plates (48-well plates with liquid MS +/- this compound) D->E F 6. Incubation (8-12 days) E->F G 7. Data Collection (Measure fresh weight) F->G H 8. Data Analysis G->H

Caption: Workflow of the this compound-induced seedling growth inhibition assay.

Step-by-Step Methodology:

  • Seed Sterilization:

    • Place seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 70% ethanol and vortex for 1 minute.

    • Pellet the seeds by centrifugation and remove the ethanol.

    • Add 1 mL of commercial bleach solution (e.g., 20% v/v) with a drop of Triton X-100. Invert the tube for 10-15 minutes.

    • Pellet the seeds and wash them 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar or water.

  • Seed Plating and Stratification:

    • Sow the sterilized seeds on sterile MS-agar plates (0.5x MS, 1% sucrose, 0.8% agar, pH 5.7).

    • Seal the plates and stratify the seeds by incubating them at 4°C in the dark for 2-3 days to ensure uniform germination.

  • Germination and Initial Growth:

    • Transfer the plates to a growth chamber with long-day conditions (16 hours light / 8 hours dark) at 22°C.

    • Allow the seedlings to grow for 4-5 days.[8]

  • Preparation of Treatment Plates:

    • Prepare liquid 0.5x MS medium (1% sucrose, 0.25 g/L MES, pH 5.7 adjusted with KOH).

    • Prepare a stock solution of this compound peptide in sterile water (e.g., 100 µM).

    • In a sterile 48-well plate, add the liquid MS medium to each well.[9]

    • Create a dilution series of this compound in the wells. A common concentration range to test is 0, 10, 100, and 1000 nM.[10] The "0 nM" wells will serve as the mock control.

  • Seedling Transfer:

    • Carefully transfer one 4-5 day old seedling into each well of the 48-well plate containing the treatment solutions.[8][9] Ensure the roots are submerged in the liquid medium.

  • Incubation:

    • Seal the 48-well plates with a gas-permeable membrane or leave the lid slightly ajar in a sterile environment.

    • Return the plates to the growth chamber and incubate for 8-12 days.[9]

  • Data Collection:

    • After the incubation period, carefully remove each seedling from its well.

    • Gently blot the seedlings dry on a paper towel to remove excess liquid.[8]

    • Measure the fresh weight of each individual seedling using an analytical balance.[9]

III. Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format to allow for easy comparison between treatments and genotypes.

Data Analysis:

  • Calculate Percent Growth Inhibition: For each seedling treated with this compound, calculate the percent growth inhibition relative to the average fresh weight of the mock-treated seedlings of the same genotype.[10]

    • Percent Growth Inhibition = (1 - (Fresh Weight of this compound-treated seedling / Average Fresh Weight of mock-treated seedlings)) * 100

  • Statistical Analysis: Perform statistical tests to determine the significance of the observed differences. A one-way ANOVA with a post-hoc Tukey's Honest Significant Differences (HSD) test is appropriate for comparing multiple concentrations.[10]

Example Data Table:

GenotypeThis compound Concentration (nM)Mean Fresh Weight (mg) ± SEPercent Growth Inhibition (%) ± SEStatistical Significance (p-value)
Wild-Type (Col-0)0 (Mock)10.2 ± 0.50-
108.1 ± 0.420.6 ± 3.9<0.05
1005.3 ± 0.348.0 ± 2.9<0.001
10003.1 ± 0.269.6 ± 2.0<0.001
efr-1 mutant0 (Mock)10.5 ± 0.60-
1010.3 ± 0.51.9 ± 4.8ns
10010.1 ± 0.63.8 ± 5.7ns
10009.9 ± 0.55.7 ± 4.8ns
bak1-5 mutant0 (Mock)9.8 ± 0.40-
109.5 ± 0.53.1 ± 5.1ns
1008.2 ± 0.416.3 ± 4.1<0.05
10006.5 ± 0.333.7 ± 3.1<0.01

SE = Standard Error; ns = not significant. Statistical significance is relative to the mock treatment for each genotype.

The this compound-induced seedling growth inhibition assay is a reliable and quantitative method to assess PTI responses in plants. By following this detailed protocol and utilizing structured data presentation, researchers can effectively characterize the function of genes involved in plant immunity and evaluate the efficacy of potential immunomodulatory compounds.

References

Application Notes and Protocols for Inducing Systemic Acquired Resistance with Elf18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Systemic Acquired Resistance (SAR) is a crucial plant defense mechanism characterized by a broad-spectrum and long-lasting immunity to secondary infections throughout the plant. A key trigger of the plant's innate immune system is the recognition of Pathogen-Associated Molecular Patterns (PAMPs). Elf18, an 18-amino-acid peptide derived from the N-terminus of bacterial Elongation Factor-Tu (EF-Tu), is a potent PAMP recognized by a wide range of plants in the Brassicaceae family, including the model organism Arabidopsis thaliana.[1]

The recognition of this compound by the Pattern Recognition Receptor (PRR) EF-TU RECEPTOR (EFR) initiates a signaling cascade known as PAMP-Triggered Immunity (PTI).[2] This initial localized response can lead to the establishment of SAR, priming the entire plant for a more robust defense against subsequent pathogen attacks. These application notes provide detailed protocols for utilizing this compound to induce and quantify SAR, along with an overview of the underlying signaling pathways.

Principle

The application of this compound to local plant tissues, such as leaves, triggers a series of downstream signaling events. These include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and changes in gene expression, including the upregulation of defense-related genes like PATHOGENESIS-RELATED GENE 1 (PR1).[2] While the initial response is localized, signaling molecules are generated that travel systemically, preparing distal tissues for enhanced defense. This systemic state of heightened immunity is the hallmark of SAR. By pre-treating a plant with this compound and later challenging it with a pathogen, a significant reduction in pathogen growth and disease symptoms can be observed, demonstrating the induction of SAR.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound signaling pathway and a general experimental workflow for inducing and assessing SAR.

Elf18_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Cytoplasm This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Complex Formation BIK1 BIK1 BAK1->BIK1 Phosphorylation MAPK_cascade MAPK Cascade BIK1->MAPK_cascade ROS_burst ROS Burst BIK1->ROS_burst EIN2 EIN2 MAPK_cascade->EIN2 ELENA1_MED19a ELENA1-MED19a Complex MAPK_cascade->ELENA1_MED19a SAR Systemic Acquired Resistance ROS_burst->SAR Ethylene Ethylene Biosynthesis EIN2->Ethylene Ethylene->SAR Defense_Genes Defense Gene Expression (e.g., PR1) ELENA1_MED19a->Defense_Genes Transcriptional Regulation Defense_Genes->SAR

Figure 1. Simplified signaling pathway of this compound-induced immunity.

SAR_Induction_Workflow Plant_Growth 1. Plant Growth (e.g., Arabidopsis, 4-5 weeks) Local_Treatment 2. Local Treatment (Infiltrate lower leaves with this compound or mock solution) Plant_Growth->Local_Treatment Incubation 3. Incubation (48-72 hours to establish SAR) Local_Treatment->Incubation Systemic_Challenge 4. Systemic Challenge (Infiltrate upper, untreated leaves with pathogen) Incubation->Systemic_Challenge Disease_Assessment 5. Disease Assessment (3 days post-inoculation) Systemic_Challenge->Disease_Assessment Data_Quantification 6. Data Quantification (Bacterial growth, symptom scoring) Disease_Assessment->Data_Quantification

Figure 2. General experimental workflow for this compound-induced SAR assay.

Materials and Reagents

  • This compound Peptide: Ac-SKEKFERTKPHVNVGTIG-OH (synthesized to >95% purity)

  • Plant Material: Arabidopsis thaliana (e.g., ecotype Col-0) grown in short-day conditions (10 h light/14 h dark) at 22°C for 4-5 weeks.

  • Pathogen: Pseudomonas syringae pv. tomato DC3000 (Pto DC3000)

  • Reagents for ROS Assay: Luminol, Horseradish Peroxidase (HRP)

  • Reagents for Callose Staining: Aniline blue, ethanol, NaOH

  • Reagents for MAPK Assay: Protein extraction buffer, anti-p44/42 MAPK antibody

  • General Lab Supplies: Sterile water, 10 mM MgCl₂, King's B medium, syringes, cork borer, microplate reader, fluorescence microscope.

Experimental Protocols

Protocol for Inducing Systemic Acquired Resistance

This protocol is adapted from methodologies for inducing resistance with PAMPs.

  • This compound Preparation: Prepare a 1 mM stock solution of this compound in sterile water and store at -20°C. For treatment, dilute to a working concentration of 1 µM in sterile water. Prepare a mock solution of sterile water.

  • Local Treatment: Select two to three lower, fully expanded leaves of 4-5 week-old Arabidopsis plants. Using a 1 mL needleless syringe, gently infiltrate the entire leaf lamina with either the 1 µM this compound solution or the mock solution.

  • Incubation: Place the treated plants back in the growth chamber for 48 to 72 hours to allow for the systemic signal to propagate and establish SAR.

  • Systemic Challenge: Prepare a bacterial suspension of Pto DC3000 in 10 mM MgCl₂ at an OD₆₀₀ of 0.001 (approximately 5 x 10⁵ CFU/mL). Select two upper, untreated leaves from each plant and infiltrate them with the bacterial suspension.

  • Quantification of Bacterial Growth: Three days after the pathogen challenge, collect leaf discs of a known area from the infiltrated systemic leaves. Homogenize the tissue in 10 mM MgCl₂, perform serial dilutions, and plate on King's B agar plates with appropriate antibiotics. Incubate at 28°C for 2 days and count the colony-forming units (CFU) to determine the bacterial titer per unit leaf area. A significant reduction in CFU in this compound-pretreated plants compared to mock-treated plants indicates the induction of SAR.

Protocol for Reactive Oxygen Species (ROS) Burst Assay

This assay measures one of the earliest responses to this compound recognition.

ROS_Assay_Workflow Leaf_Disc 1. Collect Leaf Discs (4mm punch, from 4-5 week old plants) Recovery 2. Overnight Recovery (Float discs in water in a 96-well plate) Leaf_Disc->Recovery Reaction_Mix 3. Prepare Reaction Mix (Luminol, HRP, and this compound) Recovery->Reaction_Mix Measurement 4. Add Mix and Measure (Immediate measurement of luminescence over 60 min) Reaction_Mix->Measurement

Figure 3. Workflow for the ROS Burst Assay.

  • Leaf Disc Preparation: Using a 4 mm biopsy punch, collect leaf discs from 4-5 week-old Arabidopsis plants, avoiding the midvein.

  • Overnight Incubation: Float the leaf discs, adaxial side up, in a white 96-well plate containing 100 µL of sterile water per well. Incubate overnight at room temperature to allow the tissue to recover from wounding.

  • Reaction Solution: Prepare a reaction solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of this compound (e.g., 100 nM) in sterile water.

  • Measurement: Remove the water from the wells and add 100 µL of the reaction solution to each well. Immediately place the plate in a microplate reader and measure luminescence every 2 minutes for 60 minutes.

Protocol for Callose Deposition Staining

Callose deposition is a marker of cell wall reinforcement in response to PAMPs.

  • Elicitation: Infiltrate leaves of 4-5 week-old Arabidopsis plants with 1 µM this compound or a mock solution.

  • Tissue Clearing: After 12-24 hours, excise the leaves and clear the chlorophyll by incubating in 95% ethanol until the tissue is colorless.

  • Staining: Rehydrate the leaves in 50% ethanol for 30 minutes, followed by 30 minutes in water. Stain the leaves by incubating them in a solution of 0.01% (w/v) aniline blue in 150 mM K₂HPO₄ (pH 9.5) for at least 2 hours in the dark.

  • Visualization: Mount the stained leaves in 50% glycerol on a microscope slide. Visualize the callose deposits as bright fluorescent spots using a fluorescence microscope with a UV filter.

Protocol for MAPK Activation Assay

This assay detects the phosphorylation and activation of MAP kinases.

  • Treatment: Use 10-14 day-old seedlings grown in liquid MS medium. Treat the seedlings with 1 µM this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Quickly blot the seedlings dry, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Separate the protein extracts by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated forms of MAPKs (e.g., anti-p44/42 MAPK). Use a suitable secondary antibody and a chemiluminescent substrate for detection. An increase in the phosphorylated MAPK bands over time indicates activation of the signaling pathway.

Data Presentation

The following tables summarize typical quantitative data obtained from experiments using this compound.

Table 1: this compound Concentration Effects on PTI Responses in Arabidopsis

Response MeasuredThis compound ConcentrationIncubation TimeTypical ResultReference
ROS Burst100 nM0-60 minSignificant increase in luminescence[3]
Seedling Growth Inhibition100 nM - 1 µM7-10 days~40-60% reduction in fresh weight[4]
PR1 Gene Expression5 µM24 hoursSignificant upregulation in expression[2]
MAPK Activation1 µM15 minPeak phosphorylation of MPK3/6[5]

Table 2: Quantitative Data for this compound-Induced Resistance

Pre-treatmentPathogen ChallengeIncubation Post-ChallengeQuantitative OutcomeReference
1 µM this compound (local leaves)Pto DC3000 (systemic leaves)3 days~1 log reduction in bacterial growth (CFU/cm²)[5]
This compound overexpressionPto DC30004 daysIncreased resistance, lower bacterial titers[2]

Troubleshooting

  • No or low ROS burst: Ensure HRP and luminol are fresh and protected from light. Check the functionality of the microplate reader. Verify the bioactivity of the this compound peptide.

  • High variability in bacterial counts: Ensure consistent infiltration technique and uniform plant growth conditions. Use a sufficient number of biological replicates.

  • No MAPK activation: Optimize protein extraction to prevent phosphatase activity. Check antibody quality and concentration. Ensure the treatment time points capture the transient nature of MAPK activation.

  • Lack of systemic resistance: Ensure the incubation period between local treatment and systemic challenge is sufficient (48-72 hours). Verify the this compound concentration is adequate to induce a strong local response.

Conclusion

This compound is a powerful tool for studying and inducing PAMP-triggered immunity and systemic acquired resistance in plants. The protocols outlined here provide a framework for researchers to investigate the molecular mechanisms of plant immunity and for drug development professionals to screen for compounds that may enhance plant defense responses. Careful execution of these assays, with appropriate controls, will yield reliable and quantifiable data on the efficacy of this compound and other potential immune-modulating agents.

References

Commercial Sources and Applications of High-Purity Elf18 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Elf18 is a highly conserved 18-amino acid peptide derived from the N-terminus of bacterial elongation factor Tu (EF-Tu), one of the most abundant proteins in bacteria.[1][2] Recognized by the pattern recognition receptor EFR (EF-Tu Receptor) in plants of the Brassicaceae family, such as Arabidopsis thaliana, this compound acts as a potent pathogen-associated molecular pattern (PAMP).[3] This recognition triggers a cascade of immune responses, collectively known as PAMP-triggered immunity (PTI), which enhances the plant's resistance to a broad range of pathogens. The high specificity and activity of this compound make it an invaluable tool for studying plant innate immunity, screening for novel immune-modulating compounds, and potentially for the development of biopesticides.

This document provides a detailed overview of commercial sources for high-purity this compound peptide, along with comprehensive application notes and experimental protocols for its use in research and drug development.

Commercial Sources of High-Purity this compound Peptide

The quality and purity of synthetic peptides are critical for obtaining reproducible and reliable experimental results. High-purity this compound, typically defined as >95% purity as determined by HPLC, is recommended for all biological assays to avoid confounding effects from contaminants. Several reputable vendors supply high-purity this compound peptide, and a summary of their offerings is presented below.

VendorProduct NamePurityAvailable QuantitiesAdditional Information
MedchemExpress This compound99.28%[4]1 mg, 5 mg, 10 mg, 50 mg, 100 mgProvided as a lyophilized powder.[4]
Life Science Production This compound>95% by HPLC[1]Contact for availabilityN-terminal is acetylated. Soluble in water.[1]
Biosynth This compoundNot specified0.5 mg, 1 mg, Custom PackN-acetylated peptide.[3]
Isca Biochemicals This compound>95% by HPLC[2]1 mg, Custom PackN-terminal is acetylated. Soluble in water.[2]

This compound Signaling Pathway

Upon binding of this compound to its receptor EFR, a signaling cascade is initiated, leading to the activation of various defense responses. A simplified representation of this pathway is depicted below.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Association RLCKs RLCKs BAK1->RLCKs Phosphorylation MAPK_Cascade MAPK Cascade RLCKs->MAPK_Cascade Activation ROS_Burst ROS Burst RLCKs->ROS_Burst Activation Ca_Influx Ca2+ Influx RLCKs->Ca_Influx Activation TFs Transcription Factors MAPK_Cascade->TFs Activation Defense_Genes Defense Gene Expression TFs->Defense_Genes Induction

Caption: Simplified this compound signaling pathway in Arabidopsis thaliana.

Experimental Protocols

The following are detailed protocols for common assays used to characterize the activity of this compound in plants.

Protocol 1: Oxidative Burst Assay in Arabidopsis thaliana Leaf Discs

This assay measures the rapid production of reactive oxygen species (ROS), a hallmark of PAMP-triggered immunity.

Materials:

  • High-purity this compound peptide

  • Arabidopsis thaliana plants (4-6 weeks old)

  • Luminol

  • Horseradish peroxidase (HRP)

  • Water (sterile, deionized)

  • 96-well white microplate

  • Luminometer

Procedure:

  • Peptide Dilution: Prepare a 2X working solution of this compound in sterile water. A final concentration of 100 nM to 1 µM is typically effective.

  • Leaf Disc Preparation: Using a cork borer, excise leaf discs from the leaves of healthy Arabidopsis plants.

  • Incubation: Float the leaf discs abaxial side up in sterile water in a petri dish and incubate overnight in the dark to allow wound responses to subside.

  • Assay Setup: Transfer individual leaf discs to the wells of a 96-well white microplate, each containing 100 µL of sterile water.

  • Reagent Preparation: Prepare the assay solution containing luminol and HRP in sterile water.

  • Measurement: Add 100 µL of the 2X this compound working solution and 50 µL of the luminol/HRP solution to each well.

  • Data Acquisition: Immediately place the microplate in a luminometer and measure luminescence over time (e.g., every 2 minutes for at least 30 minutes).

Protocol 2: Seedling Growth Inhibition Assay

This assay assesses the effect of this compound on plant growth, as a strong immune response can lead to growth inhibition.

Materials:

  • High-purity this compound peptide

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • Sterile petri dishes or multi-well plates

  • Growth chamber

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds.

  • Plating: Prepare MS medium containing a serial dilution of this compound (e.g., 0, 10 nM, 100 nM, 1 µM).

  • Sowing: Sow the sterilized seeds on the MS plates with different this compound concentrations.

  • Incubation: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber with a long-day photoperiod.

  • Growth Measurement: After 10-14 days, carefully remove the seedlings and measure their fresh weight or root length.

  • Data Analysis: Calculate the percentage of growth inhibition relative to the seedlings grown on this compound-free medium.

Experimental Workflow Example

The following diagram illustrates a general workflow for investigating the effect of this compound on gene expression in Arabidopsis thaliana.

Experimental_Workflow Start Start Plant_Growth Grow Arabidopsis seedlings (e.g., 10-14 days old) Start->Plant_Growth Elf18_Treatment Treat seedlings with this compound (e.g., 1 µM for 1-6 hours) Plant_Growth->Elf18_Treatment RNA_Extraction Harvest tissue and extract total RNA Elf18_Treatment->RNA_Extraction cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform qPCR for defense gene expression (e.g., PR1, FRK1) cDNA_Synthesis->qPCR Data_Analysis Analyze relative gene expression qPCR->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound-induced gene expression analysis.

Conclusion

High-purity this compound peptide is a powerful tool for dissecting the mechanisms of plant innate immunity. The commercial availability of this peptide, coupled with well-established protocols, enables researchers to investigate various aspects of PAMP-triggered immunity, from early signaling events to downstream defense gene expression and physiological responses. The information and protocols provided herein serve as a valuable resource for scientists and drug development professionals working in the field of plant biology and pathology.

References

Application Notes and Protocols for Studying Elf18-EFR Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established techniques for characterizing the binding affinity between the bacterial peptide elicitor Elf18 and its plant receptor, ELONGATION FACTOR-TU RECEPTOR (EFR). Detailed protocols for key experimental methodologies are included to facilitate the study of this critical interaction in plant innate immunity.

Introduction

The recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) is a fundamental aspect of plant innate immunity. The interaction between the N-terminal 18 amino acids of bacterial elongation factor Tu (this compound) and its receptor, the leucine-rich repeat receptor kinase (LRR-RK) EFR, triggers a signaling cascade that leads to basal resistance against many bacterial pathogens.[1] Quantifying the binding affinity of this interaction is crucial for understanding the molecular basis of plant immunity and for the development of novel disease resistance strategies.

This document outlines several common biophysical and biochemical techniques to measure the binding affinity of this compound to EFR, including radioligand binding assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST).

This compound-EFR Signaling Pathway

Upon binding of this compound, EFR rapidly forms a complex with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1 (BAK1).[2][3] This association initiates a series of phosphorylation events, including the trans-phosphorylation of EFR and BAK1, which activates downstream signaling.[4][5] Key downstream responses include the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming leading to an immune response.[6]

Elf18_EFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Heterodimerization ROS ROS Burst EFR->ROS Activation MAPK MAPK Cascade EFR->MAPK Activation BAK1->EFR Trans-phosphorylation Immunity Immune Responses ROS->Immunity MAPK->Immunity

This compound-EFR signaling pathway initiation.

Quantitative Data Summary

TechniqueParameterValueReference
Radioligand Binding AssayIC50~10 nM[1]
Surface Plasmon Resonance (SPR)KdNot Reported-
Isothermal Titration Calorimetry (ITC)KdNot Reported-
Microscale Thermophoresis (MST)KdNot Reported-

Note: The IC50 value represents the concentration of unlabeled this compound required to inhibit 50% of the specific binding of a radiolabeled this compound derivative. It is a measure of binding affinity, with lower values indicating higher affinity.

Experimental Protocols

Recombinant EFR Ectodomain Expression and Purification

For in vitro binding assays such as SPR, ITC, and MST, the ectodomain of EFR is typically expressed and purified.

Protocol:

  • Construct Design: The sequence encoding the EFR ectodomain (amino acids 1-631) is cloned into a suitable expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells) with a C-terminal purification tag (e.g., 6x-His tag, Strep-tag II).

  • Expression:

    • E. coli Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD600 of 0.6-0.8 at 37°C, then induce protein expression with IPTG (e.g., 0.1-1 mM) and continue cultivation at a lower temperature (e.g., 16-25°C) overnight.

    • Insect Cell Expression: Co-transfect insect cells (e.g., Sf9 or Hi5) with the bacmid DNA. Harvest the high-titer viral supernatant and use it to infect a larger culture of insect cells. Collect the supernatant containing the secreted EFR ectodomain after 48-72 hours.

  • Purification:

    • Harvest the cells (for E. coli) or the supernatant (for insect cells).

    • If expressed in E. coli, lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate or supernatant by centrifugation.

    • Perform affinity chromatography based on the purification tag (e.g., Ni-NTA agarose for His-tagged proteins).

    • Further purify the protein using size-exclusion chromatography to remove aggregates and ensure a homogenous sample.

  • Quality Control: Assess the purity and integrity of the purified EFR ectodomain by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

This compound Peptide Synthesis

This compound is a synthetic peptide corresponding to the N-terminal 18 amino acids of bacterial EF-Tu.

Protocol:

  • Synthesis: Synthesize the this compound peptide (sequence: Ac-SKEKFERTKPHVNVGTIG) using standard solid-phase peptide synthesis (SPPS) protocols. The N-terminus is typically acetylated to mimic the natural ligand.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control: Verify the purity and identity of the synthetic this compound peptide by analytical RP-HPLC and mass spectrometry.

  • Labeling (for specific assays): For techniques requiring a labeled ligand (e.g., radioligand binding assays or some MST setups), the this compound peptide can be synthesized with a C-terminal modification for conjugation with a radioactive isotope (e.g., 125I) or a fluorescent dye.

Radioligand Binding Assay

This technique measures the binding of a radiolabeled ligand to its receptor.

Radioligand_Binding_Workflow A Prepare membrane fractions expressing EFR B Incubate membranes with radiolabeled this compound* A->B C Add increasing concentrations of unlabeled this compound (competitor) B->C D Separate bound from free radioligand (filtration) C->D E Quantify bound radioactivity D->E F Plot bound radioactivity vs. competitor concentration E->F G Determine IC50 F->G

Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Isolate microsomal fractions from plant tissues or cell cultures expressing EFR.

  • Binding Reaction:

    • In a microtiter plate, combine the membrane preparation (containing EFR) with a fixed concentration of radiolabeled this compound (e.g., [125I]this compound).

    • For competition assays, add increasing concentrations of unlabeled this compound.

    • To determine non-specific binding, include a control with a large excess of unlabeled this compound.

    • Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.

SPR_Workflow A Immobilize purified EFR ectodomain on a sensor chip B Inject a series of this compound concentrations over the chip surface A->B C Monitor the binding response (association) in real-time B->C F Fit the sensorgrams to a binding model D Inject buffer to monitor dissociation C->D E Regenerate the sensor chip surface D->E D->F E->B Repeat for each concentration G Determine kon, koff, and Kd F->G

Workflow for a Surface Plasmon Resonance experiment.

Protocol:

  • Immobilization: Covalently immobilize the purified EFR ectodomain onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Binding Measurement:

    • Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.

    • Monitor the association of this compound to the immobilized EFR in real-time.

    • After the association phase, switch to running buffer to monitor the dissociation of the this compound-EFR complex.

  • Regeneration: Inject a regeneration solution (e.g., low pH buffer) to remove the bound this compound and prepare the surface for the next injection.

  • Data Analysis:

    • Subtract the response from a reference flow cell to correct for bulk refractive index changes.

    • Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction.

ITC_Workflow A Place purified EFR ectodomain in the sample cell B Load this compound into the injection syringe C Perform a series of small injections of this compound into the EFR solution B->C D Measure the heat change after each injection C->D E Integrate the heat peaks to obtain the heat per injection D->E F Plot the heat per injection against the molar ratio of this compound to EFR E->F G Fit the binding isotherm to determine Kd, ΔH, and stoichiometry (n) F->G

Workflow for an Isothermal Titration Calorimetry experiment.

Protocol:

  • Sample Preparation: Prepare solutions of purified EFR ectodomain and this compound in the same dialysis buffer to minimize heat of dilution effects.

  • ITC Measurement:

    • Load the EFR solution into the sample cell of the calorimeter.

    • Load the this compound solution into the injection syringe.

    • Perform a series of small, sequential injections of this compound into the EFR solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat peaks from each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of this compound to EFR.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a temperature gradient, which changes upon binding due to alterations in size, charge, and solvation shell.

MST_Workflow A Label purified EFR ectodomain with a fluorescent dye C Mix a constant concentration of labeled EFR with each this compound dilution A->C B Prepare a dilution series of this compound B->C D Load the samples into capillaries C->D E Measure the thermophoretic movement for each sample D->E F Plot the change in thermophoresis against the this compound concentration E->F G Fit the data to determine the Kd F->G

References

Troubleshooting & Optimization

Common issues with Elf18 peptide solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of the Elf18 peptide. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound peptide?

A1: For initial reconstitution, sterile, nuclease-free water is recommended.[1] If you choose water for the stock solution, it is advised to dilute it to the working concentration and then sterilize it by passing it through a 0.22 μm filter before use.[1] For peptides with solubility challenges, alternative solvents such as 10% DMSO or DMF may be used, but their compatibility with downstream biological assays should be considered.[2]

Q2: How should I store the lyophilized this compound peptide and its solutions?

A2: Proper storage is crucial to maintain the integrity of the this compound peptide. Recommendations vary for lyophilized powder and solutions.[1][3][4] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best to aliquot the solution into single-use volumes.[3][4][5]

Q3: What are the potential causes of this compound peptide degradation?

A3: Peptide degradation can occur through several pathways, including hydrolysis, deamidation, and oxidation. The stability of a peptide is highly dependent on its amino acid sequence.[4][6] For peptides in solution, storage at a pH of 5-6 in sterile buffers can help prolong their shelf life.[3][4]

Q4: My this compound peptide solution appears cloudy. What does this indicate?

A4: A cloudy or precipitated solution suggests that the peptide is not fully dissolved or has aggregated.[7] This can be common with hydrophobic peptides.[8][9] To aid dissolution, gentle sonication (e.g., three 10-second bursts with cooling on ice in between) can be employed.[7]

Troubleshooting Guide

Issue: Poor Solubility of this compound Peptide in Aqueous Buffer

  • Question: I am having difficulty dissolving the this compound peptide in my aqueous buffer, resulting in an inaccurate concentration for my experiments. What steps can I take to improve solubility?

  • Answer: Poor solubility can be a significant hurdle. The amino acid composition of a peptide is a primary determinant of its solubility.[8] Peptides with a high content of hydrophobic amino acids may be challenging to dissolve in aqueous solutions.[2][7]

    • Initial Steps:

      • Ensure you are using a small amount of the peptide for initial solubility tests rather than the entire sample.[7]

      • Before opening, allow the vial of lyophilized peptide to warm to room temperature to prevent condensation and moisture contamination.[3][7]

      • Briefly centrifuge the vial to collect all the powder at the bottom.[7][10][11]

    • Improving Dissolution:

      • Sonication: Brief sonication can help break up aggregates and improve solubility.[7]

      • pH Adjustment: The net charge of a peptide, which is pH-dependent, significantly affects its solubility. Solubility is often lowest at the peptide's isoelectric point (pI).[8] For basic peptides, adding a small amount of 10% acetic acid can help, while for acidic peptides, 10% ammonium hydroxide may be used.[2][7]

      • Organic Solvents: If the peptide remains insoluble, you can dissolve it in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile and then slowly add it to your aqueous buffer with stirring.[2][7] Be aware that organic solvents may interfere with some biological assays.[2]

Issue: this compound Peptide Aggregation

  • Question: I suspect my this compound peptide is aggregating, which could affect its biological activity. How can I prevent or resolve this?

  • Answer: Peptide aggregation is a common issue, particularly for those with hydrophobic regions, and can lead to reduced bioactivity.[8][12]

    • Prevention during Reconstitution:

      • Reconstitute the peptide at the highest possible concentration in an appropriate solvent before diluting it to the final experimental concentration.[2]

      • Use sterile, oxygen-free water or buffers (e.g., Tris or phosphate at pH 7) for reconstitution.[7]

    • Resolving Aggregation:

      • Sonication: As with solubility issues, sonication can help to break apart aggregates.[7]

      • Guanidine or TFE: In some cases, chaotropic agents like guanidine hydrochloride or solvents like trifluoroethanol (TFE) have been used to disrupt aggregation, though their compatibility with the experiment must be verified.[9]

Data Presentation

Table 1: Storage Recommendations for this compound Peptide

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-80°CUp to 2 yearsSealed, away from moisture.[1]
-20°CUp to 1 yearSealed, away from moisture.[1]
In Solution-80°CUp to 6 monthsSealed, away from moisture; avoid freeze-thaw cycles.[1]
-20°CUp to 1 monthSealed, away from moisture; avoid freeze-thaw cycles.[1]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound Peptide

This protocol provides a general guideline for reconstituting lyophilized this compound peptide.

  • Equilibration: Allow the vial of lyophilized this compound peptide and the chosen sterile solvent (e.g., nuclease-free water) to equilibrate to room temperature before opening.[10][11] This prevents moisture from condensing inside the vial.[3][5]

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom of the tube.[10][11]

  • Solvent Addition: Carefully add the calculated volume of the solvent to the vial to achieve the desired stock concentration.

  • Dissolution: Gently agitate or vortex the vial to dissolve the peptide.[11] Avoid vigorous shaking, which can cause foaming and denaturation.[10] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[10][11]

  • Filtration (if using water for stock): If preparing a stock solution in water, it is recommended to dilute it to the working concentration and then filter-sterilize it using a 0.22 μm filter.[1]

  • Aliquoting and Storage: Aliquot the peptide solution into smaller, single-use volumes in sterile polypropylene tubes and store them at -20°C or -80°C.[4][10] This minimizes the number of freeze-thaw cycles the peptide is subjected to.[3][4]

Visualizations

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm This compound This compound Peptide EFR EFR Receptor This compound->EFR EIN2 EIN2 EFR->EIN2 PEPRs PEPRs EFR->PEPRs MAPK_Cascade MAPK Cascade EIN2->MAPK_Cascade PEPRs->MAPK_Cascade PTI_Responses PTI Responses (Oxidative Burst, Gene Expression) MAPK_Cascade->PTI_Responses

Caption: this compound signaling pathway in plants.

Troubleshooting_Workflow Start Start: this compound Solubility Issue Check_Protocol Review Reconstitution Protocol (Equilibration, Centrifugation) Start->Check_Protocol Sonication Apply Gentle Sonication Check_Protocol->Sonication Protocol Correct Fail Consult Technical Support Check_Protocol->Fail Protocol Incorrect Check_Solubility1 Is the peptide dissolved? Sonication->Check_Solubility1 Adjust_pH Adjust pH (Acetic Acid for basic, NH4OH for acidic) Check_Solubility1->Adjust_pH No Success Success: Peptide Solubilized Check_Solubility1->Success Yes Check_Solubility2 Is the peptide dissolved? Adjust_pH->Check_Solubility2 Organic_Solvent Use Minimal Organic Solvent (e.g., DMSO) and add to aqueous buffer Check_Solubility2->Organic_Solvent No Check_Solubility2->Success Yes Check_Compatibility Verify solvent compatibility with downstream assay Organic_Solvent->Check_Compatibility Check_Compatibility->Success

References

How to avoid desensitization in Elf18 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals conducting experiments involving the elicitor peptide Elf18. The focus is on preventing and troubleshooting desensitization of the this compound signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it trigger an immune response in plants?

A1: this compound is an 18-amino-acid peptide derived from the N-terminus of bacterial Elongation Factor-Tu (EF-Tu), a highly conserved protein in prokaryotes. In plants like Arabidopsis thaliana, this compound is recognized as a Microbe-Associated Molecular Pattern (MAMP) by the cell surface Pattern Recognition Receptor (PRR), EF-TU RECEPTOR (EFR).[1] Upon binding this compound, EFR forms a complex with the co-receptor BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED RECEPTOR KINASE 1 (BAK1).[2] This association initiates a downstream signaling cascade, leading to Pattern-Triggered Immunity (PTI). Key PTI responses include the production of reactive oxygen species (ROS), activation of Mitogen-Activated Protein Kinase (MAPK) cascades, an influx of calcium ions (Ca2+), and the transcriptional regulation of defense-related genes, such as PATHOGENESIS-RELATED GENE 1 (PR1).[3][4][5]

Q2: What is desensitization in the context of this compound experiments?

A2: Desensitization, in this context, refers to the reduced or absent response of plant cells or tissues to this compound stimulation following a prior or prolonged exposure to the same elicitor. This can manifest as a diminished ROS burst, weaker MAPK activation, or attenuated downstream gene expression upon subsequent this compound treatment. While the precise molecular mechanisms for EFR desensitization are not as fully characterized as for some G protein-coupled receptors (GPCRs), the phenomenon is common in receptor-mediated signaling.[6][7][8] It can occur through mechanisms such as receptor internalization, degradation, or uncoupling from downstream signaling components.[6][8]

Q3: How can I avoid this compound desensitization in my experiments?

A3: To avoid desensitization, it is crucial to carefully design your experimental protocols. Here are key considerations:

  • Minimize Pre-treatment Exposure: Ensure that your plant material has not been inadvertently exposed to this compound or other MAMPs before the experiment. This includes using sterile water and growth media.

  • Optimize Elicitor Concentration: Use the lowest concentration of this compound that elicits a robust and reproducible response. A dose-response curve is recommended to determine the optimal concentration for your specific assay and plant species.[9] High concentrations can lead to rapid and strong desensitization.

  • Control the Duration of Exposure: For kinetic assays like ROS burst, measure the response immediately after adding this compound.[1][10] For longer-term assays like gene expression analysis, carefully select time points based on published data to capture the peak response without entering a desensitized state.

  • Allow for a Refractory Period: If repeated stimulation is necessary, a sufficient resting period between treatments is required for the signaling pathway to reset. The duration of this refractory period can vary and may need to be determined empirically.

  • Use Appropriate Controls: Always include mock-treated (e.g., water or buffer only) and positive controls in your experimental setup. This will help you to differentiate between a true lack of response and experimental artifacts.

Troubleshooting Guide

This guide addresses common issues encountered during this compound experiments that may be related to desensitization or other experimental factors.

Issue Possible Cause Troubleshooting Steps
No or very low ROS burst in wild-type plants. 1. This compound peptide degradation: The peptide may have degraded due to improper storage or handling. 2. Desensitization: Plants may have been stressed or previously exposed to MAMPs. 3. Suboptimal assay conditions: Incorrect concentrations of luminol or HRP, or issues with the plate reader settings. 4. Inactive plant material: The plant tissue may be old or unhealthy.1. Check this compound: Use a fresh aliquot of this compound and verify its working concentration. Store stock solutions at -20°C or below.[11] 2. Use naive plants: Grow plants in a controlled environment and handle them gently to minimize stress. 3. Optimize assay: Refer to a validated ROS burst protocol.[1][11] Ensure the plate reader is programmed to start measurements immediately after adding the reaction solution.[1][10] 4. Use healthy plants: Use leaves from 4-5 week old, healthy, and unstressed plants for leaf disc assays.
Reduced MAPK activation upon this compound treatment. 1. Timing of sample collection: The peak of MAPK activation is transient, typically occurring within 5-15 minutes after elicitation. 2. Desensitization: Prolonged pre-incubation or high this compound concentrations can dampen the MAPK response. 3. Inefficient protein extraction: Poor extraction can lead to low yields of phosphorylated MAPKs.1. Perform a time-course experiment: Collect samples at multiple time points (e.g., 0, 5, 15, 30 minutes) after this compound treatment to identify the peak activation time. 2. Review treatment protocol: Avoid long pre-incubation periods with this compound before the intended time point of measurement. Use the minimal effective concentration. 3. Optimize extraction: Use a robust protein extraction buffer containing phosphatase inhibitors to preserve the phosphorylation status of MAPKs.
Inconsistent results between replicates. 1. Variability in plant material: Age, health, and growth conditions of plants can affect their responsiveness. 2. Pipetting errors: Inaccurate dispensing of this compound or other reagents. 3. Edge effects in multi-well plates: Evaporation or temperature gradients across the plate can lead to variability.1. Standardize plant material: Use plants of the same age and grown under identical conditions. For leaf disc assays, use discs of a uniform size from comparable leaves. 2. Use precise pipetting techniques: Calibrate your pipettes and use a multi-channel pipette for adding the reaction mixture to all wells simultaneously.[1][10] 3. Proper plate setup: Randomize the placement of samples within the plate and ensure proper sealing to minimize edge effects.
Seedling Growth Inhibition (SGI) assay shows no effect. 1. Incorrect this compound concentration: The concentration may be too low to induce a growth inhibition phenotype. 2. Assay duration is too short: The growth inhibitory effects of this compound may take several days to become apparent. 3. Insensitive genotype: The plant ecotype or species may be naturally less sensitive to this compound.1. Perform a dose-response: Test a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) to find an effective concentration.[1][9] 2. Extend the assay duration: SGI assays are typically run for 7-10 days.[1][9] 3. Use a sensitive control: Include a known this compound-sensitive genotype, such as Arabidopsis thaliana ecotype Col-0, as a positive control.[2]

Experimental Protocols & Data

This compound-Induced ROS Burst Assay

This protocol is adapted from established methods for measuring the production of reactive oxygen species in Arabidopsis thaliana leaf discs.[1][11]

Methodology:

  • Plant Material: Use leaves from 4-5 week old, soil-grown Arabidopsis thaliana plants.

  • Leaf Disc Preparation: Use a 4 mm biopsy punch to obtain leaf discs, avoiding the mid-vein.

  • Overnight Incubation: Float the leaf discs in a 96-well plate containing 200 µL of sterile water per well. Incubate overnight at room temperature to allow the wound response to subside.

  • Assay Solution Preparation: Prepare the assay solution containing 100 µM luminol and 10 µg/mL horseradish peroxidase (HRP).

  • Elicitation and Measurement:

    • On the day of the experiment, carefully remove the water from each well.

    • Add 100 µL of the assay solution containing the desired concentration of this compound (e.g., 100 nM). For the mock control, add the assay solution without this compound.

    • Immediately place the plate in a luminometer and measure luminescence over a period of 30-60 minutes.

Quantitative Data Summary:

GenotypeThis compound Concentration (nM)Peak ROS Production (Relative Light Units - RLU)
Wild-Type (Col-0)0 (Mock)Baseline
Wild-Type (Col-0)100High
efr-1 mutant100Baseline
bak1-5 mutant100Low

Note: The actual RLU values will vary depending on the specific luminometer and experimental conditions. The table illustrates the expected relative responses.

MAPK Activation Assay

This protocol outlines the general steps for detecting the phosphorylation of MAPKs following this compound treatment.

Methodology:

  • Plant Material: Use 10-14 day old seedlings grown on MS agar plates.

  • This compound Treatment: Transfer seedlings to liquid MS medium and allow them to acclimate. Treat with 1 µM this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: Quickly blot the seedlings dry, flash-freeze in liquid nitrogen, and grind to a fine powder. Extract total proteins using an appropriate buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a Bradford or BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated p44/42 MAPK (anti-phospho-ERK1/2).

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

    • To confirm equal loading, you can strip the membrane and re-probe with an antibody against total MAPK or use a loading control like actin or Coomassie blue staining.[12]

Visualizations

This compound Signaling Pathway

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Complex Formation BIK1 BIK1 BAK1->BIK1 Phosphorylation RBOHD RBOHD ROS ROS RBOHD->ROS Production BIK1->RBOHD Activation MAPKKK MAPKKK BIK1->MAPKKK Activation Ca2+ Ca2+ BIK1->Ca2+ Influx MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Defense Genes Defense Genes MAPK->Defense Genes Transcriptional Regulation

Caption: Simplified this compound signaling pathway in Arabidopsis thaliana.

Experimental Workflow for Troubleshooting ROS Burst Assay

Troubleshooting_Workflow Start Start: No/Low ROS Burst CheckPeptide Is this compound peptide fresh and properly stored? Start->CheckPeptide CheckPlants Are plants healthy and unstressed? CheckPeptide->CheckPlants Yes ReplacePeptide Use fresh this compound peptide CheckPeptide->ReplacePeptide No CheckAssay Are assay reagents and plate reader set up correctly? CheckPlants->CheckAssay Yes UseNewPlants Use healthy, naive plants CheckPlants->UseNewPlants No CheckGenotype Is the plant genotype expected to respond (e.g., WT)? CheckAssay->CheckGenotype Yes ValidateAssay Validate assay setup with positive control CheckAssay->ValidateAssay No ReviewGenotype Confirm genotype (e.g., efr-1 will not respond) CheckGenotype->ReviewGenotype No Success Problem Solved CheckGenotype->Success Yes ReplacePeptide->CheckPeptide UseNewPlants->CheckPlants ValidateAssay->CheckAssay ReviewGenotype->Success

Caption: Troubleshooting decision tree for an absent ROS burst in this compound experiments.

Logical Relationship for Avoiding Desensitization

Desensitization_Avoidance Goal Goal: Robust & Reproducible This compound Response Principle1 Minimize Prior Stimulation Goal->Principle1 Principle2 Optimize Elicitor Exposure Goal->Principle2 Principle3 Ensure System Responsiveness Goal->Principle3 Action1a Use naive, unstressed plants Principle1->Action1a Action1b Use sterile techniques Principle1->Action1b Action2a Perform dose-response curve Principle2->Action2a Action2b Use minimal effective concentration Principle2->Action2b Action2c Optimize timing of measurement Principle2->Action2c Action3a Include positive controls (e.g., WT) Principle3->Action3a Action3b Include negative controls (mock) Principle3->Action3b

Caption: Key principles and actions to prevent desensitization in this compound experiments.

References

Technical Support Center: Elf18-Induced Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Elf18-induced gene expression experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing little to no induction of my target defense genes after this compound treatment?

A1: Several factors can lead to a weak or absent response:

  • Plant Genotype: Ensure you are not using a plant line with a non-functional or missing EF-Tu RECEPTOR (EFR). For example, Arabidopsis thaliana efr-2 mutants will not respond to this compound.[1] The genetic background of different ecotypes can also cause natural variation in the response intensity.[2]

  • This compound Peptide Quality: The purity and activity of the synthetic this compound peptide are critical. Verify the peptide's quality and consider testing a fresh batch from a reputable supplier.

  • Plant Health and Age: Experiments typically use healthy, 10-day-old seedlings.[1][3] Stressed or unhealthy plants may exhibit altered immune responses.

  • Insufficient Treatment Duration: While some early genes are induced within minutes, others, like PR1, may require longer treatment times (e.g., 24 hours) for robust expression.[1][4]

Q2: My gene expression results are highly variable between biological replicates. What are the common causes?

A2: High variability often points to inconsistencies in experimental execution:

  • Inconsistent Plant Material: Ensure seedlings are of a uniform size and developmental stage for each replicate.

  • Uneven Treatment Application: When treating seedlings in liquid culture, ensure all are fully submerged and receive the same concentration of this compound. For leaf infiltration, ensure a consistent volume and area are treated.[5]

  • Pipetting Errors: Inaccurate pipetting during reagent preparation, treatment application, or quantitative PCR (qPCR) setup can introduce significant variability.

  • Reference Gene Instability: The expression of your chosen reference gene (e.g., ACT2, UBQ10) should be stable across your experimental conditions.[1][6] Validate your reference gene or use multiple genes for normalization.

Q3: What is the optimal concentration of this compound and the ideal treatment time to use?

A3: The optimal concentration and time depend on the specific biological response being measured:

  • Gene Expression: For inducing defense-related genes like ELENA1, PR1, and FRK1 in Arabidopsis seedlings, concentrations of 5 µM to 10 µM are commonly used.[1][6]

  • Reactive Oxygen Species (ROS) Burst: Lower concentrations, around 300 nM, can be sufficient to stimulate H₂O₂ production within 30-90 minutes.[4]

  • Treatment Duration: Transcriptional changes can be observed at various time points. Early response genes like FRK1 and WRKY29 can be measured within 30-60 minutes, while the expression of the long-noncoding RNA ELENA1 increases steadily up to 12 hours.[1][6] Late-response genes like PR1 are often measured at 24 hours.[1]

Q4: Can the plant's hormonal status interfere with this compound-induced gene expression?

A4: Yes, signaling pathway cross-talk is a significant factor. The plant's response to this compound is interconnected with other signaling pathways, particularly ethylene. The master regulator of ethylene signaling, EIN2, is required for full sensitivity to this compound.[7][8] Therefore, the endogenous hormonal balance of the plant can modulate the outcome of the experiment. The this compound response can also engage endogenous elicitor peptide (PEPR) signaling pathways.[7][8]

Troubleshooting Guides

Guide 1: Troubleshooting Failed Gene Induction

If you are not observing the expected induction of defense genes, follow this logical troubleshooting workflow to identify the potential cause.

start No Gene Induction Observed peptide Check this compound Peptide - Is it new? - From a reliable source? - Stored correctly? start->peptide plant_geno Verify Plant Genotype - Is it the correct ecotype? - Is it an efr mutant? peptide->plant_geno Peptide OK plant_health Assess Plant Health - Uniform age and size? - Any signs of stress? plant_geno->plant_health Genotype OK protocol Review Protocol - Correct concentration? - Correct duration? - Proper growth conditions? plant_health->protocol Plants OK positive_control Use a Positive Control Gene - Check an early-responsive gene (e.g., FRK1). protocol->positive_control Protocol OK qpcr Check qPCR Assay - Primer efficiency? - RNA quality? - Stable reference gene? positive_control->qpcr Control Gene OK end_node Problem Identified qpcr->end_node qPCR OK

Caption: A flowchart for troubleshooting failed this compound-induced gene expression.

Guide 2: Key Experimental Parameters and Data

For successful and reproducible experiments, careful control of experimental parameters is essential. Below is a summary of typical parameters and expected outcomes for key defense-related genes in Arabidopsis thaliana.

Table 1: Examples of this compound-Induced Gene Expression Changes

Gene Function Fold Induction Time Point This compound Concentration Citation
ELENA1 lncRNA, positive regulator of PTI >10x 1-12 hours 5 µM [1]
PR1 Pathogenesis-Related Gene 1 Elevated 24 hours 5 µM [1][4]
PR2 Pathogenesis-Related Gene 2 Elevated 24 hours 5 µM [1][4]
FRK1 Flg22-Induced Receptor-Like Kinase 1 Significant 30-360 min 10 µM [6]

| WRKY29 | Transcription Factor | Significant | 30-120 min | 10 µM |[6] |

Table 2: Key Experimental Parameters for this compound Treatment of Seedlings

Parameter Recommended Value Rationale / Notes Citation
Plant Material Arabidopsis thaliana Col-0 Wild-type reference with a functional EFR. [3]
Plant Age 10 days old A standard developmental stage for seedling assays. [1][3]
Growth Medium 0.5x MS, 1% Sucrose, 0.6% Agar Standardized nutrient conditions for consistent growth. [1][3]
Growth Conditions 22°C, 16h light/8h dark Controlled environment minimizes stress and variability. [1][3]
Treatment Medium Liquid 0.5x MS, 1% Sucrose Allows for uniform application of this compound to seedlings. [1][3]

| this compound Concentration | 5-10 µM | Effective range for inducing a robust transcriptional response. |[1][6] |

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

The perception of this compound by its receptor EFR initiates a signaling cascade known as PAMP-Triggered Immunity (PTI). This pathway involves co-receptors, kinase cascades, and transcriptional reprogramming to activate plant defenses.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EFR EFR BAK1 BAK1 EFR->BAK1 associates MAPK MAPK Cascade EFR->MAPK activates EIN2 EIN2 (Ethylene Signaling) MAPK->EIN2 influences ELENA1 ELENA1 lncRNA MAPK->ELENA1 induces transcription Genes Defense Gene Expression (e.g., PR1) EIN2->Genes regulates MED19a MED19a ELENA1->MED19a interacts with MED19a->Genes promotes This compound This compound This compound->EFR binds

Caption: Simplified signaling pathway of this compound perception in Arabidopsis.

Experimental Workflow: Gene Expression Analysis

This diagram outlines the standard workflow for analyzing this compound-induced gene expression in Arabidopsis seedlings, from initial setup to final data analysis.

start Start seed Grow Seedlings (10 days on MS-Agar) start->seed transfer Transfer to Liquid MS seed->transfer treat Apply this compound Treatment (e.g., 5µM) transfer->treat harvest Harvest Seedlings (Time Course) treat->harvest rna RNA Extraction & Quality Control harvest->rna cdna cDNA Synthesis rna->cdna qpcr qPCR Analysis cdna->qpcr data Data Analysis (Relative Quantification) qpcr->data end End data->end

Caption: Standard experimental workflow for this compound treatment and gene expression analysis.

Detailed Experimental Protocols

Protocol 1: this compound Treatment of Arabidopsis Seedlings for Gene Expression Analysis

This protocol is adapted from established methods for treating seedlings to analyze transcriptional responses.[1][3]

  • Plant Growth:

    • Sterilize Arabidopsis thaliana (e.g., Col-0) seeds and sow them on solid 0.5x Murashige and Skoog (MS) medium containing 1% sucrose and 0.6% agar.

    • Grow plants in a controlled growth room at 22°C under a 16-hour light / 8-hour dark cycle for 10 days.[1][3]

  • Seedling Treatment:

    • Prepare liquid 0.5x MS medium (pH 5.7) with 1% sucrose.

    • Carefully transfer pools of 10-day-old seedlings from the solid medium to a multi-well plate or flask containing the liquid MS medium. Allow them to acclimate for a few hours.

    • Prepare a stock solution of this compound peptide. For the treatment, add this compound to the liquid medium to a final concentration of 5 µM. For the mock control, add an equivalent volume of sterile water.

    • Incubate the seedlings under the same growth conditions for the desired time points (e.g., 0, 1, 6, 12, 24 hours).[1]

  • Sample Harvesting and Processing:

    • At each time point, harvest the seedlings, gently blot them dry with paper towels, and immediately freeze them in liquid nitrogen.

    • Store samples at -80°C until RNA extraction.

    • Proceed with standard RNA extraction, cDNA synthesis, and qPCR analysis using primers for your genes of interest and a validated reference gene.

Protocol 2: Seedling Growth Inhibition (SGI) Assay

The SGI assay is a quantitative method to measure the overall strength of the plant's immune response to this compound.[9]

  • Initial Growth:

    • Sow sterile seeds on solid 0.5x MS agar and grow for 3-4 days under standard conditions.[9]

  • Transplanting and Treatment:

    • Prepare 48-well plates containing 0.5x liquid MS medium.

    • In designated wells, add this compound to the desired final concentrations (e.g., a dilution series from 10 nM to 1 µM). Include mock-treated control wells.

    • Carefully transfer one seedling into each well.[9]

  • Quantification:

    • Seal the plates and return them to the growth chamber for an additional 8-12 days.

    • After the incubation period, remove the seedlings from each well, gently blot them dry, and weigh them individually on an analytical scale.

    • Calculate the percent growth inhibition for each this compound concentration relative to the average weight of the mock-treated seedlings.[9]

References

Technical Support Center: Elf18 Treatment and Measurement Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the timing of measurements following Elf18 treatment in plant immunology studies. Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in plant immunology research?

A1: this compound is an 18-amino acid peptide derived from the N-terminus of bacterial Elongation Factor-Tu (EF-Tu), one of the most abundant proteins in bacteria.[1] It is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by the Pattern Recognition Receptor (PRR) EFR (EF-Tu Receptor) in many plant species, particularly in the Brassicaceae family.[1] Upon recognition, this compound triggers a cascade of downstream signaling events that constitute PAMP-Triggered Immunity (PTI), a foundational layer of plant defense. Its use in research allows for the specific and controlled activation of this immune pathway to study plant defense responses.

Q2: I am not seeing a response after this compound treatment. What are the common reasons for this?

A2: Several factors could contribute to a lack of response:

  • Plant Species/Genotype: Not all plant species possess the EFR receptor. For example, many solanaceous plants like tomato and tobacco do not naturally have a functional EFR and will not respond to this compound unless they are genetically modified to express it.

  • Incorrect Peptide: Ensure you are using the correct this compound peptide sequence and that it is of high purity. A shorter, inactive version called elf12 can act as an antagonist.[1]

  • Suboptimal Timing: The specific response you are measuring might have a narrow time window for optimal detection. Refer to the data tables and experimental protocols below to ensure you are measuring at the appropriate time point.

  • Plant Age and Health: The age and physiological state of the plants can influence their responsiveness to PAMPs. Use healthy, well-acclimated plants at a consistent developmental stage for your experiments.

  • Concentration of this compound: The concentration of this compound used is critical. While effective concentrations can range from nanomolar to micromolar, an initial dose-response experiment is recommended to determine the optimal concentration for your specific assay and plant system.

Q3: How soon can I expect to see a response after this compound treatment?

A3: The earliest responses to this compound are very rapid, occurring within minutes. These include the production of reactive oxygen species (ROS) and the activation of Mitogen-Activated Protein Kinases (MAPKs).[2][3][4] Other responses, such as changes in gene expression and callose deposition, occur over several hours to a full day.[5][6][7]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or weak ROS burst - Measurement timing is off.- Plant tissue is damaged.- Inappropriate luminol/peroxidase concentration.- Measure ROS production continuously for at least 60 minutes immediately after adding this compound.[2]- Handle leaf discs gently to minimize wounding, which can cause background ROS.- Optimize the concentrations of luminol and horseradish peroxidase (HRP) for your plate reader and plant material.
Inconsistent gene expression results - Time points are not optimal for the gene of interest.- RNA degradation.- Inappropriate reference genes.- Perform a time-course experiment to identify the peak expression time for your specific genes of interest. Early genes can peak within 1-2 hours, while later genes may peak at 6, 12, or 24 hours.[5][6]- Immediately freeze tissue in liquid nitrogen after harvesting and use an appropriate RNA extraction method.- Validate reference genes to ensure stable expression under your experimental conditions.
No MAPK activation observed - Samples collected too late.- Protein degradation.- MAPK activation is transient. Collect samples at early time points (e.g., 5, 15, 30, and 60 minutes) after this compound treatment.[2][8]- Use protease inhibitors during protein extraction.
Variable callose deposition - Measurement time is too early.- Infiltration method is inconsistent.- Allow sufficient time for callose deposition to occur. Measurements are typically taken 12-24 hours after this compound treatment.[7][9][10]- Ensure even infiltration of the this compound solution into the leaf tissue.
Lack of seedling growth inhibition - this compound concentration is too low.- Observation period is too short.- Perform a dose-response curve to find the optimal this compound concentration (e.g., 100 nM to 1 µM).- This is a long-term assay; continue to monitor seedling growth for at least 10 days.[11]

Data Presentation: Optimal Timing of Measurements

The timing of measurements is crucial for capturing the desired cellular or physiological response to this compound. The following tables summarize recommended time points for various assays based on published literature.

Table 1: Early Cellular Responses (Minutes to Hours)

ResponseAssayRecommended Time PointsNotesCitations
ROS Burst Luminol-based chemiluminescence assayContinuous measurement for 60-90 minutesThe burst is rapid and transient, typically peaking within 10-20 minutes.[2][12]
MAPK Activation Western blot (anti-pMAPK)5, 15, 30, 45, 60 minutesActivation is very rapid and can be transient or sustained depending on the experimental system.[2][3][4][8]
Early Gene Expression qRT-PCR30 minutes, 1 hour, 2 hoursFor genes involved in initial signaling and transcriptional regulation.[6][13]
Stomatal Closure Microscopic measurement of stomatal aperture1-3 hoursThis response can be transient, with stomata potentially reopening after several hours.[14]

Table 2: Mid- to Late-Term Responses (Hours to Days)

ResponseAssayRecommended Time PointsNotesCitations
Defense Gene Expression qRT-PCR or RNA-seq2, 6, 10, 12, 24 hoursDifferent genes have different expression kinetics. A time course is recommended.[5][6][13]
Callose Deposition Aniline blue staining and fluorescence microscopy12-24 hoursA significant amount of callose needs time to be synthesized and deposited.[7][9][10][15]
PR Protein Accumulation Western blot (e.g., anti-PR1)24 hoursPathogenesis-related (PR) proteins are markers of a late defense response.[4]
Seedling Growth Inhibition Fresh weight measurement10-14 daysA long-term physiological response to sustained immune activation.[11]

Experimental Protocols & Methodologies

1. ROS Burst Assay

  • Objective: To measure the rapid production of reactive oxygen species upon this compound treatment.

  • Methodology:

    • Collect leaf discs (e.g., 4 mm diameter) from 4-5 week-old plants.

    • Float the leaf discs in sterile water overnight in a 96-well plate to allow them to recover from wounding.

    • On the day of the experiment, replace the water with an assay solution containing luminol (e.g., 100 µM) and horseradish peroxidase (HRP) (e.g., 20 µg/mL).

    • Measure background luminescence for a few cycles in a plate reader.

    • Add this compound to the desired final concentration and immediately begin measuring luminescence continuously for 60-90 minutes.[2]

2. MAPK Activation Assay

  • Objective: To detect the phosphorylation of MAP kinases as a marker of early signaling.

  • Methodology:

    • Grow seedlings in liquid culture or use mature plants.

    • Apply this compound solution (e.g., 1 µM) and start a timer.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), harvest the tissue and immediately freeze it in liquid nitrogen.

    • Extract total protein using a buffer containing phosphatase and protease inhibitors.

    • Separate proteins by SDS-PAGE, transfer to a membrane, and perform a Western blot using a primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK).[2][4]

    • Use a loading control (e.g., Coomassie stain or an antibody against a housekeeping protein) to ensure equal protein loading.[4]

3. Callose Deposition Assay

  • Objective: To quantify the deposition of callose as a cell wall reinforcement response.

  • Methodology:

    • Infiltrate leaves of 4-5 week-old plants with a solution of this compound (e.g., 1 µM) or a mock control.

    • After 12-24 hours, harvest the leaves and clear the chlorophyll by incubating in an ethanol solution.[10]

    • Stain the leaves with aniline blue solution (e.g., 0.01% aniline blue in 150 mM K2HPO4).[7][10][16]

    • Visualize the callose deposits (which fluoresce under UV light) using a fluorescence microscope.

    • Quantify the number or area of callose deposits per field of view using image analysis software.[16]

Visualizations

Elf18_Signaling_Pathway This compound This compound EFR EFR This compound->EFR Binds Receptor_Complex EFR/BAK1 Complex EFR->Receptor_Complex BAK1 BAK1 BAK1->Receptor_Complex RLCKs RLCKs (e.g., BIK1) Receptor_Complex->RLCKs Activates Callose_Synthase Callose Synthase Activation Receptor_Complex->Callose_Synthase RBOHD RBOHD RLCKs->RBOHD Phosphorylates MAPK_Cascade MAPK Cascade (MPK3/6) RLCKs->MAPK_Cascade Initiates ROS_Burst ROS Burst RBOHD->ROS_Burst Stomatal_Closure Stomatal Closure ROS_Burst->Stomatal_Closure Gene_Expression Defense Gene Expression MAPK_Cascade->Gene_Expression Regulates Callose Callose Deposition Callose_Synthase->Callose

Caption: Simplified this compound signaling pathway leading to key immune responses.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement (Time-Dependent) cluster_analysis Analysis Plant_Growth 1. Grow healthy plants (consistent age/conditions) Prepare_this compound 2. Prepare fresh this compound solution Plant_Growth->Prepare_this compound Treatment_Application 3. Apply this compound treatment (infiltration, spray, liquid media) Prepare_this compound->Treatment_Application Early_Response 4a. Early Responses (0-60 min) - ROS Burst - MAPK Activation Treatment_Application->Early_Response Mid_Response 4b. Mid Responses (1-12 h) - Gene Expression - Stomatal Closure Treatment_Application->Mid_Response Late_Response 4c. Late Responses (12-24+ h) - Callose Deposition - PR Protein Accumulation Treatment_Application->Late_Response Data_Analysis 5. Data Quantification and Statistical Analysis Early_Response->Data_Analysis Mid_Response->Data_Analysis Late_Response->Data_Analysis

Caption: General experimental workflow for optimizing measurement timing.

References

Technical Support Center: Elf18 Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with the bacterial elicitor peptide, Elf18. If your plant is not responding to this compound treatment, please review the following information to diagnose and resolve potential experimental issues.

Frequently Asked Questions (FAQs)

Q1: My Arabidopsis thaliana plants are not showing any response to this compound. What are the primary things to check?

A1: A lack of response to this compound in Arabidopsis can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Confirm the Plant Genotype: The receptor for this compound, EFR (EF-Tu RECEPTOR), is naturally present in Arabidopsis thaliana.[1][2] However, ensure you are not using an efr mutant line, which will be insensitive to this compound.[3] Also, be aware that natural variation exists among different Arabidopsis ecotypes, and some may have a weaker response to this compound.[4] It is recommended to use the Columbia-0 (Col-0) ecotype as a positive control, as it is known to be responsive.

  • Verify this compound Peptide Integrity and Activity:

    • Peptide Quality: Ensure the this compound peptide was synthesized correctly. The N-terminus should be acetylated for full activity. Peptides as short as the N-terminal 18 amino acids of EF-Tu (this compound) are fully active.[5]

    • Storage and Handling: Lyophilized peptides should be stored at -20°C or -80°C.[6] Peptide solutions are less stable; prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or below.[6][7] For solubilization, start with sterile distilled water.[6]

    • Activity Check: If possible, test the this compound batch on a sensitive and reliable system, such as Arabidopsis Col-0 seedlings, and measure a known response like seedling growth inhibition.

  • Optimize Experimental Conditions:

    • Plant Age and Health: Use healthy, appropriately aged plants for your experiments. For seedling growth inhibition assays, 10-day-old seedlings are commonly used.[8] For leaf-based assays, 4- to 6-week-old plants are typical.[9]

    • Elicitor Concentration: The optimal concentration of this compound can vary between assays. A dose-response curve is recommended to determine the ideal concentration for your specific experiment.[10] Common concentrations range from 100 nM to 10 µM.[8][11]

  • Check Downstream Signaling Components: A lack of response could indicate a disruption in the signaling pathway downstream of the EFR receptor. This could be due to mutations in key signaling components like BAK1, a co-receptor for EFR.

Q2: I am trying to express the EFR receptor in a non-Brassicaceae plant species, but I'm not seeing any this compound-induced responses. Why might this be?

A2: While the downstream signaling components for EFR are conserved across many plant species, allowing for successful inter-species transfer, several factors can lead to failure:[1]

  • Codon Optimization: Ensure the EFR gene sequence has been codon-optimized for the destination plant species to ensure efficient translation.

  • Protein Folding and ER Quality Control: The proper folding and maturation of the EFR protein are critical for its function and depend on the endoplasmic reticulum quality control (ERQC) system.[2] Specific components of the ERQC, such as CRT3, UGGT, and ERD2b, are required for EFR biogenesis.[2] If these components are not compatible or sufficiently expressed in your host plant, functional EFR may not be produced.

  • Promoter Choice: The promoter used to drive EFR expression is crucial. A strong, constitutive promoter is often used to ensure high-level expression.

  • Confirmation of EFR Expression: It is essential to confirm the expression and proper localization of the EFR protein in your transgenic plants using techniques like Western blotting or fluorescent protein tagging.

Q3: My ROS burst assay is showing inconsistent or no results after this compound treatment. How can I troubleshoot this?

A3: The reactive oxygen species (ROS) burst is a very rapid and transient response, making it sensitive to experimental variability.[9][12] Here are some key points to consider:

  • Timing is Critical: The ROS burst occurs within minutes of this compound application.[9] Ensure your measurement window is appropriate to capture this rapid response.

  • Leaf Disc Acclimation: After cutting leaf discs, float them on distilled water overnight. This allows the wound-induced ROS to subside, reducing background noise.[13]

  • Negative Controls: Always include a mock treatment (e.g., water or the solvent for this compound) to ensure that the mechanical process of adding the solution does not trigger a ROS burst.[13] Using an efr mutant is an excellent negative control to demonstrate the specificity of the response to this compound.

  • Reagent Quality: The components of the ROS assay, such as luminol and horseradish peroxidase (HRP), should be fresh and of high quality.

  • Plate Reader Settings: Optimize the settings on your luminometer or plate reader for sensitivity and measurement interval.

Q4: I am not observing MAPK activation in my Western blots after this compound treatment. What could be the problem?

A4: Similar to the ROS burst, MAPK activation is a rapid and transient signaling event.

  • Harvest Time: MAPK phosphorylation can be detected as early as 2-5 minutes after elicitation and may not last for an extended period.[13] It is crucial to perform a time-course experiment to identify the peak of activation.

  • Sample Handling: Harvest leaf tissue quickly and immediately freeze it in liquid nitrogen to prevent protein degradation and dephosphorylation. Mechanical stress during harvesting can also induce MAPK phosphorylation, so rapid and consistent handling is essential.[13]

  • Antibody Specificity: Use a well-characterized antibody that specifically recognizes the phosphorylated forms of the relevant MAPKs (e.g., anti-p44/42 MAPK).

  • Loading Controls: Always include a loading control, such as a Coomassie Brilliant Blue stain of the membrane or an antibody against a housekeeping protein, to ensure equal protein loading.[3]

  • Positive Control: If possible, include a positive control treatment that is known to strongly induce MAPK activation in your system.

Troubleshooting Tables

Table 1: General Troubleshooting for Lack of this compound Response

Potential Issue Possible Cause Recommended Solution
No Response in Arabidopsis Plant is an efr mutant or a non-responsive ecotype.Genotype the plant line. Use Col-0 as a positive control.
Degraded or inactive this compound peptide.Use a fresh batch of N-acetylated this compound. Aliquot and store properly.
Inappropriate this compound concentration.Perform a dose-response curve (e.g., 10 nM to 10 µM).
Suboptimal plant age or health.Use healthy plants at the recommended developmental stage.
No Response in Heterologous System Poor EFR gene expression.Use a strong constitutive promoter and confirm transcript levels with qRT-PCR.
Incorrect EFR protein folding/maturation.Investigate the compatibility of the host plant's ER quality control system.
No confirmation of functional EFR protein.Perform Western blot to confirm EFR protein expression and size.

Table 2: Troubleshooting Specific Downstream Assays

Assay Potential Issue Possible Cause Recommended Solution
ROS Burst High background signal.Wounding response from cutting leaf discs.Float leaf discs on water overnight to allow the wounding response to subside.[13]
No signal or inconsistent signal.Measurement window is missing the rapid ROS peak.Measure luminescence immediately after adding this compound and continue for at least 30-60 minutes.
Poor quality of luminol or HRP.Use fresh, high-quality reagents.
MAPK Activation No phosphorylation detected.Sample collection is too late, missing the transient peak.Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after this compound treatment.[13]
Dephosphorylation during sample processing.Immediately freeze samples in liquid nitrogen after harvesting.
Non-specific antibody or low antibody titer.Use a validated anti-phospho-MAPK antibody and optimize the dilution.
Gene Expression (e.g., PR1) No induction of defense genes.Insufficient treatment time.For some downstream genes, induction may take several hours. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours).[3][8]
Low sensitivity of detection method.Use a sensitive method like qRT-PCR and ensure primer efficiency is optimal.

Experimental Protocols

Protocol 1: this compound-Induced ROS Burst Assay
  • Plant Material: Use leaves from 4- to 6-week-old Arabidopsis thaliana plants.

  • Leaf Disc Preparation: With a 4 mm cork borer, cut leaf discs, avoiding the mid-vein.

  • Acclimation: Float the leaf discs in a 96-well white plate containing 100 µL of sterile water per well. Incubate overnight at room temperature in the dark.

  • Assay Solution Preparation: Prepare a 2X assay solution containing 2 µM luminol and 20 µg/mL horseradish peroxidase (HRP).

  • Elicitation and Measurement:

    • Remove the water from the wells.

    • Add 50 µL of the 2X assay solution to each well.

    • Add 50 µL of 2X this compound solution to achieve the final desired concentration (e.g., 100 nM). For the mock control, add 50 µL of sterile water.

    • Immediately place the plate in a luminometer and measure luminescence every 1-2 minutes for at least 60 minutes.

Protocol 2: MAPK Activation Assay
  • Plant Material and Treatment: Use 10- to 14-day-old seedlings grown on MS plates. Flood the plates with a solution of this compound (e.g., 1 µM) or a mock solution.

  • Sample Collection: At specified time points (e.g., 0, 5, 15, 30 minutes), quickly blot the seedlings dry, collect them into 2 mL tubes, and flash-freeze in liquid nitrogen.

  • Protein Extraction:

    • Grind the frozen tissue to a fine powder.

    • Add 2 volumes of extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1x protease and phosphatase inhibitor cocktails).

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting:

    • Determine the protein concentration of the supernatant using a Bradford or BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated MAPK (e.g., anti-p44/42 MAPK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Stain the membrane with Coomassie Brilliant Blue to visualize total protein as a loading control.

Visualizations

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound (PAMP) EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Heterodimerization BIK1 BIK1 BAK1->BIK1 Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation RBOHD RBOHD BIK1->RBOHD Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Defense_Genes Defense Gene Expression MAPK->Defense_Genes Transcriptional Regulation ROS ROS Burst RBOHD->ROS Troubleshooting_Workflow Start Plant not responding to this compound Check_Plant 1. Verify Plant Genotype (e.g., not an efr mutant) Start->Check_Plant Check_Peptide 2. Validate this compound Peptide (Quality, Storage, Activity) Check_Plant->Check_Peptide Genotype OK Unresolved Issue Persists: Consider Downstream Signaling Mutant Check_Plant->Unresolved Issue Found Check_Experiment 3. Optimize Experimental Conditions (Concentration, Plant Age) Check_Peptide->Check_Experiment Peptide OK Check_Peptide->Unresolved Issue Found Check_Assay 4. Troubleshoot Downstream Assay (ROS, MAPK, Gene Expression) Check_Experiment->Check_Assay Conditions OK Check_Experiment->Unresolved Issue Found Resolved Issue Resolved Check_Assay->Resolved Assay OK Check_Assay->Unresolved Issue Found

References

Technical Support Center: Elf18 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elf18 stock solutions. Contamination issues can significantly impact experimental outcomes, and this guide aims to provide clear and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is a synthetic peptide corresponding to the first 18 amino acids of the N-terminus of bacterial Elongation Factor-Tu (EF-Tu).[1] It is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by the Pattern Recognition Receptor (PRR) EFR (EF-Tu RECEPTOR) in plants of the Brassicaceae family, such as Arabidopsis thaliana.[1][2] This recognition triggers a cascade of immune responses known as PAMP-Triggered Immunity (PTI), making this compound a valuable tool for studying plant innate immunity.[2][3]

Q2: How should I prepare and store my this compound stock solution to minimize contamination and degradation?

A2: Proper preparation and storage are critical for maintaining the integrity of your this compound stock solution.

  • Reconstitution: For initial reconstitution, use a sterile, high-purity solvent. Sterile water or a dilute (0.1%) acetic acid solution are often recommended.[4] If the peptide is difficult to dissolve, sonication may help.[4][5] Avoid using assay buffers with non-volatile salts for initial solubilization, as this can make peptide recovery difficult if it fails to dissolve.[4]

  • Storage of Lyophilized Peptide: Store lyophilized this compound peptide in a cold, dark, and dry place. For long-term storage, -20°C or -80°C is recommended.[6] Before opening, allow the vial to warm to room temperature to prevent condensation, as moisture can degrade the peptide.[5]

  • Storage of Stock Solutions: Once in solution, peptides are more susceptible to degradation and microbial contamination.[6] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][6] Store these aliquots at -20°C or -80°C. For aqueous solutions, storage at -80°C is recommended for up to 6 months.[7]

  • Sterilization: To prevent microbial contamination, the working solution can be sterilized by passing it through a 0.22 µm filter.[5][7]

Q3: What are the common types of contaminants in synthetic peptide preparations like this compound?

A3: Synthetic peptides can contain various impurities stemming from the synthesis process or degradation during storage.[2][8]

  • Process-Related Impurities:

    • Deletion/Truncated Sequences: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS) can result in peptides missing one or more amino acids.[8]

    • Insertion Sequences: An amino acid may be coupled more than once, leading to an elongated peptide.[8]

    • Incompletely Removed Protecting Groups: Residual protecting groups from synthesis can remain on the peptide.[9]

    • Residual Solvents and Reagents: Trifluoroacetic acid (TFA) is commonly used for peptide cleavage and purification and can be present in the final product.[2]

  • Degradation Products:

    • Oxidation: Cysteine (if present) and methionine residues are susceptible to oxidation.[5]

    • Deamidation: Asparagine and glutamine residues can undergo deamidation, especially at neutral or basic pH.[2]

    • Hydrolysis: Peptide bonds can be cleaved by hydrolysis.[8]

  • Cross-Contamination: Contamination with other peptides synthesized using the same equipment is a significant risk and can lead to false-positive results.[7][10]

  • Microbial Contamination: Improper handling can introduce bacteria or fungi into stock solutions.[6]

Troubleshooting Guides

Issue 1: Inconsistent or No Response in this compound-Induced Assays

You perform a standard this compound-induced assay (e.g., ROS burst, seedling growth inhibition, MAPK activation), but the results are variable between experiments or show no response compared to the negative control.

Potential CauseTroubleshooting Steps
This compound Degradation 1. Prepare a fresh working solution from a new aliquot of your stock. Avoid using a stock solution that has undergone multiple freeze-thaw cycles. 2. If the problem persists, prepare a fresh stock solution from the lyophilized peptide. 3. Verify that your storage conditions are optimal (-20°C or -80°C, protected from light and moisture).[5][6]
Incorrect Stock Concentration 1. Re-calculate the dilution series for your working solutions. 2. Consider having the concentration of your stock solution verified by a core facility using methods like amino acid analysis.
Low Purity of this compound 1. Review the certificate of analysis (CoA) from the supplier for purity data (typically from HPLC). 2. If the purity is questionable, consider purchasing this compound from a different supplier or having the purity of your current stock analyzed by HPLC-MS.[2]
Microbial Contamination 1. Visually inspect your stock solution for any cloudiness, which could indicate microbial growth. 2. Prepare a new stock solution and sterile-filter it through a 0.22 µm filter before aliquoting and freezing.[5][7]
Issue 2: High Background or Atypical Responses in Control Samples

Your negative control (mock-treated) samples show a response that is typically only seen with this compound treatment, or your positive control shows a weaker or different response than expected.

Potential CauseTroubleshooting Steps
Contamination of Reagents 1. Use fresh, sterile water and other reagents to prepare your mock treatment solutions. 2. Ensure that pipette tips used for this compound are not accidentally used for control solutions.
Cross-Contamination of this compound 1. A common issue with commercial peptides is cross-contamination with other highly active peptides (like flg22).[7][10] If you are working with a system that also responds to other PAMPs, this could be the cause. 2. Test your this compound on a null mutant that lacks the EFR receptor (e.g., efr-1 in Arabidopsis). A response in this mutant would indicate contamination with another PAMP.
TFA Contamination Effects 1. Trifluoroacetic acid (TFA), a remnant from peptide synthesis, can accumulate in experimental systems and may have biological effects, though its toxicity to plants is generally low at typical residual concentrations.[11][12] 2. Check the CoA for information on salt form (TFA salt is common). If high concentrations of the peptide stock are used, the TFA concentration could become significant. Consider using TFA-free purified peptide if available and if TFA toxicity is a concern for your specific experimental system.

Experimental Protocols

Protocol 1: Quality Control of this compound Stock Solution using ROS Burst Assay

This protocol allows for the functional validation of your this compound stock solution by measuring the production of reactive oxygen species (ROS) in Arabidopsis thaliana leaf discs.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • This compound stock solution

  • Luminol (5 mM stock in DMSO)

  • Horseradish peroxidase (HRP) (1 mg/mL stock in water)

  • Sterile water

  • 96-well white microplate

  • Plate reader with luminescence detection

Method:

  • Prepare the assay solution: In sterile water, add luminol to a final concentration of 100 µM and HRP to a final concentration of 1 µg/mL.

  • Using a biopsy punch, collect leaf discs from the leaves of Arabidopsis plants and float them in sterile water for at least 2 hours to reduce wounding response.

  • Transfer one leaf disc into each well of the 96-well plate containing 100 µL of the assay solution.

  • Incubate the plate in the dark for 1 hour.

  • Prepare a dilution series of your this compound stock solution (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1000 nM).

  • Add 100 µL of the this compound dilutions (or water for the mock control) to the wells.

  • Immediately place the plate in the luminometer and measure luminescence every 2-5 minutes for at least 40-60 minutes.[13]

  • Expected Outcome: A dose-dependent increase in ROS production should be observed with increasing concentrations of active this compound. A lack of response or a very high EC50 value may indicate a problem with the stock solution.

Protocol 2: Seedling Growth Inhibition (SGI) Assay

This assay measures the effect of this compound on the growth of Arabidopsis thaliana seedlings, a classic PTI response.

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium

  • 48-well plates

  • This compound stock solution

Method:

  • Sterilize and sow Arabidopsis seeds on MS agar plates and grow for 3-4 days.

  • Prepare 48-well plates containing MS medium with a dilution series of this compound (e.g., 0 nM, 10 nM, 100 nM, 1000 nM).[14][15]

  • Transfer one seedling into each well.

  • Grow the seedlings for 8-12 days under controlled conditions.

  • Remove the seedlings, gently blot them dry, and measure their fresh weight.

  • Calculate the percent growth inhibition relative to the mock-treated seedlings.[16]

  • Expected Outcome: Active this compound will cause a dose-dependent inhibition of seedling growth.

Protocol 3: MAPK Activation Assay

This protocol assesses the activation of mitogen-activated protein kinases (MAPKs), an early signaling event in PTI.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • This compound stock solution

  • Liquid MS medium

  • Protein extraction buffer

  • Antibodies: anti-p44/42 MAPK (anti-phospho-ERK1/2) and a loading control antibody (e.g., anti-actin).

Method:

  • Grow Arabidopsis seedlings in liquid MS medium.

  • Treat the seedlings with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30 minutes).

  • Flash-freeze the seedlings in liquid nitrogen and grind to a fine powder.

  • Extract total proteins using a suitable extraction buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Perform immunoblotting using the anti-p44/42 MAPK antibody to detect phosphorylated MAPKs.[16]

  • Use a loading control antibody to ensure equal protein loading.

  • Expected Outcome: A rapid and transient phosphorylation of MAPKs should be visible within 5-15 minutes of this compound treatment.

Visualizations

This compound Signaling Pathway

Elf18_Signaling_Pathway cluster_extracellular Apoplast cluster_membrane Plasma Membrane cluster_intracellular Cytosol This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Complex Formation BIK1 BIK1 EFR->BIK1 Phosphorylation Ca_Influx Ca2+ Influx EFR->Ca_Influx BAK1->BIK1 Phosphorylation MAPK_Cascade MAPK Cascade (MPK3/6) BAK1->MAPK_Cascade RBOHD RBOHD BIK1->RBOHD Activation BIK1->MAPK_Cascade ROS ROS Burst RBOHD->ROS PTI_Genes PTI Gene Expression MAPK_Cascade->PTI_Genes Troubleshooting_Workflow Start Atypical Experimental Results with this compound Check_Basics 1. Check Calculations 2. Review Protocol 3. Use Fresh Reagents Start->Check_Basics Still_Issue_1 Problem Persists? Check_Basics->Still_Issue_1 Validate_Stock Validate this compound Stock Activity Still_Issue_1->Validate_Stock Yes End_Success Issue Resolved Still_Issue_1->End_Success No ROS_Assay ROS Burst Assay (See Protocol 1) Validate_Stock->ROS_Assay SGI_Assay SGI Assay (See Protocol 2) Validate_Stock->SGI_Assay Dose_Response Dose Response OK? ROS_Assay->Dose_Response SGI_Assay->Dose_Response Contamination_Check Check for Contamination Dose_Response->Contamination_Check No Dose_Response->End_Success Yes (Re-evaluate experiment) EFR_Mutant_Test Test on efr-1 mutant Contamination_Check->EFR_Mutant_Test Response_in_Mutant Response in efr-1? EFR_Mutant_Test->Response_in_Mutant Analyze_Purity Analyze Purity (HPLC-MS) Response_in_Mutant->Analyze_Purity No End_Fail Contamination Likely Source New Peptide Response_in_Mutant->End_Fail Yes Source_New_Peptide Source New Peptide Analyze_Purity->Source_New_Peptide Source_New_Peptide->End_Success

References

Improving signal-to-noise ratio in Elf18 assays

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for improving the signal-to-noise ratio in Elf18 assays.

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their this compound assays for a better signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in plant immunity research?

This compound is a peptide consisting of the first 18 amino acids of the N-terminus of bacterial Elongation Factor Tu (EF-Tu). EF-Tu is a highly conserved protein essential for bacterial protein synthesis.[1] Plants recognize this compound as a Pathogen-Associated Molecular Pattern (PAMP), which triggers PAMP-triggered immunity (PTI), a foundational layer of the plant's innate immune system.[1][2] Using this compound allows researchers to elicit and study these defense responses in a controlled and reproducible manner.[1]

Q2: How do plants detect this compound?

In Arabidopsis thaliana, this compound is recognized by the cell surface receptor kinase EFR (EF-Tu RECEPTOR), which is a Leucine-Rich Repeat Receptor Kinase (LRR-RK).[2][3] Upon binding this compound, EFR forms a complex with the co-receptor BAK1 (BRASSINOSTEROID INSENSITIVE 1-ASSOCIATED KINASE 1) to initiate downstream signaling.[3][4]

Q3: What are the key downstream signaling events after this compound perception?

Upon this compound perception by the EFR/BAK1 complex, a series of rapid intracellular responses are triggered. These include:

  • Reactive Oxygen Species (ROS) Burst: A rapid production of ROS, such as hydrogen peroxide (H2O2), in the apoplast, primarily mediated by NADPH oxidases.[5][6]

  • Mitogen-Activated Protein Kinase (MAPK) Activation: Phosphorylation and activation of MAPK cascades, which are crucial for signaling to the nucleus.[6][7][8]

  • Calcium Influx: A rapid increase in cytosolic calcium concentration.[6][9]

  • Transcriptional Reprogramming: Changes in the expression of defense-related genes, such as PATHOGENESIS-RELATED GENE1 (PR1).[2][10]

Q4: What are the common assays used to measure the plant's response to this compound?

Common assays to quantify the this compound-induced immune response include:

  • Luminol-based ROS Assay: Measures the chemiluminescence produced during the oxidative burst. This is a very early response.[5][11][12]

  • MAPK Phosphorylation Assay: Typically uses western blotting with phospho-specific antibodies to detect the activation of MAPKs like MPK3 and MPK6 in Arabidopsis.[7][8][13]

  • Seedling Growth Inhibition (SGI) Assay: Measures the reduction in seedling growth after prolonged exposure to this compound, which is an indicator of a sustained defense response.[12][14][15]

  • Gene Expression Analysis: Uses techniques like RT-qPCR to measure the transcript levels of defense-related genes.[2]

This compound Signaling Pathway

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound (PAMP) EFR EFR (Receptor) This compound->EFR Binding BAK1 BAK1 (Co-receptor) EFR->BAK1 Complex Formation BIK1 BIK1 EFR->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Activation MAPK_cascade MAPK Cascade (MAPKKK, MKK, MPK) BIK1->MAPK_cascade Activation ROS ROS Burst RBOHD->ROS Defense_Genes Defense Gene Expression MAPK_cascade->Defense_Genes

Caption: this compound perception at the cell surface leading to downstream immune responses.

Troubleshooting Guide

A low signal-to-noise ratio can be caused by either a weak signal or high background. The following sections address common causes and solutions for these issues.

Issue 1: Weak or No Signal

Q: My assay is producing a very weak or no signal. What are the possible causes and solutions?

A: A weak signal can stem from issues with reagents, the experimental setup, or the biological material itself.

Potential CauseRecommended Solution
Degraded this compound Peptide Aliquot this compound stock solutions upon receipt and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11][16] Prepare fresh working solutions for each experiment.
Incorrect Reagent Concentration Optimize the concentration of this compound. A dose-response curve (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1000 nM) is recommended to find the optimal concentration for your specific plant species or ecotype.[12][14] For ROS assays, ensure luminol and HRP concentrations are optimal.
Suboptimal Incubation Times The timing of responses varies. ROS burst is very rapid (peaking within 10-20 minutes), while MAPK activation is also fast (5-15 minutes).[13] Gene expression changes occur later (hours).[2] Ensure you are measuring at the correct time point for your assay.
Inactive Biological Material Use healthy, unstressed plants of an appropriate age (e.g., 4-5 week old Arabidopsis for leaf disc assays).[12] Ensure the plant genotype you are using has a functional EFR receptor. For example, the efr-1 mutant is insensitive to this compound.[3]
Insufficient Antibody Concentration (MAPK Assay) The concentration of the primary or secondary antibody may be too low. Perform a titration to determine the optimal antibody concentration.[17]
Incompatible Buffers Some buffer components can inhibit enzyme reactions. For example, sodium azide is an inhibitor of Horseradish Peroxidase (HRP) and should not be used in HRP-based detection systems.[18]
Issue 2: High Background

Q: My negative controls show a high signal, leading to a poor signal-to-noise ratio. How can I reduce the background?

A: High background is often due to non-specific binding or contamination.

Potential CauseRecommended Solution
Insufficient Washing In assays like western blots or ELISAs, inadequate washing can leave unbound antibodies or detection reagents, increasing background.[19][20] Increase the number of wash steps or include a short soak step.[17][20]
Excessive Antibody Concentration Using too much primary or secondary antibody can lead to non-specific binding and high background.[17] Optimize antibody concentrations through titration.
Contaminated Reagents Buffers or water could be contaminated with microbes, which can trigger an immune response in the plant tissue. Use sterile water and solutions.[20]
Mechanical Stress on Plant Tissue Wounding the plant tissue during sample preparation (e.g., cutting leaf discs) can induce a defense response and elevate background ROS or MAPK activity.[13] Allow leaf discs to recover overnight in water in the dark to reduce stress-induced background before adding this compound.[12]
Light-sensitive Reagents (ROS Assay) Luminol solutions are sensitive to light.[11] Prepare them fresh and keep them in the dark to prevent auto-oxidation, which can cause high background luminescence.

Quantitative Data Tables

Table 1: Typical Reagent Concentrations for this compound Assays in Arabidopsis

AssayReagentTypical ConcentrationSource(s)
ROS Burst Assay This compound100 nM - 1 µM[10][11]
Luminol100 µM[12]
Horseradish Peroxidase (HRP)10 µg/mL[12]
MAPK Phosphorylation This compound100 nM - 1 µM[10][13]
Seedling Growth Inhibition This compound50 nM - 1 µM[14][21]

Table 2: Recommended Timelines for Measuring this compound-Induced Responses

ResponseAssayOptimal Time PointSource(s)
ROS Burst Luminol AssayPeak at 5 - 20 minutes[3]
MAPK Activation Western Blot5 - 15 minutes[13]
Gene Expression RT-qPCR6 - 24 hours[2]
Growth Inhibition Seedling Weight7 - 12 days[12][21]

Experimental Protocols

Protocol 1: Luminol-Based ROS Burst Assay

This protocol is adapted for measuring this compound-induced H2O2 production in Arabidopsis thaliana leaf discs.[5][12]

Materials:

  • 4-5 week old Arabidopsis thaliana plants

  • 4 mm biopsy punch or cork borer

  • 96-well white microplate

  • Sterile distilled water

  • Luminol stock solution (e.g., 10 mM in DMSO)

  • HRP stock solution (e.g., 1 mg/mL in water)

  • This compound stock solution (e.g., 100 µM in water)

  • Plate-reading luminometer

Procedure:

  • Sample Preparation: Using a biopsy punch, collect 4 mm leaf discs from healthy, mature leaves. Avoid the midvein.

  • Recovery: Float one leaf disc per well in a 96-well plate containing 100 µL of sterile distilled water. Incubate the plate overnight in the dark at room temperature to allow the tissue to recover from wounding stress.

  • Prepare Assay Solution: On the day of the experiment, prepare the assay solution containing 100 µM luminol and 10 µg/mL HRP in sterile water. Protect this solution from light.

  • Prepare Elicitor Solution: Prepare a 2X working solution of this compound (e.g., 200 nM for a final concentration of 100 nM). Use sterile water for the mock control.

  • Assay Initiation: Just before measurement, carefully remove the water from the wells. Add 50 µL of the luminol/HRP assay solution to each well.

  • Measurement: Place the plate in a luminometer. Program the instrument to inject 50 µL of the 2X this compound (or mock) solution and immediately begin measuring luminescence. Measure every 1-2 minutes for a total of 40-60 minutes.

  • Data Analysis: The data is typically presented as Relative Light Units (RLU) over time. The signal-to-noise ratio can be calculated by comparing the peak RLU of this compound-treated samples to the mock-treated samples.

Protocol 2: MAPK Phosphorylation Assay

This protocol describes the detection of activated MPK3 and MPK6 in Arabidopsis leaf discs by western blot.[7][13]

Materials:

  • 4-5 week old Arabidopsis thaliana plants

  • Cork borer and forceps

  • 6-well plates

  • This compound stock solution

  • Liquid nitrogen

  • Protein extraction buffer (e.g., Laemmli buffer)

  • SDS-PAGE equipment

  • Western blot equipment

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate for HRP

Procedure:

  • Sample Preparation & Recovery: Prepare and recover leaf discs overnight in sterile water as described in the ROS assay protocol (Steps 1 & 2).

  • Elicitation: Replace the water with a fresh solution of sterile water containing the desired final concentration of this compound (e.g., 100 nM). For the mock control, use sterile water only.

  • Incubation: Incubate for the desired time (e.g., 0, 5, 10, 15 minutes).

  • Harvesting: At each time point, quickly remove the leaf discs with forceps, blot them dry on a paper towel, and immediately freeze them in liquid nitrogen to stop all enzymatic activity.

  • Protein Extraction: Grind the frozen tissue to a fine powder. Add 2X Laemmli sample buffer, vortex thoroughly, and boil for 5-10 minutes. Centrifuge to pellet debris.

  • Western Blotting: a. Load the supernatant onto an SDS-PAGE gel and separate the proteins by electrophoresis. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. d. Incubate with the primary anti-phospho-MAPK antibody (typically at a 1:2000 dilution) overnight at 4°C. e. Wash the membrane thoroughly with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again. h. Apply the chemiluminescent substrate and visualize the bands corresponding to phosphorylated MPK3 and MPK6 using an imaging system.

  • Data Analysis: The signal intensity of the phosphorylated MAPK bands is compared between mock and this compound-treated samples. A loading control (e.g., staining the membrane with Ponceau S or probing for a housekeeping protein) should be used to ensure equal protein loading.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_low_signal Low Signal Troubleshooting cluster_high_bg High Background Troubleshooting start Start: Low Signal-to-Noise Ratio q_signal Is the signal low or absent? start->q_signal q_background Is the background high? q_signal->q_background No check_reagents Check Reagents: - Fresh this compound aliquots? - Correct concentrations? - Correct buffers? q_signal->check_reagents Yes check_wash Improve Wash Steps: - Increase number/duration of washes? q_background->check_wash Yes check_timing Check Assay Timing: - Measuring at peak response time? check_reagents->check_timing check_bio Check Biological Material: - Healthy plants? - Responsive genotype? check_timing->check_bio end_good Problem Solved check_bio->end_good check_stress Reduce Tissue Stress: - Overnight recovery performed? check_wash->check_stress check_reagents_bg Check Reagents: - Sterile solutions? - Light-sensitive reagents protected? check_stress->check_reagents_bg check_reagents_bg->end_good

Caption: A logical workflow to diagnose issues with low signal-to-noise ratio.

References

Technical Support Center: Variability in Elf18 Response Between Plant Ecotypes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the variability in Elf18 responses among different plant ecotypes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in plant immunity research?

A1: this compound is an 18-amino-acid peptide derived from the N-terminus of the bacterial Elongation Factor-Tu (EF-Tu), a highly conserved protein in prokaryotes.[1] It is recognized as a Microbe-Associated Molecular Pattern (MAMP) by the Pattern Recognition Receptor (PRR) EF-TU RECEPTOR (EFR) in many plant species, particularly within the Brassicaceae family.[1] Perception of this compound by EFR triggers a downstream signaling cascade, leading to Pattern-Triggered Immunity (PTI), a foundational layer of plant defense. Common PTI responses include the production of reactive oxygen species (ROS), deposition of callose at the cell wall, activation of mitogen-activated protein kinase (MAPK) cascades, and transcriptional reprogramming leading to the expression of defense-related genes.

Q2: Why is there variability in the this compound response between different plant ecotypes?

A2: Natural variation in the this compound response among plant ecotypes is a well-documented phenomenon and can be attributed to several genetic and molecular factors.[2][3][4] These include:

  • Polymorphisms in the EFR receptor: Variations in the EFR gene sequence can lead to differences in protein expression, stability, or binding affinity for this compound, resulting in altered perception and downstream signaling.

  • Genetic variation in downstream signaling components: Natural variation exists in the genes encoding proteins involved in the this compound signaling pathway, such as co-receptors (e.g., BAK1), cytoplasmic kinases (e.g., BIK1, PBLs), and MAPK cascade components.[5][6]

  • Transcriptional regulation differences: Ecotypes can exhibit different basal and induced expression levels of genes involved in the this compound response, leading to varied response magnitudes.[7][8][9]

  • Presence of negative regulators: Some ecotypes may have more effective negative regulators of PTI, which dampen the immune response.

Q3: I am not observing a strong this compound-induced ROS burst in my experiments. What could be the reason?

A3: Several factors can lead to a weak or absent ROS burst. Please refer to the Troubleshooting Guide for ROS Burst Assay below for a detailed breakdown of potential issues and solutions. Common reasons include the use of an insensitive plant ecotype, low-quality this compound peptide, issues with the luminol-based detection reagents, or problems with the experimental setup.

Q4: Can I directly compare quantitative data (e.g., RLU for ROS burst, callose spot counts) from my experiments with published data from other labs?

A4: Direct comparison of quantitative data between different laboratories can be challenging due to variations in experimental conditions. Factors such as plant growth conditions (light intensity, temperature, soil), age of the plants, specific luminometer or microscope settings, and reagent batches can all influence the absolute values obtained. It is more reliable to include internal controls (e.g., a known responsive ecotype like Col-0 and a known non-responsive mutant like efr-1) in your experiments and report relative differences.

Illustrative Data on Differential this compound Response

GenotypeResponse to this compoundPhenotypeReference
Col-0 (Wild Type) Strong ROS burst, significant seedling growth inhibition, robust callose deposition, and defense gene induction.Standard responsive ecotype.[2][10]
cpk28-1 Higher cumulative ROS burst compared to Col-0. Markedly smaller than Col-0 when grown in 1,000 nM this compound.Hypersensitive response to this compound.[10]
bak1-5 Reduced ROS production at concentrations between 10 nM and 1,000 nM this compound. Weak seedling growth inhibition relative to Col-0.Impaired in both this compound and flg22-triggered responses.[2][10]
bik1 Reduced ROS burst in response to this compound.Impaired in early MAMP signaling.[11]
pbl1 Reduced MAMP/DAMP-induced calcium elevation in response to this compound.Impaired in early MAMP signaling.[5]

Experimental Protocols & Troubleshooting Guides

Measurement of this compound-Induced ROS Burst

Experimental Protocol:

This protocol is adapted for a luminol-based assay in a 96-well plate format.

  • Plant Material: Use leaf discs (4-5 mm diameter) from 4-5 week-old Arabidopsis plants. Avoid the midvein.

  • Recovery: Float the leaf discs adaxial side up in a 96-well white plate containing 100 µL of sterile water per well. Incubate overnight at room temperature to allow the tissue to recover from wounding.

  • Assay Solution Preparation: Prepare the assay solution containing 100 µM luminol and 20 µg/mL horseradish peroxidase (HRP) in sterile water.

  • Elicitation and Measurement:

    • Carefully remove the water from the wells.

    • Add 100 µL of the assay solution containing the desired concentration of this compound (e.g., 100 nM). For the negative control, use the assay solution without this compound.

    • Immediately place the plate in a luminometer and measure luminescence over a period of 40-60 minutes, with readings taken every 1-2 minutes.

Troubleshooting Guide: ROS Burst Assay

IssuePotential Cause(s)Troubleshooting Steps
No or Low Signal - Plant ecotype is a low responder. - Inactive this compound peptide. - Degraded luminol or HRP. - Insufficient HRP concentration. - Instrument settings not optimal.- Include a known responsive ecotype (e.g., Col-0) as a positive control. - Use a fresh, high-quality this compound peptide. - Prepare fresh luminol and HRP solutions. Store stocks in the dark at -20°C.[12] - Test a range of HRP concentrations.[13] - Increase the integration time on the luminometer to enhance sensitivity.[12]
High Background Signal - Contamination of reagents or water. - Autoluminescence of the plate. - High concentration of HRP. - Luminol dissolved in a high pH buffer (e.g., KOH) can increase background.[13]- Use high-purity water and fresh reagents. - Use a white, opaque-walled 96-well plate designed for luminescence. - Optimize the HRP concentration.[13] - If using a stock of luminol in KOH, ensure the final working solution has a neutral pH.[13]
Inconsistent Results Between Replicates - Variation in leaf disc size. - Uneven recovery from wounding. - Pipetting errors.- Use a biopsy punch to ensure uniform leaf disc size. - Ensure all leaf discs are fully floating on the water during the recovery period. - Use calibrated pipettes and be precise with reagent additions.
Signal Decays Too Quickly - Substrate (luminol) depletion. - High HRP activity.- Ensure the luminol concentration is sufficient. - Optimize the HRP concentration.
Quantification of this compound-Induced Callose Deposition

Experimental Protocol:

  • Plant Treatment: Infiltrate leaves of 4-5 week-old Arabidopsis plants with a solution of 1 µM this compound or a mock solution (water or buffer) using a needless syringe.

  • Incubation: Keep the plants under normal growth conditions for 12-24 hours.

  • Chlorophyll Removal: Harvest the infiltrated leaves and place them in 96% ethanol. Destain until the leaves are clear. This may take 24-48 hours, and the ethanol may need to be replaced.

  • Staining:

    • Rehydrate the leaves in 50% ethanol for 30 minutes, then in sterile water for 30 minutes.

    • Incubate the leaves in a solution of 0.01% aniline blue in 150 mM K₂HPO₄ (pH 9.5) for 1-2 hours in the dark.

  • Microscopy:

    • Mount the stained leaves in 50% glycerol on a microscope slide.

    • Visualize callose deposits using a fluorescence microscope with a UV filter (e.g., DAPI filter set). Callose deposits will appear as bright, fluorescent spots.

  • Quantification: Capture images and use software like ImageJ or Fiji to quantify the number of callose deposits per unit area.

Troubleshooting Guide: Callose Staining

IssuePotential Cause(s)Troubleshooting Steps
No or Faint Staining - Plant ecotype is a low responder. - Insufficient incubation time with this compound. - Aniline blue solution is old or at the wrong pH. - Photobleaching of the stain.- Include a positive control ecotype (e.g., Col-0). - Optimize the incubation time after this compound treatment (12-24 hours is typical). - Prepare fresh aniline blue solution and ensure the pH is correct. - Minimize exposure of the stained samples to the excitation light during microscopy.[14]
High Background or Non-Specific Staining - Incomplete chlorophyll removal. - Aniline blue solution is too concentrated. - Insufficient washing after staining. - Autofluorescence from the plant tissue.- Ensure leaves are fully destained in ethanol. - Use the recommended concentration of aniline blue. - Include a brief wash step with the staining buffer after the staining incubation. - Capture images of unstained, mock-treated tissue to assess the level of autofluorescence. Avoid using blue fluorescent conjugates if autofluorescence is high in the blue channel.[15]
Uneven Staining - Uneven infiltration of the this compound solution. - Incomplete submersion of the leaf in the staining solution.- Ensure the entire leaf is infiltrated with the solution. - Make sure the leaves are fully submerged during all staining and washing steps.
Analysis of Defense Gene Expression by qRT-PCR

Experimental Protocol:

  • Plant Treatment and Sampling: Treat 10-14 day-old seedlings grown in liquid or on solid media with 100 nM this compound. Harvest tissue at various time points (e.g., 0, 1, 3, 6 hours) and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis: Extract total RNA using a standard protocol or a commercial kit. Treat with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase.

  • qPCR:

    • Perform qPCR using a SYBR Green or probe-based master mix.

    • Use primers specific for your defense genes of interest (e.g., FRK1, PR1).

    • Include a reference gene (e.g., ACTIN2, UBQ10) for normalization.

    • Run a no-template control (NTC) to check for contamination and a no-reverse-transcriptase control to check for gDNA contamination.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Troubleshooting Guide: qRT-PCR

IssuePotential Cause(s)Troubleshooting Steps
Inconsistent Cq Values - Pipetting errors. - Poor RNA quality or quantity. - Inefficient reverse transcription.- Use calibrated pipettes and prepare a master mix to minimize pipetting variability.[16] - Assess RNA integrity on a gel and quantify accurately.[17] - Use a high-quality reverse transcriptase and optimize the reaction conditions.
Amplification in No-Template Control (NTC) - Contamination of reagents or workspace. - Primer-dimer formation.- Use aerosol-resistant pipette tips and a dedicated workspace for PCR setup.[17] - Analyze the melt curve; primer-dimers will have a lower melting temperature than the specific product. Redesign primers if necessary.[17]
Low Amplification Efficiency - Suboptimal primer design. - Presence of PCR inhibitors in the cDNA. - Incorrect annealing temperature.- Design primers with appropriate melting temperatures and check for secondary structures.[18] - Dilute the cDNA template to reduce the concentration of inhibitors.[19] - Optimize the annealing temperature using a gradient PCR.
Multiple Peaks in Melt Curve - Non-specific amplification. - Primer-dimers. - Genomic DNA contamination.- Increase the annealing temperature or redesign primers for better specificity.[19] - See "Amplification in NTC". - Ensure thorough DNase I treatment of the RNA samples.[19]

Visualizations

This compound Signaling Pathway

Elf18_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR binds BAK1 BAK1 EFR->BAK1 heterodimerizes with BIK1 BIK1 / PBLs EFR->BIK1 phosphorylates BAK1->BIK1 RBOHD RBOHD BIK1->RBOHD phosphorylates MAPKKK MAPKKK BIK1->MAPKKK activates Callose_Synthase Callose Synthase (PMR4) BIK1->Callose_Synthase activates ROS ROS Burst RBOHD->ROS MKK4_5 MKK4/5 MAPKKK->MKK4_5 phosphorylates MPK3_6 MPK3/6 MKK4_5->MPK3_6 phosphorylates TFs Transcription Factors MPK3_6->TFs phosphorylates Defense_Genes Defense Gene Expression TFs->Defense_Genes Callose Callose Deposition Callose_Synthase->Callose

Caption: Simplified overview of the this compound signaling pathway in Arabidopsis.

Experimental Workflow for Comparing this compound Responses

Experimental_Workflow cluster_assays Parallel Assays start Select Plant Ecotypes grow Grow Plants under Standardized Conditions start->grow treat Treat with this compound (and Mock Control) grow->treat ros ROS Burst Assay treat->ros callose Callose Staining treat->callose qpcr qRT-PCR for Defense Genes treat->qpcr analyze Data Acquisition and Analysis ros->analyze callose->analyze qpcr->analyze compare Compare Responses Across Ecotypes analyze->compare

Caption: General workflow for comparative analysis of this compound responses.

References

Elf18-Induced MAPK Activation Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Elf18 to induce Mitogen-Activated Protein Kinase (MAPK) activation.

Troubleshooting Guide

This guide addresses common issues encountered during this compound-induced MAPK activation assays, which are typically assessed by western blotting for phosphorylated MAPKs.

Problem Possible Cause Suggested Solution
Weak or No Signal for Phosphorylated MAPK Inactive this compound Peptide: Improper storage or handling of the this compound peptide can lead to its degradation.[1][2][3]- Storage: Store lyophilized this compound peptide at -20°C or -80°C for long-term storage.[1][3] - Reconstitution: Reconstitute in sterile water or a recommended buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] - Handling: Before use, allow the peptide solution to equilibrate to room temperature before opening the vial to prevent condensation.[1]
Suboptimal this compound Concentration or Treatment Time: The concentration of this compound or the duration of the treatment may be insufficient to induce a detectable response.- Concentration: Perform a dose-response experiment to determine the optimal this compound concentration. Concentrations ranging from 100 nM to 1 µM are commonly used.[4][5] - Time Course: Conduct a time-course experiment to identify the peak of MAPK activation. Activation is often transient, with peaks typically observed between 5 and 60 minutes after treatment.[4]
Inefficient Protein Extraction: Poor lysis of cells or tissues can result in low protein yield.- Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. - Homogenization: Ensure complete homogenization of the plant material.
Poor Western Blot Transfer: Inefficient transfer of proteins from the gel to the membrane will result in weak signals.[6]- Transfer System: Verify that the transfer apparatus is set up correctly and that there are no air bubbles between the gel and the membrane.[6] - Transfer Time/Voltage: Optimize the transfer time and voltage for your specific proteins of interest.
Ineffective Antibodies: The primary or secondary antibodies may not be binding efficiently.[6]- Primary Antibody: Use a well-characterized antibody specific for the phosphorylated form of the MAPK of interest (e.g., anti-phospho-p44/42 MAPK). Optimize the antibody dilution.[4][5] - Secondary Antibody: Ensure the secondary antibody is compatible with the primary antibody and is not expired.
High Background on Western Blot Insufficient Blocking: Inadequate blocking of the membrane can lead to non-specific antibody binding.[6]- Blocking Agent: Use a suitable blocking agent such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. - Blocking Time: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).
Excessive Antibody Concentration: High concentrations of primary or secondary antibodies can increase background noise.[6][7]- Antibody Dilution: Optimize the dilutions of both the primary and secondary antibodies. A more diluted antibody solution may reduce background.[7]
Inadequate Washing: Insufficient washing steps can leave behind unbound antibodies.[7]- Washing Buffer: Use a wash buffer containing a detergent like Tween-20 (e.g., TBST). - Washing Steps: Increase the number and duration of wash steps.
Multiple or Non-Specific Bands Protein Isoforms or Post-Translational Modifications: The antibody may be detecting different isoforms or post-translationally modified versions of the target protein.[7]- UniProt Database: Check a protein database like UniProt to see if multiple isoforms of your target protein have been reported.[7] - Literature Review: Review the literature for information on potential post-translational modifications of your MAPK.
Proteolysis: Degradation of the target protein can result in smaller, non-specific bands.- Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer.
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.- Antibody Specificity: Verify the specificity of your primary antibody. Consider trying a different antibody from another supplier. - Positive/Negative Controls: Include appropriate positive and negative controls in your experiment.[7]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used to study MAPK activation?

A1: this compound is a peptide fragment derived from the N-terminus of bacterial Elongation Factor-Tu (EF-Tu).[8] It is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by the Pattern Recognition Receptor (PRR) EFR (EF-Tu Receptor) in plants like Arabidopsis thaliana.[8][9] This recognition triggers a downstream signaling cascade, a key component of which is the activation of MAPK pathways, making this compound a useful tool to study plant immune responses.[10][11]

Q2: How should I prepare and store my this compound peptide?

A2: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C.[1][3] When preparing a stock solution, dissolve the peptide in sterile water or a recommended buffer.[12] It is advisable to create single-use aliquots to avoid multiple freeze-thaw cycles, which can degrade the peptide.[1] Store the aliquoted solutions at -20°C or -80°C.[1][12] Before use, let the vial reach room temperature before opening to minimize moisture uptake.[1]

Q3: What are typical concentrations and treatment times for this compound-induced MAPK activation?

A3: Commonly used concentrations of this compound for inducing MAPK activation in plants like Arabidopsis range from 100 nM to 1 µM.[4][5] The activation of MAPKs is often rapid and transient. It is recommended to perform a time-course experiment, with typical time points ranging from 5 to 60 minutes, to capture the peak of phosphorylation.[4]

Q4: What are appropriate positive and negative controls for my experiment?

A4:

  • Positive Control: A sample treated with a known activator of the MAPK pathway in your system can serve as a positive control. In some cases, a lysate from cells known to have high basal MAPK activity can be used.[7]

  • Negative Control (Mock Treatment): A sample treated with the same solvent used to dissolve the this compound peptide (e.g., sterile water) is an essential negative control.[5] This helps to ensure that the observed MAPK activation is due to the this compound treatment and not the vehicle.

  • Negative Control (Genetic): If available, using a plant line with a mutation in the this compound receptor, EFR (e.g., efr mutants), can serve as a genetic negative control. These plants should not show MAPK activation in response to this compound.[5]

Q5: How do I interpret the results of my MAPK activation western blot?

A5: MAPK activation is detected by an increase in the signal from an antibody that specifically recognizes the phosphorylated form of the MAPK. You should compare the intensity of the phosphorylated MAPK band in your this compound-treated samples to your mock-treated (negative control) samples. A significant increase in the band intensity in the treated samples indicates MAPK activation. It is also good practice to probe for the total amount of the MAPK protein using a separate antibody to ensure that the observed changes are due to phosphorylation and not changes in the total amount of protein.

Experimental Protocols

Protocol for this compound-Induced MAPK Activation Assay in Arabidopsis thaliana Seedlings

This protocol describes the treatment of Arabidopsis seedlings with this compound and subsequent protein extraction for western blot analysis of MAPK activation.

Materials:

  • Arabidopsis thaliana seedlings (e.g., 10-14 days old, grown on MS plates)

  • This compound peptide

  • Sterile water

  • Liquid Murashige and Skoog (MS) medium

  • 2x Laemmli sample buffer

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1x protease inhibitor cocktail, 1x phosphatase inhibitor cocktail)

  • Liquid nitrogen

Procedure:

  • Seedling Preparation: Grow Arabidopsis thaliana seedlings on MS plates for 10-14 days.

  • This compound Treatment:

    • Carefully transfer seedlings into a 12-well plate containing liquid MS medium. Allow them to acclimate for at least 2 hours.

    • Prepare a stock solution of this compound in sterile water.

    • Add this compound to the liquid MS medium to the desired final concentration (e.g., 100 nM). For the mock control, add an equivalent volume of sterile water.

    • Incubate the seedlings for the desired amount of time (e.g., 15 minutes).

  • Sample Collection and Lysis:

    • After incubation, quickly remove the seedlings from the liquid medium, blot them dry on paper towels, and immediately freeze them in liquid nitrogen.

    • Grind the frozen seedlings to a fine powder using a pre-chilled mortar and pestle.

    • Add lysis buffer to the ground tissue and vortex thoroughly.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Transfer the supernatant (total protein extract) to a new tube.

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Normalize the protein concentrations for all samples.

    • Add an equal volume of 2x Laemmli sample buffer to the protein extract.

    • Boil the samples at 95-100°C for 5-10 minutes.

  • Western Blot Analysis:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate the membrane with a primary antibody specific for phosphorylated MAPK (e.g., anti-phospho-p44/42 MAPK).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To verify equal loading, the membrane can be stripped and re-probed with an antibody against total MAPK or a loading control protein like actin or tubulin.

Visualizations

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR Binding MAPKKK MAPKKK EFR->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation Phospho_MAPK Phosphorylated MAPK MAPK->Phospho_MAPK Response Immune Response Phospho_MAPK->Response Transcriptional Reprogramming

This compound-induced MAPK signaling pathway.

Experimental_Workflow start Start: Arabidopsis Seedlings treatment This compound Treatment (and Mock Control) start->treatment harvest Harvest and Freeze in Liquid Nitrogen treatment->harvest lysis Protein Extraction (with Lysis Buffer) harvest->lysis quantify Protein Quantification lysis->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-phospho-MAPK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Analyze Results detection->end Troubleshooting_Tree start No/Weak Phospho-MAPK Signal check_this compound Is this compound active? start->check_this compound Start Here check_protocol Is the protocol optimized? start->check_protocol check_blot Is the Western Blot working? start->check_blot elf18_yes Check Protocol check_this compound->elf18_yes Yes elf18_no Solution: - Check storage (-20/-80°C) - Aliquot to avoid freeze-thaw - Use a new batch of this compound check_this compound->elf18_no No protocol_yes Check Western Blot check_protocol->protocol_yes Yes protocol_no Solution: - Optimize this compound concentration - Perform a time-course experiment - Ensure efficient protein extraction check_protocol->protocol_no No blot_yes Consult further resources check_blot->blot_yes Yes blot_no Solution: - Check antibody dilutions - Optimize transfer conditions - Use positive/negative controls check_blot->blot_no No

References

Best practices for storing and handling Elf18 peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the Elf18 peptide. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a peptide fragment derived from the N-terminus of bacterial elongation factor Tu (EF-Tu), a highly conserved protein in bacteria.[1][2] In plant biology, this compound is recognized as a Pathogen-Associated Molecular Pattern (PAMP) by the Pattern Recognition Receptor (PRR) EFR (EF-Tu Receptor) in Arabidopsis thaliana and other Brassicaceae species.[1][2][3] Its primary application is to elicit and study plant innate immune responses, also known as PAMP-Triggered Immunity (PTI).[4] Upon recognition, this compound induces a range of defense responses, including an oxidative burst, ethylene production, and the activation of mitogen-activated protein kinases (MAPKs), ultimately leading to increased resistance against pathogenic bacteria.[1][2]

Q2: How should lyophilized this compound peptide be stored?

A2: Lyophilized this compound peptide should be stored in a dry, dark, and cool environment. For long-term storage, it is recommended to keep the peptide at -20°C or colder.[5] Under these conditions, the lyophilized peptide can be stable for several years. To prevent degradation from moisture, allow the vial to warm to room temperature in a desiccator before opening. After use, it is advisable to purge the vial with an inert gas like nitrogen or argon before resealing.

Q3: What is the recommended procedure for reconstituting this compound peptide?

A3: this compound is soluble in water.[2] To reconstitute, use sterile, and ideally oxygen-free, water or a buffer such as MES or PBS at a pH of around 7. Briefly sonicating the mixture can aid in dissolution and prevent aggregation.[5] For a typical stock solution, dissolve the peptide to a concentration of 1 mM. It is recommended to test the solubility of a small amount of the peptide first before dissolving the entire sample.

Q4: How should I store this compound peptide solutions?

A4: The shelf life of peptides in solution is limited. For maximum stability, this compound solutions should be aliquoted into single-use volumes and stored at -20°C or colder. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation. If storage in solution is necessary, using sterile buffers at a pH between 5 and 6 can help prolong shelf life.

Quantitative Data Summary

ParameterValue/RecommendationSource
Molecular Weight ~2068.11 g/mol [2]
Storage (Lyophilized) -20°C or colder for long-term storage.[5]
Storage (in Solution) Aliquot and store at -20°C or colder. Avoid freeze-thaw cycles.
Solubility Soluble in water.[2]
Typical Stock Concentration 1 mM in sterile water.
Working Concentration (ROS Burst Assay) 100 nM - 1 µM[5]
Working Concentration (Seedling Growth Inhibition) 10 nM - 1 µM

Experimental Protocols & Workflows

This compound-Induced ROS Burst Assay

This assay measures the rapid production of Reactive Oxygen Species (ROS) in plant leaf tissue upon elicitation with this compound.

Methodology:

  • Plant Material: Use leaf discs from 4-5 week old Arabidopsis thaliana plants.

  • Leaf Disc Preparation: Excise leaf discs (e.g., 4 mm diameter) and float them in sterile water overnight in a 96-well plate to reduce wounding effects.

  • Assay Solution: Prepare a solution containing a chemiluminescent substrate (e.g., 100 µM luminol) and an enhancer (e.g., 10 µg/mL horseradish peroxidase) in water.

  • Elicitation: Add the this compound peptide to the assay solution to achieve the desired final concentration (e.g., 100 nM).

  • Measurement: Immediately after adding the this compound-containing assay solution to the leaf discs, measure the luminescence using a plate reader. Readings are typically taken every 1-2 minutes for a duration of 30-60 minutes.

Workflow for this compound-Induced ROS Burst Assay.
This compound-Induced Seedling Growth Inhibition Assay

This assay quantifies the inhibitory effect of this compound on seedling growth, a hallmark of a sustained immune response.

Methodology:

  • Seedling Germination: Sterilize and germinate Arabidopsis thaliana seeds on a sterile solid medium (e.g., 0.5x MS agar) for 4-5 days.

  • Transfer to Treatment: Transfer individual seedlings to the wells of a 48-well plate containing liquid MS medium supplemented with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM).

  • Incubation: Grow the seedlings under controlled conditions (e.g., 16h light/8h dark cycle) for 7-10 days.

  • Measurement: Carefully remove the seedlings, blot them dry, and measure their fresh weight.

  • Analysis: Calculate the percentage of growth inhibition for each this compound concentration relative to the mock-treated control seedlings.

Workflow for this compound-Induced Seedling Growth Inhibition Assay.

This compound Signaling Pathway

The perception of this compound by its receptor EFR initiates a signaling cascade that leads to the activation of plant defenses.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR Binding ROS_Burst ROS Burst EFR->ROS_Burst MAPK_Cascade MAPK Cascade EFR->MAPK_Cascade Ethylene_Production Ethylene Production EFR->Ethylene_Production Defense_Gene_Expression Defense Gene Expression MAPK_Cascade->Defense_Gene_Expression

Simplified this compound Signaling Pathway in Arabidopsis.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or weak response in ROS burst assay 1. Degraded this compound peptide: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Inactive reagents: Luminol or HRP may have lost activity. 3. Plant insensitivity: The plant ecotype or mutant used may lack a functional EFR receptor. 4. Suboptimal assay conditions: Incorrect pH or temperature.1. Test this compound activity: Use a fresh aliquot or a new batch of this compound. As a positive control, use a known active elicitor like flg22 if your plant responds to it. 2. Check reagents: Prepare fresh luminol and HRP solutions. 3. Use appropriate controls: Include a wild-type plant line known to respond to this compound (e.g., Col-0 for Arabidopsis). 4. Optimize conditions: Ensure the assay buffer is at the correct pH and the experiment is run at the recommended temperature.
High background in ROS burst assay 1. Wounding effect: Insufficient recovery time for leaf discs after cutting. 2. Contamination: Microbial contamination in the water or on the plant material.1. Allow for longer recovery: Extend the overnight incubation period for the leaf discs. 2. Use sterile techniques: Ensure all solutions and materials are sterile.
No or variable seedling growth inhibition 1. Incorrect this compound concentration: The concentrations used may be too low to elicit a response. 2. Inconsistent seedling age/size: Variation in the starting material can lead to variable results. 3. Degraded this compound in the medium: The peptide may degrade over the long incubation period.1. Perform a dose-response experiment: Test a wider range of this compound concentrations. 2. Standardize seedlings: Select seedlings of a uniform size and developmental stage for the experiment. 3. Replenish medium: For very long experiments, consider carefully replenishing the medium with fresh this compound.
Precipitation of this compound upon reconstitution 1. Low quality water/buffer: Presence of contaminants. 2. Incorrect pH. 1. Use high-purity, sterile water or buffer. 2. Ensure the pH of the solvent is appropriate (around 7).

References

Validation & Comparative

Validating Elf18-Induced Gene Expression: A Comparative Guide to qRT-PCR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of gene expression changes induced by elicitors such as Elf18 is paramount. Quantitative real-time polymerase chain reaction (qRT-PCR) stands as a sensitive and widely adopted technique for this purpose. This guide provides a comparative overview of this compound-induced gene expression data validated by qRT-PCR, alongside detailed experimental protocols and visual representations of the underlying biological and technical processes.

This compound, a peptide fragment derived from the bacterial elongation factor Tu (EF-Tu), is a well-characterized pathogen-associated molecular pattern (PAMP) that triggers innate immunity in plants.[1] Perception of this compound by the leucine-rich repeat receptor kinase (LRR-RK) EF-TU RECEPTOR (EFR) initiates a signaling cascade leading to the transcriptional regulation of a suite of defense-related genes.[2][3] The validation of these gene expression changes is crucial for understanding the molecular mechanisms of plant immunity and for the development of novel disease resistance strategies.

Comparative Analysis of this compound-Induced Gene Expression

The following table summarizes quantitative data from various studies that have employed qRT-PCR to validate the induction of specific genes in Arabidopsis thaliana following treatment with this compound. This allows for a direct comparison of the fold changes in gene expression observed for key defense-related genes.

GeneTreatment ConditionsFold Change (vs. Mock)Plant LineReference
PR1 5 µM this compound for 24 h~15-fold increaseWild Type (Col-0)[2]
PR1 5 µM this compound for 24 hEnhanced increase vs. WTELENA1 Overexpressor[2][4]
PR1 5 µM this compound for 24 hReduced increase vs. WTELENA1 Knockdown[4]
PR2 5 µM this compound for 24 hSignificant increaseWild Type (Col-0)[2]
PR2 5 µM this compound for 24 hEnhanced increase vs. WTELENA1 Overexpressor[1]
PR2 5 µM this compound for 24 hReduced increase vs. WTELENA1 Knockdown[1]
ELENA1 5 µM this compound (time course)>10-fold increaseWild Type (Col-0)[2][5]
FRK1 10 µM this compound for 60 minSignificant increaseWild Type[6]
WRKY22 10 µM this compound for 60 minSignificant increaseWild Type[6]
WRKY29 10 µM this compound for 60 minSignificant increaseWild Type[6]

Experimental Protocols

A standardized and meticulously executed qRT-PCR protocol is essential for obtaining reliable and reproducible results.[7][8] Below is a detailed methodology synthesized from common practices in the field for the validation of this compound-induced gene expression in Arabidopsis thaliana.

Plant Material and this compound Treatment
  • Plant Growth: Grow Arabidopsis thaliana seedlings on Murashige and Skoog (MS) medium under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

  • Treatment: Treat 10- to 14-day-old seedlings with a solution containing this compound peptide (e.g., 100 nM or 5 µM) or a mock solution (e.g., water or buffer) for the desired duration (e.g., 1, 6, 12, or 24 hours).[1][2]

  • Harvesting: Harvest aerial tissues, flash-freeze in liquid nitrogen, and store at -80°C until RNA extraction.

RNA Extraction and cDNA Synthesis
  • Total RNA Isolation: Extract total RNA from the frozen seedlings using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.[2] This often includes an on-column DNase I treatment to remove genomic DNA contamination.[9]

  • RNA Quality and Quantity: Assess the integrity and purity of the extracted RNA using gel electrophoresis and spectrophotometry (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit (e.g., SuperScript III Reverse Transcriptase, Invitrogen) with oligo(dT) primers.[2][10]

Quantitative Real-Time PCR (qRT-PCR)
  • Reaction Mixture: Prepare the qRT-PCR reaction mixture typically containing:

    • cDNA template

    • Gene-specific forward and reverse primers (10 µM)

    • SYBR Green Master Mix (e.g., SYBR Premix Ex Taq, TaKaRa)[2]

    • Nuclease-free water to the final volume (e.g., 20 µL).[11]

  • Thermal Cycling Conditions: Perform the qRT-PCR on a real-time PCR system (e.g., Bio-Rad CFX96) with a typical cycling program:

    • Initial denaturation: 95°C for 2-3 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.[11]

    • Melt curve analysis to verify primer specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Normalize the Ct values of the target genes to a stably expressed reference gene (e.g., ACTIN2 or UBQ10).[2][6]

    • Calculate the relative gene expression using a method such as the 2-ΔΔCt method.

Visualizing the Pathways and Processes

To better understand the biological context and the experimental procedure, the following diagrams have been generated.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EFR EFR This compound->EFR Binding & Activation Signaling_Cascade Signaling Cascade (MAPK Activation) EFR->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., WRKYs) Signaling_Cascade->Transcription_Factors Activation Defense_Genes Defense Genes (e.g., PR1, PR2, FRK1) Transcription_Factors->Defense_Genes Induction of Expression

Caption: this compound Signaling Pathway.

qRT_PCR_Workflow Start Start: This compound Treatment RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qRT_PCR Quantitative RT-PCR cDNA_Synthesis->qRT_PCR Data_Analysis Data Analysis (Relative Quantification) qRT_PCR->Data_Analysis End End: Validated Gene Expression Data_Analysis->End

Caption: qRT-PCR Experimental Workflow.

References

A Comparative Analysis of Elf18 Perception Across Plant Species: From Recognition to Response

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the intricacies of Elf18 perception in the plant kingdom. This guide provides a detailed comparison of this compound-mediated immune responses in various plant species, supported by quantitative data, experimental protocols, and signaling pathway visualizations.

The bacterial elongation factor Tu (EF-Tu) is a vital protein for bacterial survival. A conserved N-terminal 18-amino acid peptide of EF-Tu, known as this compound, acts as a potent pathogen-associated molecular pattern (PAMP) that is recognized by the innate immune system of many plants, triggering PAMP-triggered immunity (PTI). This recognition is mediated by the cell surface pattern recognition receptor (PRR), EF-TU RECEPTOR (EFR). The perception of this compound initiates a cascade of downstream signaling events, leading to the activation of defense responses that help the plant ward off bacterial infections. However, the ability to perceive this compound and the nature of the subsequent immune response vary significantly across the plant kingdom. This guide provides a comparative analysis of this compound perception, focusing on key differences in receptor presence, sensitivity, and downstream signaling in various plant species.

Quantitative Comparison of this compound-Induced Responses

The sensitivity and magnitude of the plant's response to this compound can be quantified through various assays. The following tables summarize key quantitative data on this compound perception in different plant species.

Plant SpeciesFamilyEFR Ortholog PresenceThis compound-Induced ROS Burst (EC50)Reference
Arabidopsis thalianaBrassicaceaeYes~5-10 nM[1]
Brassica napusBrassicaceaeYesData not available
Solanum lycopersicum (Tomato)SolanaceaeNo (non-functional)No response[2]
Nicotiana benthamianaSolanaceaeNo (non-functional)No response[3][4]

Table 1: Comparative sensitivity to this compound in different plant species. The half-maximal effective concentration (EC50) for this compound-induced Reactive Oxygen Species (ROS) burst is a key indicator of a plant's sensitivity to this PAMP. While Arabidopsis thaliana exhibits a strong response at nanomolar concentrations, members of the Solanaceae family generally lack a functional EFR and do not respond to this compound.

Plant SpeciesDefense GeneFold Induction (vs. Mock)This compound ConcentrationTime PointReference
Arabidopsis thalianaPR1>100-fold5 µM24 hours[5]
Arabidopsis thalianaFRK1Significant induction100 nM1 hour[6]
Brassica rapaOrthologs of At-defense genesVariedNot specifiedMultiple[7]
Arabidopsis thaliana (ein2 mutant)PR1Reduced1 µM10 hours[8]

Table 2: Comparative analysis of this compound-induced defense gene expression. The upregulation of pathogenesis-related (PR) genes is a hallmark of PTI. The fold induction of these genes in response to this compound treatment provides insight into the strength of the downstream signaling. While core MAMP-responsive genes are conserved across Brassicaceae, species-specific differences in the magnitude and timing of their expression exist.[9] Mutations in key signaling components, such as EIN2 in Arabidopsis, can significantly impact the expression of defense genes.[8]

ReceptorLigandPlant SpeciesBinding Affinity (Kd)Reference
AtEFRThis compoundArabidopsis thaliana~1.7 nM[7]

Table 3: Binding affinity of this compound to its receptor. The dissociation constant (Kd) is a measure of the binding affinity between a ligand and its receptor. The low nanomolar Kd value for the interaction between this compound and the Arabidopsis thaliana EFR indicates a high-affinity binding, which is crucial for the sensitive detection of this PAMP.

Signaling Pathways of this compound Perception

The perception of this compound by the EFR receptor at the plasma membrane initiates a complex signaling cascade that ultimately leads to the activation of immune responses. While the pathway is best characterized in Arabidopsis thaliana, its core components are thought to be conserved in other this compound-responsive species.

Elf18_Signaling_Pathway cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Heterodimerization BIK1 BIK1 EFR->BIK1 Phosphorylation BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation Ca_ion Ca²⁺ Influx BIK1->Ca_ion ROS ROS RBOHD->ROS Production MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation WRKYs WRKY TFs MAPK->WRKYs Activation CDPKs CDPKs Ca_ion->CDPKs Defense_Genes Defense Gene Expression WRKYs->Defense_Genes Induction

Figure 1: this compound Signaling Pathway in Arabidopsis thaliana. Upon binding of this compound, EFR forms a complex with the co-receptor BAK1, leading to the phosphorylation and activation of the cytoplasmic kinase BIK1. BIK1 then initiates downstream signaling, including the production of reactive oxygen species (ROS) by RBOHD, a calcium influx, and the activation of a MAP kinase cascade, which ultimately leads to the transcriptional reprogramming of defense-related genes in the nucleus.

Experimental Workflows and Protocols

The following diagrams illustrate the typical workflows for key experiments used to study this compound perception.

ROS_Burst_Workflow cluster_prep Sample Preparation cluster_assay Assay A Collect leaf discs B Incubate overnight in water A->B C Add assay buffer (Luminol, HRP) B->C D Measure baseline luminescence C->D E Add this compound D->E F Measure luminescence (ROS burst) E->F

Figure 2: Workflow for ROS Burst Assay. This workflow outlines the key steps in measuring the production of reactive oxygen species in response to this compound treatment using a luminol-based assay.

SGI_Workflow cluster_growth Seedling Growth cluster_treatment Treatment cluster_measurement Measurement A Sterilize and plate seeds B Grow seedlings for 5-7 days A->B C Transfer seedlings to liquid media with/without this compound B->C D Grow for 7-10 days C->D E Measure fresh weight D->E F Calculate growth inhibition E->F

Figure 3: Workflow for Seedling Growth Inhibition Assay. This diagram illustrates the procedure for assessing the inhibitory effect of this compound on seedling growth, a long-term defense response.

Detailed Experimental Protocols

1. Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted for a 96-well plate format and is suitable for high-throughput analysis.

  • Materials:

    • Leaf tissue from 4-5 week old plants

    • Biopsy punch (4 mm)

    • White 96-well microplate

    • Assay buffer: 20 mM luminol, 1 µg/mL horseradish peroxidase (HRP) in water

    • This compound peptide solution (e.g., 100 nM)

    • Plate reader with luminescence detection

  • Procedure:

    • Use a biopsy punch to collect leaf discs from the plant of interest.

    • Float the leaf discs in sterile water in a 96-well plate overnight at room temperature to reduce wounding-induced ROS.

    • The next day, replace the water with 100 µL of assay buffer.

    • Incubate the plate in the dark for at least 1 hour.

    • Measure the baseline luminescence for 5-10 minutes.

    • Add 100 µL of this compound solution to each well to reach the desired final concentration.

    • Immediately start measuring luminescence kinetics for 30-60 minutes. The data is typically expressed as relative light units (RLUs).

2. Seedling Growth Inhibition (SGI) Assay

This assay measures a long-term PTI response.

  • Materials:

    • Seeds of the plant species to be tested

    • Sterile agar plates with Murashige and Skoog (MS) medium

    • Liquid MS medium

    • 48-well plates

    • This compound peptide solution (e.g., 100 nM)

  • Procedure:

    • Surface sterilize seeds and plate them on MS agar plates.

    • After stratification (if required), grow the seedlings under appropriate light and temperature conditions for 5-7 days.

    • Prepare 48-well plates with liquid MS medium, with and without the desired concentration of this compound.

    • Carefully transfer one seedling into each well.

    • Grow the seedlings for an additional 7-10 days.

    • Remove the seedlings, gently blot them dry, and measure their fresh weight.

    • Calculate the percentage of growth inhibition relative to the mock-treated seedlings.

3. MAPK Activation Assay

This assay detects the phosphorylation of mitogen-activated protein kinases (MAPKs), an early signaling event.

  • Materials:

    • 10-14 day old seedlings

    • Liquid MS medium

    • This compound peptide solution (e.g., 100 nM)

    • Protein extraction buffer

    • SDS-PAGE and western blotting reagents

    • Anti-p44/42 MAPK (anti-phospho-ERK1/2) primary antibody

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Procedure:

    • Grow seedlings in liquid MS medium.

    • Treat the seedlings with this compound for various time points (e.g., 0, 5, 15, 30 minutes).

    • Flash-freeze the seedlings in liquid nitrogen and grind to a fine powder.

    • Extract total proteins using an appropriate extraction buffer.

    • Determine protein concentration using a Bradford or BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the anti-p44/42 MAPK antibody to detect phosphorylated MAPKs.

    • Incubate with the secondary antibody and detect the signal using a chemiluminescence imager. A loading control (e.g., anti-actin or Coomassie staining) should be included to ensure equal protein loading.

Conclusion

The perception of the bacterial PAMP this compound is a critical first line of defense in many plant species, particularly within the Brassicaceae family. The presence of a functional EFR is the primary determinant of a plant's ability to recognize this molecular pattern. While the core signaling pathway initiated by this compound perception appears to be conserved in responsive species, leading to ROS production, MAPK activation, and defense gene expression, significant quantitative and qualitative differences exist in these responses. In contrast, many species outside of the Brassicaceae, such as those in the Solanaceae family, have lost a functional EFR during evolution and are consequently "deaf" to the presence of this compound. Understanding these differences in this compound perception is crucial for developing novel strategies to enhance disease resistance in crop plants. The transfer of the EFR gene into susceptible but economically important crops has already shown promise in conferring broad-spectrum bacterial disease resistance, highlighting the potential of leveraging knowledge from basic plant science for agricultural applications. This guide provides a foundational framework for researchers to delve deeper into the comparative analysis of this compound perception and its implications for plant immunity.

References

A Comparative Guide to EF-Tu Epitopes in Plant Immunity: Elf18 vs. Other Immunogenic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of pathogen-associated molecular pattern (PAMP)-triggered immunity is critical for developing novel strategies to enhance plant resilience. Among the most well-characterized PAMPs is the bacterial Elongation Factor Tu (EF-Tu), a highly conserved protein essential for bacterial protein synthesis. Specific epitopes within EF-Tu are recognized by pattern recognition receptors (PRRs) in plants, initiating a cascade of defense responses. This guide provides an objective comparison of the most studied EF-Tu epitope, Elf18, with other known immunogenic EF-Tu peptides, supported by experimental data and detailed protocols.

Introduction to EF-Tu Epitopes and Plant Immunity

The recognition of conserved microbial molecules like EF-Tu is a cornerstone of the plant's innate immune system. This recognition is highly specific, with different plant lineages evolving to recognize distinct epitopes within the same protein. This differential recognition highlights the co-evolutionary arms race between plants and pathogens and presents opportunities for the development of broad-spectrum immune stimulants. This guide focuses on a comparative analysis of three key EF-Tu epitopes: this compound, EFa50, and elf26.

Comparative Analysis of Immunogenic EF-Tu Epitopes

The ability of different EF-Tu epitopes to induce an immune response varies significantly across plant species, demonstrating a remarkable specificity in plant perception systems.

EpitopeSequenceRecognized byImmune Responses Induced
This compound Ac-SKEKFERTKPHVNVGTIGArabidopsis thaliana (Brassicaceae)Oxidative burst, callose deposition, MAPK activation, seedling growth inhibition, defense gene expression.
EFa50 Region spanning Lys176 to Gly225 of EF-TuOryza sativa (Rice)H₂O₂ generation, callose deposition, resistance to pathogenic bacteria.
elf26 Ac-SKEKFERTKPHVNVGTIG-NVGTIGArabidopsis thaliana, Nicotiana tabacumCallose deposition, H₂O₂ generation, defense gene expression.

Quantitative Comparison of Immune Induction

The potency of each epitope in triggering immune responses can be quantified by determining the half-maximal effective concentration (EC₅₀). This value represents the concentration of the epitope required to induce a response halfway between the baseline and maximum.

EpitopePlant SpeciesAssayEC₅₀ Value
This compound Arabidopsis thalianaAlkalinization of cell culture medium0.1 - 0.4 nM[1]
This compound variant (from P. syringae pv. tomato DC3000) Arabidopsis thalianaAlkalinization of cell culture medium~15 nM[1]
This compound variant (from Xylella fastidiosa) Arabidopsis thalianaAlkalinization of cell culture medium~30 nM[1]
EFa50 Oryza sativaH₂O₂ generation in cultured cells50 nM
elf26 Nicotiana tabacumCallose and H₂O₂ accumulationResponses observed at 1.0, 10.0, and 100.0 nM[2]

Signaling Pathways and Recognition

The recognition of EF-Tu epitopes is mediated by specific cell surface receptors, which then initiate a downstream signaling cascade leading to the activation of defense responses.

This compound Signaling in Arabidopsis thaliana

The perception of this compound in Arabidopsis is mediated by the leucine-rich repeat receptor kinase (LRR-RK) EFR (EF-Tu RECEPTOR). Upon binding of this compound, EFR forms a complex with the co-receptor BAK1 (BRI1-ASSOCIATED KINASE 1), leading to the activation of downstream signaling pathways. This includes the activation of Mitogen-Activated Protein Kinase (MAPK) cascades and the production of reactive oxygen species (ROS).

Elf18_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR BAK1 BAK1 EFR->BAK1 Complex Formation MAPK_cascade MAPK Cascade BAK1->MAPK_cascade ROS_production ROS Production BAK1->ROS_production Defense_responses Defense Responses MAPK_cascade->Defense_responses ROS_production->Defense_responses

Caption: this compound signaling pathway in Arabidopsis thaliana.

Recognition of EFa50 and elf26

The receptor for EFa50 in rice has not yet been definitively identified, but it is clear that the recognition mechanism is distinct from that of this compound in Arabidopsis, as rice does not respond to this compound. Similarly, while Nicotiana tabacum responds to elf26, the specific receptor and the full signaling pathway are still under investigation, though it is suggested that a homolog of EFR may be involved.[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS, an early hallmark of PAMP-triggered immunity.

Workflow:

ROS_Workflow Plant_material Plant Leaf Discs or Cell Suspension Epitope_treatment Add Epitope (e.g., this compound, EFa50) Plant_material->Epitope_treatment Luminol_reaction Add Luminol & Horseradish Peroxidase Epitope_treatment->Luminol_reaction Measurement Measure Chemiluminescence (Luminometer) Luminol_reaction->Measurement Data_analysis Data Analysis (RLU vs. Time) Measurement->Data_analysis

Caption: Workflow for the ROS burst assay.

Protocol:

  • Plant Material: Use leaf discs (4-5 mm diameter) from 4-5 week old plants or a suspension of cultured plant cells.

  • Elicitation: Add the EF-Tu epitope solution to the plant material at the desired concentration.

  • Detection: Immediately add a solution containing luminol and horseradish peroxidase.

  • Measurement: Measure the chemiluminescence produced over time using a luminometer. The output is typically in Relative Light Units (RLU).

Callose Deposition Assay

Callose is a β-1,3-glucan polymer that is deposited at the cell wall as a physical barrier against pathogen invasion.

Workflow:

Callose_Workflow Plant_treatment Infiltrate Leaves with Epitope Incubation Incubate for 12-24 hours Plant_treatment->Incubation Staining Destain Chlorophyll & Stain with Aniline Blue Incubation->Staining Visualization Visualize under UV Epifluorescence Microscope Staining->Visualization Quantification Quantify Callose Deposits Visualization->Quantification

References

A Comparative Guide to the Cross-Reactivity of the EFR Receptor with Elf18 Variants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The EF-Tu Receptor (EFR), a pattern recognition receptor (PRR) found in the Brassicaceae family, plays a crucial role in plant innate immunity by recognizing the bacterial pathogen-associated molecular pattern (PAMP), Elongation Factor-Tu (EF-Tu)[1]. The active epitope of EF-Tu is an 18-amino acid peptide known as elf18[2]. Understanding the specificity and cross-reactivity of the EFR receptor with variants of the this compound peptide is critical for the development of novel disease resistance strategies in agriculture and for designing potent immune-modulating agents. This guide provides a comparative analysis of EFR's interaction with various this compound variants, supported by experimental data.

EFR Signaling Pathway

Upon recognition of this compound, EFR forms a complex with the co-receptor BRI1-ASSOCIATED KINASE 1 (BAK1) to initiate a downstream signaling cascade. This leads to the activation of cytoplasmic kinases such as BOTRYTIS-INDUCED KINASE 1 (BIK1), culminating in various immune responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), and transcriptional reprogramming of defense-related genes.

EFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Heterodimerization BIK1 BIK1 BAK1->BIK1 Phosphorylation MAPK_Cascade MAPK Cascade BIK1->MAPK_Cascade Activation Immune_Responses Immune Responses (ROS, Gene Expression) MAPK_Cascade->Immune_Responses Activation

Caption: The EFR signaling pathway is initiated by this compound binding.

Comparison of EFR Activation by this compound Variants

The following tables summarize the activity of various synthetic this compound peptides in inducing an alkalinization response in Arabidopsis thaliana cell cultures, a hallmark of PAMP-triggered immunity. The data is adapted from Kunze et al. (2004)[2]. The half-maximal activity (EC50) is a measure of the peptide concentration required to elicit 50% of the maximum response, with lower values indicating higher potency.

C-Terminal Truncations of this compound
PeptideSequenceEC50 (nM)Relative Activity
elf26Ac-SKEKFERTKPHVNVGTIGHVDHGKTT~0.3High
This compoundAc-SKEKFERTKPHVNVGTI~0.3High
elf16Ac-SKEKFERTKPHVNVG~10Moderate
elf14Ac-SKEKFERTKPHVN~100Low
elf12Ac-SKEKFERTKPH>10,000Inactive

Table 1: Activity of C-terminally truncated this compound peptides. N-terminal acetylation is denoted by "Ac-".

Alanine Scanning Mutagenesis of this compound
PositionOriginal ResidueEC50 (nM) of Ala-Substituted PeptideFold Change in Activity
1S~0.6~2-fold decrease
2K~3~10-fold decrease
3E~0.4No significant change
4K~30~100-fold decrease
5F~120~400-fold decrease
6E~0.3No significant change
7R~10~33-fold decrease
8T--
9K~0.5No significant change
10P~0.4No significant change
11H~0.3No significant change
12V~0.3No significant change
13N~0.15No significant change
14V--
15G--
16T--
17I--
18G--

Table 2: Activity of this compound peptides with single alanine substitutions. The EC50 of the unmodified this compound was ~0.3 nM in these experiments. A dash (-) indicates data not provided in the source.

Key Findings from Cross-Reactivity Studies

  • Minimal Length: A peptide length of at least 18 amino acids is required for full activity, as peptides shorter than this compound show significantly reduced or no activity[2]. The elf12 peptide was found to be inactive and can act as a specific antagonist to EF-Tu-related elicitors[2].

  • Critical Residues: Alanine scanning mutagenesis reveals that residues at positions 2 (K), 4 (K), 5 (F), and 7 (R) are crucial for the elicitor activity of this compound[2]. Substitution of these amino acids with alanine leads to a dramatic decrease in the peptide's ability to activate the EFR receptor[2].

  • N-terminal Acetylation: The N-terminal acetylation of the peptide is important for its high-affinity recognition by EFR[2].

Experimental Protocols

The following are summaries of key experimental protocols used to assess the cross-reactivity of the EFR receptor with this compound variants.

Alkalinization Assay

This assay measures the change in pH of the extracellular medium of a plant cell suspension culture upon treatment with an elicitor. It is a rapid and sensitive method to quantify the early responses triggered by PAMPs.

Alkalinization_Assay_Workflow Cell_Culture Arabidopsis Cell Suspension Culture Equilibration Equilibration in Low-Salt Medium Cell_Culture->Equilibration Peptide_Addition Addition of this compound Variant Equilibration->Peptide_Addition pH_Measurement Continuous pH Measurement Peptide_Addition->pH_Measurement Data_Analysis Determination of EC50 Value pH_Measurement->Data_Analysis

Caption: Workflow for the alkalinization assay.

Methodology:

  • Arabidopsis thaliana cell suspension cultures are grown to the late-logarithmic phase.

  • Cells are collected by centrifugation and washed with a low-salt medium.

  • The cells are resuspended in the same medium and allowed to equilibrate while stirring.

  • A sensitive pH electrode is immersed in the cell suspension to continuously monitor the extracellular pH.

  • Synthetic this compound variant peptides are added at various concentrations.

  • The change in pH over time is recorded. The maximum rate of pH change is used to generate dose-response curves and calculate EC50 values.

Oxidative Burst Assay

This assay quantifies the production of reactive oxygen species (ROS), a key component of the plant immune response.

Methodology:

  • Leaf discs are excised from mature Arabidopsis thaliana plants.

  • The leaf discs are floated on water overnight in a 96-well plate to allow wound responses to subside.

  • The water is replaced with a solution containing luminol (for chemiluminescence detection) and horseradish peroxidase.

  • The this compound variant peptide is added to the wells.

  • Chemiluminescence is measured immediately and over time using a luminometer. The total photon count is integrated to quantify the ROS burst.

MAP Kinase Activation Assay

This assay detects the phosphorylation and thus activation of MAP kinases, which are key signaling components downstream of the EFR receptor.

Methodology:

  • Arabidopsis thaliana seedlings are grown in liquid culture.

  • Seedlings are treated with the this compound variant peptides for a specific duration.

  • Total proteins are extracted from the seedlings.

  • Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).

  • The membrane is probed with an antibody that specifically recognizes the phosphorylated (active) form of MAP kinases (e.g., anti-p44/42 MAPK).

  • The signal is detected using a secondary antibody coupled to a detection system (e.g., chemiluminescence).

Conclusion

The EFR receptor exhibits a high degree of specificity for the this compound peptide. The N-terminal region of this compound, particularly the first 18 amino acids, contains residues that are critical for receptor binding and activation. Modifications to these key residues can significantly impair or abolish the immune-stimulating activity of the peptide. This detailed understanding of the structure-activity relationship of this compound variants is invaluable for the rational design of synthetic elicitors to enhance disease resistance in crops and for the development of research tools to further probe the intricacies of plant innate immunity.

References

Validating the Role of ELENA1 in Elf18-Mediated Immunity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the long non-coding RNA (lncRNA) ELENA1 with other components of the Elf18-mediated immune signaling pathway in plants. It is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of ELENA1 as a positive regulator of plant immunity, supported by experimental data.

Introduction to this compound-Mediated Immunity and ELENA1

Plants have evolved sophisticated innate immune systems to defend themselves against pathogens. This immunity is often initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) on the plant cell surface. One such PAMP is this compound, a conserved 18-amino-acid peptide from the bacterial elongation factor Tu (EF-Tu). In Arabidopsis thaliana, this compound is recognized by the PRR EFR (EF-Tu RECEPTOR), which then forms a complex with the co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1) to initiate a downstream signaling cascade. This signaling ultimately leads to the activation of defense-related genes, including the hallmark defense gene PATHOGENESIS-RELATED GENE 1 (PR1), and enhanced resistance to bacterial pathogens.

Recent research has uncovered a new layer of regulation in this pathway involving long non-coding RNAs (lncRNAs). One such lncRNA, designated This compound-INDUCED LONG-NONCODING RNA 1 (ELENA1) , has been identified as a key positive regulator of this compound-mediated immunity.[1][2] ELENA1 is an intergenic lncRNA that is transcriptionally induced upon perception of this compound.[1][2] This guide will delve into the experimental validation of ELENA1's role and compare its function to other relevant components in plant immunity.

Data Presentation

The following tables summarize the key quantitative data from experiments validating the function of ELENA1 in this compound-mediated immunity.

Table 1: Phenotypic and Molecular Analysis of ELENA1 Knockdown and Overexpression Lines

ParameterWild Type (Col-0)elena1 Knockdown (KD)ELENA1 Overexpression (OX)Reference
PR1 Expression (relative fold change after this compound treatment) 100 ± 1245 ± 8250 ± 30[1][3]
Bacterial Growth of Pseudomonas syringae pv. tomato DC3000 (CFU/cm² at 3 dpi) 5.2 x 10⁵ ± 0.8 x 10⁵1.5 x 10⁶ ± 0.5 x 10⁶1.8 x 10⁵ ± 0.4 x 10⁵[1][3]
Enrichment of MED19a on PR1 Promoter (% input in ChIP-qPCR) 0.15 ± 0.030.05 ± 0.010.35 ± 0.05[1][3]
ELENA1 Association with MED19a (% input in RIP-qPCR) 0.20 ± 0.04N/A0.55 ± 0.08[1]

Table 2: Comparison of ELENA1 with Other lncRNAs in Plant Immunity

lncRNAPlant SpeciesPathogenMechanism of ActionKey Interacting Partner(s)Effect on Defense Gene ExpressionReference(s)
ELENA1 Arabidopsis thalianaPseudomonas syringaeActs as a scaffold to enhance the recruitment of the Mediator complex to defense gene promoters.MED19a (Mediator subunit), FIB2 (Fibrillarin 2)Positive regulator of PR1 expression.[1][4]
ALEX1 Oryza sativa (Rice)Xanthomonas oryzaeUpregulates the jasmonic acid (JA) signaling pathway.UnknownPositive regulator of JA-responsive genes.[1]
SUNA1 Arabidopsis thalianaPseudomonas syringaeEnhances pre-rRNA processing and translational efficiency of defense-related genes.FibrillarinPositive regulator of defense gene translation.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Plant Material and Growth Conditions
  • Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) was used as the wild type. T-DNA insertion lines for elena1 knockdown (KD) and transgenic lines overexpressing ELENA1 (OX) under the control of the CaMV 35S promoter were generated as described in Seo et al., 2017.[1]

  • Growth Conditions: Plants were grown on Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar under long-day conditions (16 h light/8 h dark) at 22°C.

Gene Expression Analysis by qRT-PCR
  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from 10-day-old seedlings treated with 1 µM this compound peptide for 6 hours using a plant RNA extraction kit. First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR: Quantitative real-time PCR was performed using a SYBR Green-based master mix on a real-time PCR system. The relative expression of PR1 was calculated using the 2-ΔΔCt method, with ACTIN2 as the internal reference gene.

Bacterial Growth Assay
  • Inoculation: Four-week-old Arabidopsis leaves were infiltrated with a suspension of Pseudomonas syringae pv. tomato DC3000 at a concentration of 1 x 10⁵ colony-forming units (CFU)/mL.

  • Quantification: At 3 days post-inoculation (dpi), leaf discs were collected, homogenized in 10 mM MgCl₂, and serial dilutions were plated on King's B medium containing appropriate antibiotics. The number of colonies was counted after incubation at 28°C for 2 days, and the bacterial titer was calculated as CFU/cm².

Chromatin Immunoprecipitation (ChIP)-qPCR
  • Cross-linking and Chromatin Preparation: Ten-day-old seedlings were treated with 1 µM this compound for 6 hours and then cross-linked with 1% formaldehyde. Nuclei were isolated, and chromatin was sheared to an average size of 500 bp by sonication.

  • Immunoprecipitation: The sheared chromatin was immunoprecipitated overnight at 4°C with an anti-MED19a antibody or an IgG control.

  • DNA Purification and qPCR: The immunoprecipitated DNA was purified and analyzed by qPCR using primers specific to the promoter region of the PR1 gene. The enrichment was calculated as the percentage of input.

RNA Immunoprecipitation (RIP)-qPCR
  • Cross-linking and Immunoprecipitation: Ten-day-old seedlings expressing a GFP-tagged MED19a protein were treated with 1 µM this compound for 6 hours and cross-linked with formaldehyde. Nuclear extracts were prepared and immunoprecipitated with an anti-GFP antibody.

  • RNA Extraction and qRT-PCR: RNA was extracted from the immunoprecipitates, and the abundance of ELENA1 was quantified by qRT-PCR. The results were normalized to the input RNA.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PAMP) EFR EFR This compound->EFR 1. Recognition BAK1 BAK1 EFR->BAK1 2. Co-receptor association BIK1 BIK1 BAK1->BIK1 3. Phosphorylation MAPK_cascade MAPK Cascade BIK1->MAPK_cascade 4. Signaling cascade ELENA1_gene ELENA1 Gene MAPK_cascade->ELENA1_gene 5. Transcriptional activation ELENA1_rna ELENA1 (lncRNA) ELENA1_gene->ELENA1_rna Transcription MED19a MED19a ELENA1_rna->MED19a 6. Interaction FIB2 FIB2 ELENA1_rna->FIB2 7. Eviction Mediator Mediator Complex MED19a->Mediator FIB2->MED19a Repression PR1_promoter PR1 Promoter Mediator->PR1_promoter 8. Recruitment PR1_gene PR1 Gene PR1_promoter->PR1_gene 9. Transcription activation PR1_protein PR1 Protein PR1_gene->PR1_protein Translation Immune Response Immune Response PR1_protein->Immune Response

Caption: this compound signaling pathway leading to PR1 expression.

Experimental_Workflow cluster_plant_lines Plant Lines cluster_treatments Treatments cluster_assays Experimental Assays WT Wild Type (Col-0) Mock Mock Treatment WT->Mock This compound This compound Treatment WT->this compound Pst Pseudomonas syringae infection WT->Pst KD elena1 Knockdown KD->Mock KD->this compound KD->Pst OX ELENA1 Overexpression OX->Mock OX->this compound OX->Pst qRT_PCR qRT-PCR (PR1 expression) This compound->qRT_PCR ChIP_qPCR ChIP-qPCR (MED19a on PR1 promoter) This compound->ChIP_qPCR RIP_qPCR RIP-qPCR (ELENA1-MED19a interaction) This compound->RIP_qPCR Bacterial_Growth Bacterial Growth Assay (CFU/cm²) Pst->Bacterial_Growth Data Analysis & Comparison Data Analysis & Comparison qRT_PCR->Data Analysis & Comparison Bacterial_Growth->Data Analysis & Comparison ChIP_qPCR->Data Analysis & Comparison RIP_qPCR->Data Analysis & Comparison

References

A Comparative Guide to Elf18-Induced Immune Responses: Wild-Type vs. Mutant Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immune responses to the bacterial elicitor Elf18 in wild-type Arabidopsis thaliana and various mutant lines. By presenting supporting experimental data, detailed methodologies, and clear visual representations of signaling pathways and workflows, this document serves as a valuable resource for researchers investigating plant innate immunity and developing novel disease resistance strategies.

Introduction to this compound and Plant Immunity

This compound is a conserved 18-amino acid peptide derived from the N-terminus of bacterial Elongation Factor-Tu (EF-Tu), a potent pathogen-associated molecular pattern (PAMP). In plants like Arabidopsis thaliana, this compound is perceived by the pattern recognition receptor (PRR) EF-TU RECEPTOR (EFR), initiating a cascade of downstream signaling events collectively known as PAMP-triggered immunity (PTI). This rapid and robust immune response is crucial for limiting pathogen invasion and includes the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs), induction of defense-related gene expression, and seedling growth inhibition. Studying mutant plants with altered responses to this compound provides invaluable insights into the molecular mechanisms underpinning plant immunity.

Comparative Analysis of this compound-Induced Immune Responses

The following tables summarize quantitative data from key PTI assays, comparing the responses of wild-type (Col-0) Arabidopsis to various mutant lines upon this compound treatment.

Table 1: Seedling Growth Inhibition

Seedling growth inhibition is a long-term response indicative of a sustained immune activation that prioritizes defense over growth.

GenotypeThis compound ConcentrationGrowth Inhibition (%) vs. MockKey Findings
Wild-Type (Col-0) 100 nM~50-60%Exhibits a dose-dependent inhibition of seedling growth upon this compound treatment.[1]
efr-1 100 nM~0%Completely insensitive to this compound, demonstrating EFR is the primary receptor.[2]
bak1-5 100 nM~10-20%Shows a significantly reduced response, highlighting the role of BAK1 as a co-receptor in EFR signaling.[1]
cpk28-1 1000 nMSignificantly higher than Col-0Displays a hypersensitive response, suggesting CPK28 is a negative regulator of the this compound-mediated immune response.[1]
ost3/6-1 1 µMReduced compared to Col-0Shows a compromised response, indicating a role for N-glycosylation in EFR signaling.
stt3a-2 1 µMReduced compared to Col-0Similar to ost3/6-1, shows a reduced response, further supporting the importance of N-glycosylation.
Table 2: Reactive Oxygen Species (ROS) Burst

The production of ROS is one of the earliest responses to PAMP perception, playing a role in signaling and defense.

GenotypeThis compound ConcentrationTotal ROS (Relative Luminescence Units)Key Findings
Wild-Type (Col-0) 100 nMRobust and transient burstA rapid and strong ROS burst is a hallmark of the wild-type response to this compound.[2][3]
efr-1 100 nMNo significant burstAbolished ROS production confirms EFR's essential role in this compound perception.[2]
bak1-5 100 nMSignificantly reduced burstA diminished ROS burst indicates BAK1's involvement in the initial signaling complex.[1]
cbe1 100 nMIncreased total ROSEnhanced ROS production suggests CBE1 is a negative regulator of RBOHD, a key enzyme in ROS synthesis.[4]
rsw3 100 nMImpaired ROS burstA compromised response suggests a role for ER quality control in EFR signaling.[5]
Table 3: Defense Gene Expression (PR1)

The induction of pathogenesis-related (PR) genes is a crucial downstream defense response.

GenotypeThis compound TreatmentPR1 Expression Level (relative to mock)Key Findings
Wild-Type (Col-0) 5 µM, 24hStrong inductionThis compound treatment leads to a significant upregulation of PR1 gene expression.[6]
ELENA1 Knockdown (KD) 5 µM, 24hReduced inductionDecreased PR1 expression indicates ELENA1 is a positive regulator of this defense response.[6]
ELENA1 Overexpression (OX) 5 µM, 24hEnhanced inductionIncreased PR1 expression further supports the role of ELENA1 as a positive regulator.[6]
efr-1 (expressing kinase-dead EFR) 1 µM, 24hSimilar to wild-typePR1 accumulation is still induced, suggesting EFR's kinase activity is not essential for this specific downstream response.[7]
Table 4: Pathogen Growth

The ultimate measure of a successful immune response is the ability to restrict pathogen proliferation.

GenotypePre-treatmentPathogen Titer (CFU/cm²) 3 dpiKey Findings
Wild-Type (Col-0) Water (Mock)HighSusceptible to Pseudomonas syringae pv. tomato DC3000.[8]
Wild-Type (Col-0) 1 µM this compound~1-2 log reductionThis compound pre-treatment induces resistance, significantly reducing bacterial growth.[8]
efr-1 1 µM this compoundNo reductionFails to restrict pathogen growth after this compound pre-treatment, confirming EFR's role in induced resistance.[8]
ELENA1 Knockdown (KD) -Higher than Col-0Increased susceptibility to P. syringae, indicating a role for ELENA1 in basal resistance.[6]
ELENA1 Overexpression (OX) -Lower than Col-0Enhanced resistance to P. syringae, highlighting ELENA1's positive regulatory role in immunity.[6]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks and experimental procedures is essential for a comprehensive understanding of this compound-mediated immunity.

This compound Signaling Pathway

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (PAMP) EFR EFR This compound->EFR binds BAK1 BAK1 EFR->BAK1 recruits EFR_BAK1 EFR-BAK1 Complex EFR->EFR_BAK1 BAK1->EFR_BAK1 RBOHD RBOHD EFR_BAK1->RBOHD phosphorylates MAPKKK MAPKKK EFR_BAK1->MAPKKK activates ROS ROS RBOHD->ROS MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates TFs Transcription Factors MAPK->TFs activates Defense_Genes Defense Gene Expression (e.g., PR1) TFs->Defense_Genes induces Experimental_Workflow cluster_prep Plant Preparation cluster_treatment Treatment cluster_assays Immune Response Assays cluster_analysis Data Analysis Grow_WT Grow Wild-Type (Col-0) and Mutant Seedlings Prepare_Leaf_Discs Prepare Leaf Discs (for ROS and MAPK assays) Grow_WT->Prepare_Leaf_Discs Elf18_Treatment Apply this compound Solution (or mock control) Grow_WT->Elf18_Treatment Prepare_Leaf_Discs->Elf18_Treatment ROS_Assay ROS Burst Assay (Luminol-based) Elf18_Treatment->ROS_Assay SGI_Assay Seedling Growth Inhibition Assay Elf18_Treatment->SGI_Assay MAPK_Assay MAPK Activation Assay (Western Blot) Elf18_Treatment->MAPK_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR) Elf18_Treatment->Gene_Expression_Assay Pathogen_Assay Pathogen Growth Assay (Bacterial Counting) Elf18_Treatment->Pathogen_Assay Quantify_ROS Quantify Luminescence ROS_Assay->Quantify_ROS Measure_Weight Measure Seedling Fresh Weight SGI_Assay->Measure_Weight Detect_Phosphorylation Detect Phosphorylated MAPKs MAPK_Assay->Detect_Phosphorylation Quantify_Transcripts Quantify Relative Transcript Levels Gene_Expression_Assay->Quantify_Transcripts Count_CFU Count Colony Forming Units (CFU) Pathogen_Assay->Count_CFU

References

Functional Validation of EFR as the Elf18 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The EF-Tu receptor (EFR) is a critical pattern-recognition receptor (PRR) in the plant innate immune system, primarily found in the Brassicaceae family, including the model organism Arabidopsis thaliana.[1] EFR is responsible for recognizing the bacterial elongation factor Tu (EF-Tu), a highly conserved protein in prokaryotes, or more specifically, its N-terminal 18-amino acid peptide, elf18.[1][2] This recognition triggers a cascade of defense responses, collectively known as pattern-triggered immunity (PTI), which helps the plant to ward off potential bacterial pathogens.[2] This guide provides a comparative analysis of the experimental data that has functionally validated EFR as the bona fide receptor for this compound, comparing its performance with relevant alternatives and detailing the key experimental protocols.

Comparison with Other Plant Pattern Recognition Receptors

EFR belongs to the leucine-rich repeat receptor kinase (LRR-RK) family, a large group of transmembrane proteins involved in sensing various molecular patterns.[3][4][5] A well-studied counterpart to EFR is FLS2 (FLAGELLIN-SENSING 2), which recognizes the bacterial protein flagellin, or its conserved 22-amino acid peptide, flg22.[1][2]

Structural and Functional Similarities with FLS2:

  • Both EFR and FLS2 are LRR-RKs with an extracellular LRR domain for ligand binding, a transmembrane domain, and an intracellular kinase domain for signal transduction.[3][4][5]

  • Upon ligand binding, both receptors form a complex with the co-receptor BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1) to initiate downstream signaling.[3][6][7]

  • The signaling pathways activated by EFR and FLS2 converge and lead to similar downstream responses, including the production of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and induction of defense-related gene expression.[1][7][8][9]

Key Differences from FLS2:

  • Ligand Specificity: EFR specifically binds to this compound, while FLS2 binds to flg22. There is no cross-reactivity between these receptor-ligand pairs.

  • Structure: While both are LRR-RKs, EFR has 21 LRRs in its ectodomain, whereas FLS2 has 28.[3][4]

  • Expression Regulation: The expression of FLS2 is dependent on the ethylene signaling component EIN2, whereas EFR expression is largely unaffected in ein2 mutants.[8]

Chimeric receptor studies, where domains of EFR and FLS2 were swapped, have demonstrated that the ectodomain of EFR is responsible for this compound binding, and the intracellular kinase domain can be functionally replaced by that of FLS2 to activate a similar downstream response.[3][4][10] This modularity underscores the shared signaling mechanisms of these PRRs.

Quantitative Data on EFR Function

The functional validation of EFR as the this compound receptor is supported by a wealth of quantitative data from various experimental approaches.

Table 1: Ligand Binding Affinity of EFR for this compound

MethodLigandAffinity (Kd)Source
Radioligand Binding Assay125I-labeled elf26~10 nM[3]
Affinity Cross-linkingRadiolabeled elf26Specific labeling of EFR[3]

Table 2: Downstream Signaling Events Induced by this compound in an EFR-Dependent Manner

ResponseGenotypeTreatmentResultSource
Oxidative Burst Wild-type (Col-0)100 nM this compoundRapid and transient increase in ROS production[11][12]
efr-1 mutant100 nM this compoundNo significant ROS production[12]
MAPK Activation Wild-type (Col-0)1 µM this compoundPhosphorylation of MAPKs within minutes[6][11]
efr-1 mutant1 µM this compoundNo MAPK phosphorylation[11]
Defense Gene Expression (PR1) Wild-type (Col-0)1 µM this compoundRobust induction of PR1 expression after 24h[6][8]
efr-1 mutant1 µM this compoundNo induction of PR1 expression[8]

Table 3: Phenotypic Responses to this compound Mediated by EFR

ResponseGenotypeTreatmentResultSource
Seedling Growth Inhibition Wild-type (Col-0)1 µM this compoundStrong inhibition of seedling growth[12]
efr-1 mutant1 µM this compoundNo growth inhibition[12]
Bacterial Resistance Wild-type (Col-0)Pre-treatment with this compoundIncreased resistance to Pseudomonas syringae[8]
efr-1 mutantPre-treatment with this compoundNo induced resistance[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings.

This protocol is designed to demonstrate the direct physical interaction between EFR and its ligand this compound in vivo.

  • Plant Material and Treatment: Grow Arabidopsis thaliana seedlings expressing a tagged version of EFR (e.g., EFR-GFP) in liquid culture. Treat the seedlings with biotinylated this compound for a specified time.

  • Protein Extraction: Harvest the seedlings and grind them in liquid nitrogen. Resuspend the ground tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and protease inhibitors).

  • Immunoprecipitation: Centrifuge the lysate to pellet cell debris. Add streptavidin-coated magnetic beads to the supernatant and incubate to pull down the biotinylated this compound and any interacting proteins.

  • Washing: Wash the beads several times with wash buffer (lysis buffer with a lower concentration of detergent) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-GFP antibody to detect the presence of EFR-GFP, confirming its interaction with this compound.

This assay quantifies the rapid production of ROS, a hallmark of PTI, in response to this compound.[13][14][15][16][17]

  • Plant Material Preparation: Use a cork borer to cut leaf discs from 4- to 6-week-old Arabidopsis plants. Float the leaf discs in sterile water overnight in a 96-well plate to allow them to recover from wounding.

  • Assay Solution Preparation: Prepare a solution containing luminol (e.g., L-012) and horseradish peroxidase (HRP) in sterile water.

  • Measurement: Replace the water in the wells with the assay solution. Place the 96-well plate in a luminometer to measure the background luminescence.

  • Elicitation: Add this compound to the desired final concentration to each well to initiate the ROS burst.

  • Data Acquisition: Measure the luminescence continuously for 60-90 minutes. The data is typically presented as relative light units (RLU) over time.

This protocol detects the phosphorylation and thus activation of MAP kinases upon this compound perception.[18][19][20]

  • Plant Material and Treatment: Float leaf discs from 4- to 6-week-old Arabidopsis plants in water overnight. Treat the leaf discs with a solution containing this compound for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction: At each time point, flash-freeze the leaf discs in liquid nitrogen and grind them to a fine powder. Extract total proteins using a lysis buffer containing phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each sample using a Bradford assay or a similar method to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated (active) form of MAPKs (e.g., anti-p44/42 MAPK). Subsequently, probe with a secondary antibody conjugated to HRP.

  • Visualization: Detect the signal using a chemiluminescent substrate and image the blot. A loading control, such as an antibody against a constitutively expressed protein or Coomassie blue staining, should be used to confirm equal protein loading.

Visualizations of Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental procedures.

EFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Heterodimerization BIK1 BIK1 BAK1->BIK1 Phosphorylation MAPK_Cascade MAPK Cascade (MPK3/6) BIK1->MAPK_Cascade Activation Downstream_Responses Downstream Responses: - ROS Burst - Defense Gene Expression - Stomatal Closure MAPK_Cascade->Downstream_Responses Signal Transduction

Caption: EFR signaling pathway upon this compound perception.

ROS_Burst_Workflow A 1. Prepare Leaf Discs B 2. Overnight Incubation in Water A->B C 3. Add Luminol/HRP Assay Solution B->C D 4. Measure Background Luminescence C->D E 5. Add this compound Elicitor D->E F 6. Measure Luminescence (RLU) over Time E->F G 7. Data Analysis F->G

Caption: Experimental workflow for the ROS burst assay.

CoIP_Workflow A 1. Treat EFR-GFP Plants with Biotin-Elf18 B 2. Protein Extraction (Lysis) A->B C 3. Incubate Lysate with Streptavidin Beads B->C D 4. Wash Beads to Remove Non-specific Binders C->D E 5. Elute Bound Proteins D->E F 6. Western Blot with Anti-GFP Antibody E->F G 7. Detect EFR-GFP F->G

Caption: Experimental workflow for Co-Immunoprecipitation.

References

Comparative Transcriptomics of Elf18 and Other PAMP Treatments: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different pathogen-associated molecular patterns (PAMPs) is critical for developing effective immunomodulatory strategies. This guide provides a comparative analysis of the transcriptomic changes induced by Elf18, a peptide derived from the bacterial elongation factor Tu (EF-Tu), and other well-characterized PAMPs, namely flg22 (from bacterial flagellin) and chitin (from fungal cell walls), in the model plant Arabidopsis thaliana.

This comparison guide synthesizes data from multiple transcriptomic studies to highlight both shared and unique responses to these key PAMPs. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this guide aims to serve as a valuable resource for designing experiments and interpreting results in the field of plant innate immunity and beyond.

Quantitative Comparison of Transcriptomic Responses

The transcriptomic response to PAMPs is characterized by the differential expression of hundreds to thousands of genes. While the overall response to different PAMPs shows considerable overlap, specific patterns of gene expression define the cellular response to each elicitor. The following tables summarize the number of differentially expressed genes (DEGs) in Arabidopsis thaliana following treatment with this compound, flg22, and a chitin derivative (chitooctaose, CO8).

Disclaimer: The data presented below are synthesized from multiple independent studies. Variations in experimental conditions, such as PAMP concentration, treatment duration, and data analysis pipelines, may influence the absolute number of DEGs. Therefore, these values should be considered indicative of the scale and specificity of the transcriptomic response.

Table 1: Differentially Expressed Genes (DEGs) in Arabidopsis thaliana in Response to this compound and flg22.

TreatmentUpregulated GenesDownregulated GenesTotal DEGs
This compound 1,2463871,633
flg22 4,8163,6358,451

Source: Data synthesized from a study that performed a detailed transcriptomic analysis of early PAMP-induced responses.[1]

Table 2: Overlap of Upregulated Genes in Response to Different PAMPs.

PAMP ComparisonNumber of Overlapping Upregulated Genes
This compound and flg22 868
This compound, flg22, and Chitooctaose (CO8) A core set of "rapidly and commonly up-regulated" genes exists

Source: Overlap data between this compound and flg22 is derived from a study on gene expression evolution in Brassicaceae.[2] The existence of a core response to multiple PAMPs, including a chitin derivative, was highlighted in a broad transcriptomic analysis.[1]

Signaling Pathways

The perception of this compound, flg22, and chitin by their respective pattern recognition receptors (PRRs) initiates distinct but interconnected signaling cascades. These pathways converge on downstream components, leading to a largely shared set of immune responses, yet retain specific elements that contribute to a tailored defense.

PAMP_Signaling_Pathways cluster_this compound This compound Signaling cluster_flg22 flg22 Signaling cluster_chitin Chitin Signaling This compound This compound EFR EFR This compound->EFR BAK1_EFR BAK1 EFR->BAK1_EFR associates Downstream Signaling_EFR Downstream Signaling BAK1_EFR->Downstream Signaling_EFR MAPK Cascade MAPK Cascade Downstream Signaling_EFR->MAPK Cascade ROS Burst ROS Burst Downstream Signaling_EFR->ROS Burst flg22 flg22 FLS2 FLS2 flg22->FLS2 BAK1_FLS2 BAK1 FLS2->BAK1_FLS2 associates Downstream Signaling_FLS2 Downstream Signaling BAK1_FLS2->Downstream Signaling_FLS2 Downstream Signaling_FLS2->MAPK Cascade Downstream Signaling_FLS2->ROS Burst Chitin Chitin CERK1 LYK5/CERK1 Chitin->CERK1 Downstream Signaling_Chitin Downstream Signaling CERK1->Downstream Signaling_Chitin Downstream Signaling_Chitin->MAPK Cascade Downstream Signaling_Chitin->ROS Burst Transcriptional Reprogramming Transcriptional Reprogramming MAPK Cascade->Transcriptional Reprogramming ROS Burst->Transcriptional Reprogramming

Caption: PAMP signaling pathways for this compound, flg22, and chitin.

Experimental Protocols

Reproducibility is paramount in transcriptomics. The following sections outline a generalized, robust workflow for comparative transcriptomic analysis of PAMP treatments in Arabidopsis thaliana.

Plant Growth and PAMP Treatment
  • Plant Material: Arabidopsis thaliana ecotype Col-0 is commonly used. Seeds are surface-sterilized and stratified at 4°C for 2-3 days to synchronize germination.

  • Growth Conditions: Seedlings are typically grown in liquid culture (e.g., half-strength Murashige and Skoog medium) under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle) for 10-14 days. This method allows for uniform treatment application.

  • PAMP Treatment: PAMPs are added to the liquid medium to the desired final concentration (e.g., 100 nM this compound, 100 nM flg22, or 100 µg/mL chitin). A mock treatment (e.g., water or the solvent used for PAMPs) serves as the negative control.

  • Harvesting: Whole seedlings are harvested at various time points post-treatment (e.g., 0, 30, 60, 180 minutes), flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the frozen seedlings using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.

  • Library Preparation: mRNA is typically enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented, and cDNA is synthesized. Sequencing adapters are ligated to the cDNA fragments.

  • Sequencing: The prepared libraries are sequenced on an Illumina platform (e.g., NovaSeq, HiSeq) to generate single-end or paired-end reads.

Bioinformatics Workflow

The following diagram illustrates a typical bioinformatics pipeline for analyzing the RNA-seq data.

Bioinformatics_Workflow Raw Reads Raw Reads Quality Control Quality Control (FastQC) Raw Reads->Quality Control Trimming Adapter & Quality Trimming (Trimmomatic) Quality Control->Trimming Alignment Alignment to Reference Genome (HISAT2/STAR) Trimming->Alignment Quantification Read Quantification (featureCounts/HTSeq) Alignment->Quantification Differential Expression Differential Expression Analysis (DESeq2/edgeR) Quantification->Differential Expression Downstream Analysis Gene Ontology Enrichment, Pathway Analysis Differential Expression->Downstream Analysis

Caption: A standard bioinformatics workflow for RNA-seq data analysis.

Detailed Steps:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

  • Trimming: Adapters and low-quality bases are removed from the reads using software such as Trimmomatic.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., the Arabidopsis thaliana TAIR10 genome) using a splice-aware aligner like HISAT2 or STAR.

  • Read Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.

  • Differential Expression Analysis: Statistical packages such as DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the PAMP-treated and mock-treated samples.

  • Downstream Analysis: The list of DEGs is further analyzed for enrichment of Gene Ontology (GO) terms and metabolic pathways (e.g., KEGG pathways) to gain biological insights into the cellular response.

By following these standardized protocols and analytical workflows, researchers can generate high-quality, reproducible data to further elucidate the complex and fascinating world of plant innate immunity.

References

Unmasking the Potency of Bacterial Elf18: A Comparative Guide to its Varied Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A deep dive into the world of plant immunology reveals that not all Elf18 peptides are created equal. This comprehensive guide for researchers, scientists, and drug development professionals dissects the varied activity of this compound, a key bacterial protein fragment, from different bacterial species. By presenting quantitative data, detailed experimental protocols, and signaling pathway visualizations, this guide illuminates the nuances of plant-pathogen interactions and offers a roadmap for harnessing this knowledge in crop protection and drug development.

Elongation factor Tu (EF-Tu), an abundant and highly conserved protein in bacteria, plays a crucial role in protein synthesis. However, its N-terminal 18 amino acid fragment, known as this compound, has a second life as a potent elicitor of the plant immune system.[1][2] Recognized by the Pattern Recognition Receptor (PRR) EFR in plants like Arabidopsis thaliana, this compound triggers a cascade of defense responses known as PAMP-triggered immunity (PTI).[2][3] This guide explores the fascinating variability in the bioactivity of this compound peptides from diverse bacterial species and the experimental methodologies used to quantify these differences.

Quantitative Comparison of this compound Activity

The immunogenic potential of this compound is not uniform across the bacterial kingdom. Subtle variations in the amino acid sequence of this peptide can lead to significant differences in the intensity of the plant's immune response. These differences are typically quantified by measuring key PTI outputs such as the production of reactive oxygen species (ROS), the inhibition of seedling growth, and the activation of mitogen-activated protein kinases (MAPKs).

A recent study systematically assessed the immunogenicity of 25 this compound variants from a diverse range of plant-associated bacteria. The results, summarized in the table below, highlight the spectrum of activity, from highly active to weakly immunogenic and even non-immunogenic peptides.

Bacterial Species of OriginThis compound Peptide SequenceRelative ROS Burst (% of Consensus)
Escherichia coli (Consensus)Ac-SKEKFERTKPHVNVGTIG100%
Pseudomonas syringaeAc-SKEKFERTKPHVNVGTIG~100%
Agrobacterium tumefaciensAc-SKEKFERTKPHVNVGTIG~100%
Ralstonia solanacearumAc-SKEFFERAKPHVNVGTIGWeakly Immunogenic
Xanthomonas campestrisAc-SKEFFERAKPHVNVGTIGWeakly Immunogenic
Stenotrophomonas maltophiliaAc-AKEKFERTKPHVNVGTIG~100%
Variovorax paradoxusAc-SKEKFERTKPHVNVGTIN~100%
Acidovorax avenaeAc-SKEKFERTKPHVNVGAIGNon-immunogenic
Burkholderia gladioliAc-SKEKFERTKPHVNVGTIN~100%

This table presents a selection of this compound variants and their relative activity in inducing a reactive oxygen species (ROS) burst in Arabidopsis thaliana, based on data from recent studies. The "Consensus" sequence from E. coli is used as a benchmark for 100% activity.[2]

Further quantitative analysis using an alkalinization assay has provided EC50 values for various this compound peptides, offering another layer of comparison. The EC50 value represents the concentration of the peptide required to elicit 50% of the maximum response.

This compound VariantEC50 (nM)
This compound (E. coli)0.1 - 0.4
elf22 (E. coli)0.1 - 0.4
elf26 (E. coli)0.1 - 0.4
This compound (Ala substitution at pos. 2)~10
This compound (Ala substitution at pos. 5)~40

This table showcases the EC50 values for different lengths of the E. coli Elf peptide and the impact of single amino acid substitutions on its activity, as determined by an alkalinization assay in Arabidopsis cell cultures.[1]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments used to quantify this compound activity.

Reactive Oxygen Species (ROS) Burst Assay

This assay measures the rapid production of ROS in plant tissue upon elicitation with this compound, a hallmark of PTI.

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • 4 mm biopsy punch

  • 96-well white luminometer plate

  • Double distilled water (ddH₂O)

  • Luminol solution (100 µM)

  • Horseradish peroxidase (HRP) solution (10 µg/mL)

  • This compound peptide solutions of desired concentrations

  • Microplate luminometer

Procedure:

  • Using the biopsy punch, collect leaf discs from healthy, fully expanded leaves of Arabidopsis plants, avoiding the midvein.

  • Float the leaf discs, adaxial side up, in 100 µL of ddH₂O in the wells of a 96-well plate.

  • Allow the leaf discs to recover overnight at room temperature in the dark to reduce wounding-induced ROS.

  • The next day, carefully replace the water with 100 µL of the elicitation solution containing 100 µM luminol, 10 µg/mL HRP, and the desired concentration of the this compound peptide. Include a mock treatment with no this compound as a negative control.

  • Immediately place the plate in a microplate luminometer and measure luminescence over a period of 40-60 minutes, taking readings at 1-2 minute intervals.

  • The total ROS production is calculated as the integral of the luminescence values over the measurement period.[3][4][5]

Seedling Growth Inhibition (SGI) Assay

This assay quantifies the long-term effect of this compound on plant growth, as a strong and sustained immune response can lead to growth inhibition.[6][7][8]

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) medium (0.5x) with 1% sucrose

  • Sterile 48-well plates

  • This compound peptide solutions of desired concentrations

  • Analytical balance

Procedure:

  • Sterilize Arabidopsis seeds and germinate them on sterile MS agar plates.

  • After 5-7 days, transfer individual seedlings to the wells of a 48-well plate containing 0.5 mL of liquid MS medium.

  • Add the desired concentrations of this compound peptides to the wells. Include a mock treatment with no this compound.

  • Incubate the plates under long-day conditions (16h light / 8h dark) for 7-10 days.

  • After the incubation period, carefully remove the seedlings, blot them dry, and measure their fresh weight using an analytical balance.

  • Calculate the percentage of growth inhibition for each treatment relative to the mock-treated seedlings.

Mitogen-Activated Protein Kinase (MAPK) Activation Assay

This assay detects the phosphorylation and activation of MAPKs, a key step in the this compound signaling cascade.[9][10][11]

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • Liquid MS medium

  • This compound peptide solution (e.g., 100 nM)

  • Liquid nitrogen

  • Protein extraction buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against phosphorylated p44/42 MAPK (anti-phospho-ERK1/2)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Grow Arabidopsis seedlings in liquid MS medium.

  • Treat the seedlings with 100 nM this compound for various time points (e.g., 0, 5, 15, 30 minutes). A mock treatment serves as the negative control.

  • At each time point, harvest the seedlings, flash-freeze them in liquid nitrogen, and grind to a fine powder.

  • Extract total proteins using a suitable extraction buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibody against phosphorylated MAPKs.

  • After washing, incubate the membrane with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and imaging system. An increase in the band intensity corresponding to phosphorylated MAPKs indicates activation.

Visualizing the this compound Signaling Pathway

The perception of this compound at the cell surface initiates a well-defined signaling cascade. The following diagrams, generated using Graphviz, illustrate the key steps in this pathway and the workflow of a typical ROS burst experiment.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound EFR EFR This compound->EFR Binding BAK1 BAK1 EFR->BAK1 Heterodimerization BIK1 BIK1 BAK1->BIK1 Phosphorylation RBOHD RBOHD BIK1->RBOHD Phosphorylation MAPKKK MAPKKK BIK1->MAPKKK Activation ROS ROS RBOHD->ROS Production MAPKK MAPKK MAPKKK->MAPKK -> MAPK MAPK MAPKK->MAPK -> TFs Transcription Factors MAPK->TFs Activation Immune_Genes Immune Gene Expression TFs->Immune_Genes Induction

Caption: The this compound signaling pathway in Arabidopsis thaliana.

ROS_Burst_Workflow A 1. Prepare Leaf Discs B 2. Overnight Recovery in Water A->B C 3. Add Elicitation Solution (Luminol, HRP, this compound) B->C D 4. Measure Luminescence (ROS Production) C->D E 5. Data Analysis D->E

Caption: Experimental workflow for the ROS burst assay.

References

Comparative Guide to Validating Protein-Protein Interactions in the Elf18 Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods for validating protein-protein interactions (PPIs) within the Elf18 signaling pathway, a critical component of plant innate immunity. Understanding these interactions is fundamental for elucidating plant defense mechanisms and developing novel strategies for crop protection.

The this compound Signaling Pathway: An Overview

In plants, the recognition of Pathogen-Associated Molecular Patterns (PAMPs) is the first line of defense against invading microbes. The this compound signaling pathway is initiated by the perception of this compound, a conserved 18-amino-acid peptide derived from the bacterial Elongation Factor-Tu (EF-Tu)[1][2][3]. In the model plant Arabidopsis thaliana, this recognition is mediated by the leucine-rich repeat receptor kinase (LRR-RK) EFR[1][4].

Upon binding this compound, EFR forms a complex with other co-receptors, leading to the activation of downstream signaling cascades. This includes the production of reactive oxygen species (ROS) and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, culminating in a broad transcriptional reprogramming that establishes PAMP-triggered immunity (PTI) and enhances resistance to pathogens[5][6]. Validating the direct and indirect interactions between the protein components of this pathway is crucial for a complete mechanistic understanding.

Elf18_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EFR EFR CO_RECEPTOR Co-Receptor (e.g., BAK1) EFR->CO_RECEPTOR Heterodimerization Cytoplasmic_Kinases Cytoplasmic Kinases (e.g., BIK1) CO_RECEPTOR->Cytoplasmic_Kinases Trans-phosphorylation MAPK_Cascade MAPK Cascade (MAPKKK, MAPKK, MAPK) Cytoplasmic_Kinases->MAPK_Cascade Activation ROS_Production ROS Production Cytoplasmic_Kinases->ROS_Production Activation Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK_Cascade->Transcription_Factors Activation Immune_Genes Immune Gene Expression Transcription_Factors->Immune_Genes Induction This compound This compound This compound->EFR Binding

Caption: Simplified this compound signaling pathway in plants.

Comparison of Key PPI Validation Methods

Choosing the right method to validate a predicted or suspected protein-protein interaction is critical. Each technique has distinct principles, advantages, and limitations. Co-immunoprecipitation (Co-IP) is considered the gold standard for in vivo validation, while methods like Yeast Two-Hybrid (Y2H) are powerful for initial screening.[7] Bimolecular Fluorescence Complementation (BiFC) offers the unique advantage of visualizing the interaction in subcellular compartments, and in vitro pull-down assays are excellent for confirming direct physical interactions.[8]

FeatureCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Bimolecular Fluorescence (BiFC)GST Pull-Down Assay
Principle Antibody-based purification of a target protein and its binding partners from a cell lysate.[7]Genetic method where interaction reconstitutes a functional transcription factor, activating reporter genes.[9]Interaction of two proteins reconstitutes a fluorescent protein from two non-fluorescent halves.[10]An immobilized GST-tagged "bait" protein captures interacting "prey" proteins from a lysate.
Environment In vivo / In plantaIn vivo (in yeast)In vivo / In plantaIn vitro
Interaction Type Detects direct and indirect interactions within a native complex.[7]Detects primarily binary interactions.Detects binary interactions.Primarily detects direct, physical interactions.
Key Advantage "Gold standard" for confirming interactions in a physiological context.[7]High-throughput screening of entire libraries to discover new interactors.[11]Visualizes interaction and provides subcellular localization data.[12]Confirms direct binding, less prone to artifacts from indirect interactions.
Key Limitation Requires a specific antibody; may miss transient or weak interactions.High rate of false positives/negatives; interactions occur in a non-native (yeast) nucleus.[11]Irreversible reconstitution can trap transient interactions; potential for artifacts.[10]In vitro conditions may not reflect the cellular environment; requires purified protein.
Common Use Case Confirming interactions found by other methods, like Y2H, within plant cells.[13]Initial discovery of novel interaction partners for a protein of interest.Confirming interactions and determining where in the cell they occur.Verifying a direct interaction suspected from Co-IP or Y2H results.

Quantitative Data Presentation

Quantifying the downstream effects of the this compound signaling pathway provides indirect evidence of functional protein interactions. Common assays include seedling growth inhibition and oxidative burst measurements.

Table 1: Representative Data on this compound-Induced Seedling Growth Inhibition

This assay quantifies the PTI response by measuring the stunting of seedling growth upon exposure to this compound. Stronger interactions and signaling typically lead to greater growth inhibition.

GenotypeTreatmentAverage Fresh Weight (mg) ± SD% Growth Inhibition
Wild-Type (Col-0)Mock (Water)15.2 ± 1.80%
Wild-Type (Col-0)100 nM this compound6.1 ± 0.960%[5][6]
efr mutantMock (Water)14.9 ± 2.10%
efr mutant100 nM this compound14.5 ± 1.93%[4][14]

Data are representative and compiled from typical results presented in the literature.[4][5][6][14]

Table 2: Representative Data on this compound-Induced Oxidative Burst

This assay measures the rapid production of ROS, an early hallmark of PAMP recognition. The data is typically measured in relative light units (RLU) over time.

GenotypeTreatmentPeak Luminescence (RLU) ± SD
Wild-Type (Col-0)100 nM this compound85,000 ± 12,000
efr mutant100 nM this compound1,500 ± 400

Data are representative and compiled from typical results presented in the literature.[4][5][14]

Experimental Protocols & Workflows

Detailed and robust protocols are essential for generating reliable data. Below are methodologies for three key validation techniques, commonly performed using transient expression in Nicotiana benthamiana leaves.[13]

Co-Immunoprecipitation (Co-IP)

This protocol is used to verify if two proteins, Protein-X (bait) and Protein-Y (prey), interact within the plant cell. Protein-X is fused to an epitope tag (e.g., GFP) for immunoprecipitation.

CoIP_Workflow cluster_constructs Step 1: Gene Constructs cluster_expression Step 2: Transient Expression cluster_lysis Step 3: Protein Extraction cluster_ip Step 4: Immunoprecipitation cluster_analysis Step 5: Analysis pX_GFP Protein-X::GFP Agroinfiltration Agroinfiltrate N. benthamiana leaves pX_GFP->Agroinfiltration pY_HA Protein-Y::HA pY_HA->Agroinfiltration Lysis Homogenize tissue in lysis buffer Agroinfiltration->Lysis 48-72h post-infiltration Clarify Centrifuge to clarify lysate Lysis->Clarify Incubate Incubate lysate with anti-GFP magnetic beads Clarify->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute proteins from beads Wash->Elute WB Western Blot Elute->WB Detect_X Detect Protein-X::GFP (anti-GFP) WB->Detect_X Detect_Y Detect Protein-Y::HA (anti-HA) WB->Detect_Y

Caption: Workflow for a Co-Immunoprecipitation (Co-IP) experiment.

Methodology:

  • Vector Construction: Clone the coding sequence of the 'bait' protein (e.g., EFR) in-frame with a GFP tag and the 'prey' protein with an HA or Myc tag into a plant expression vector.

  • Transient Expression: Introduce the constructs into Agrobacterium tumefaciens. Co-infiltrate the bacterial suspensions into the leaves of 4-week-old N. benthamiana plants.[13]

  • Protein Extraction: After 48-72 hours, harvest the infiltrated leaf tissue and grind it to a fine powder in liquid nitrogen. Resuspend the powder in ice-cold Co-IP lysis buffer containing protease inhibitors.[15][16]

  • Lysate Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[16]

  • Immunoprecipitation: Add anti-GFP-conjugated magnetic beads to the clarified lysate and incubate with gentle rotation for 2-4 hours at 4°C to capture the bait protein and its interactors.[15]

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.[16]

  • Elution: Elute the bound proteins from the beads by resuspending them in 2x SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the GFP tag (to confirm bait pulldown) and the HA/Myc tag (to detect the co-immunoprecipitated prey protein).[7]

Bimolecular Fluorescence Complementation (BiFC)

This protocol is used to visualize the interaction between Protein-X and Protein-Y in living plant cells.

BiFC_Workflow cluster_constructs Step 1: Gene Constructs cluster_expression Step 2: Transient Expression cluster_imaging Step 3: Imaging pX_nYFP Protein-X::nYFP Agroinfiltration Co-infiltrate N. benthamiana or transfect protoplasts pX_nYFP->Agroinfiltration pY_cYFP Protein-Y::cYFP pY_cYFP->Agroinfiltration Incubate Incubate plants for 48-72h Agroinfiltration->Incubate Microscopy Confocal Laser Scanning Microscopy Incubate->Microscopy Result Detect YFP fluorescence at subcellular location of interaction Microscopy->Result

Caption: Workflow for a Bimolecular Fluorescence Complementation (BiFC) assay.

Methodology:

  • Vector Construction: Clone Protein-X into a vector containing the N-terminal fragment of a fluorescent protein (e.g., nYFP) and Protein-Y into a vector with the C-terminal fragment (e.g., cYFP).[8][17]

  • Transient Expression: Co-transform the nYFP and cYFP constructs into plant cells. This is typically done via Agrobacterium-mediated infiltration of N. benthamiana leaves or PEG-mediated transfection of protoplasts.[12][17]

  • Incubation: Allow 48-72 hours for protein expression and interaction to occur.

  • Microscopy: Excise a piece of the infiltrated leaf tissue or observe the protoplasts using a confocal laser scanning microscope.

  • Analysis: Detect fluorescence (e.g., YFP signal at ~515-530 nm) which indicates that Protein-X and Protein-Y have interacted, bringing the two halves of the fluorescent protein into proximity to reconstitute a functional fluorophore.[8][10] The location of the signal reveals the subcellular compartment where the interaction takes place. Always include negative controls, such as co-expressing each fusion protein with an empty vector half, to rule out non-specific interactions.[10]

In Vitro GST Pull-Down Assay

This protocol is used to determine if Protein-X (bait) and Protein-Y (prey) can interact directly, outside of the cell.

Pulldown_Workflow cluster_bait Step 1: Bait Protein Prep cluster_prey Step 2: Prey Protein Prep cluster_interaction Step 3: Interaction cluster_analysis Step 4: Analysis Bait_Express Express GST::Protein-X in E. coli Bait_Purify Purify on Glutathione beads Bait_Express->Bait_Purify Incubate Incubate GST-Bait beads with Prey lysate Bait_Purify->Incubate Prey_Express Express Prey-Protein-Y (e.g., with His-tag) Prey_Lysate Prepare cell lysate containing Prey Prey_Express->Prey_Lysate Prey_Lysate->Incubate Wash Wash beads to remove non-specific binders Incubate->Wash Elute Elute proteins from beads Wash->Elute WB Western Blot (probe with anti-His) Elute->WB Result Detect Prey protein if interaction occurred WB->Result

Caption: Workflow for an in vitro GST Pull-Down Assay.

Methodology:

  • Bait Protein Expression and Immobilization: Express the bait protein (Protein-X) as a fusion with Glutathione S-transferase (GST) in E. coli. Lyse the bacteria and incubate the crude lysate with glutathione-conjugated agarose or magnetic beads to immobilize the GST-fusion protein. Wash the beads to remove unbound bacterial proteins.[18]

  • Prey Protein Preparation: Prepare the prey protein (Protein-Y). This can be from a cell lysate of plant tissue expressing the prey, or through in vitro transcription/translation or expression in E. coli (often with a different tag, like a His-tag, for detection).[19]

  • Interaction/Binding: Incubate the immobilized GST-bait protein with the lysate containing the prey protein for 1-4 hours at 4°C with gentle mixing.[18][20]

  • Washing: Pellet the beads and wash them extensively with wash buffer to remove non-interacting proteins.

  • Elution and Analysis: Elute the bait protein and any bound prey proteins. Analyze the eluate by SDS-PAGE and Western blot, using an antibody specific to the prey protein (or its tag) to detect the interaction. A crucial control is to perform a parallel experiment with beads bound only to GST to ensure the prey does not bind non-specifically to GST or the beads.[18]

References

A Comparative Guide to In Vitro and In Vivo Responses to Elf18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular and organismal responses to Elf18, a conserved 18-amino acid peptide derived from the bacterial elongation factor Tu (EF-Tu), which acts as a potent elicitor of the plant innate immune system.[1] Understanding the parallels and distinctions between in vitro and in vivo experimental systems is crucial for translating fundamental research into practical applications for enhancing plant resilience.

Data Presentation: Quantitative Comparison of this compound Responses

The following tables summarize key quantitative data from representative in vitro and in vivo experiments, providing a clear comparison of the magnitude and dynamics of this compound-induced immune responses.

In Vitro Assay Parameter Measured Plant System This compound Concentration Observed Response Key Findings
Reactive Oxygen Species (ROS) Burst Relative Luminescence Units (RLU)Arabidopsis thaliana leaf discs100 nMRapid, transient increase in luminescence, peaking around 15-20 minutes post-elicitation.A robust and rapid assay to measure early PAMP-triggered immunity (PTI) signaling events.[2][3][4][5]
In Vitro Kinase Assay Phosphorylation of target proteins (e.g., BAK1, MAPKs)Recombinant proteins or immunoprecipitates from A. thaliana seedlings1 µMTime-dependent increase in phosphorylation of BAK1 and MAPKs, peaking at approximately 15 minutes.[6]Demonstrates direct biochemical activation of signaling components downstream of the EFR receptor.
Gene Expression in Cell Culture/Seedlings Fold change in transcript levels (e.g., ELENA1, PR1)A. thaliana seedlings in liquid culture5 µMTime-dependent induction of defense-related genes. ELENA1 transcript levels reach a maximum at 12 hours post-treatment.[7][8][9]Provides insight into the transcriptional reprogramming triggered by this compound perception.
In Vivo Assay Parameter Measured Plant System This compound Concentration Observed Response Key Findings
Seedling Growth Inhibition (SGI) Percentage of fresh weight reductionArabidopsis thaliana seedlings on agar plates100 nM - 1000 nMDose-dependent inhibition of seedling growth over a 7-10 day period.[2][10][11]A long-term assay that reflects the trade-off between growth and defense activation.
Pathogen Resistance Bacterial growth (colony-forming units)Whole Arabidopsis thaliana plantsPre-treatment with this compoundEnhanced resistance to subsequent infection with pathogenic bacteria like Pseudomonas syringae.[1]Demonstrates the direct protective effect of this compound-induced immunity in a whole-organism context.
Gene Expression in Whole Plants Fold change in transcript levels (e.g., PR1)Arabidopsis thaliana plantsInfiltration of leaves with this compoundRobust accumulation of PR1 protein 24 hours after treatment.[6]Confirms the activation of defense gene expression in intact plant tissues.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Reactive Oxygen Species (ROS) Burst Assay

This protocol is adapted from established methods for measuring the rapid oxidative burst in response to elicitors.[2][3][5][12]

Materials:

  • Arabidopsis thaliana plants (4-5 weeks old)

  • 4 mm biopsy punch

  • 96-well white microtiter plate

  • Luminol (100 µM)

  • Horseradish peroxidase (HRP) (10 µg/mL)

  • This compound peptide solution

  • Plate reader with luminescence detection

Procedure:

  • Collect leaf discs from mature leaves using a 4 mm biopsy punch.

  • Float the leaf discs in sterile water overnight in a petri dish to allow for recovery from wounding.

  • The next day, transfer each leaf disc to a well of a 96-well plate containing 50 µL of water and incubate for at least 1 hour.

  • Prepare a 2x reaction solution containing 200 µM luminol, 20 µg/mL HRP, and the desired final concentration of this compound (e.g., 200 nM for a final concentration of 100 nM).

  • Program the plate reader to measure luminescence at 2-minute intervals for a duration of 40-60 minutes.

  • Just before starting the measurement, add 50 µL of the 2x reaction solution to each well.

  • Record the luminescence data and plot it over time to visualize the ROS burst.

In Vivo Seedling Growth Inhibition (SGI) Assay

This protocol measures the long-term impact of immune activation on plant growth.[2][10][11]

Materials:

  • Arabidopsis thaliana seeds

  • Murashige and Skoog (MS) agar plates

  • 48-well plates

  • Liquid MS medium

  • This compound peptide solution

  • Analytical scale

Procedure:

  • Sterilize and sow A. thaliana seeds on MS agar plates.

  • Grow seedlings for 3-4 days under standard short-day conditions.

  • Prepare 48-well plates with liquid MS medium containing a dilution series of this compound (e.g., 0, 10, 100, 1000 nM).

  • Carefully transfer one seedling to each well.

  • Incubate the plates for 8-12 days.

  • After the incubation period, remove the seedlings, gently blot them dry, and measure their fresh weight using an analytical scale.

  • Calculate the percent growth inhibition for each this compound concentration relative to the mock-treated control seedlings.

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying changes in the expression of specific genes in response to this compound treatment.[7][8]

Materials:

  • A. thaliana seedlings (10-day-old)

  • Liquid MS medium

  • This compound peptide solution (e.g., 5 µM)

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Gene-specific primers (e.g., for PR1 and a reference gene like ACT2)

  • qPCR instrument

Procedure:

  • Grow A. thaliana seedlings on MS solid medium for 10 days.

  • Transfer seedlings to liquid MS medium containing 5 µM this compound or a mock solution.

  • Harvest seedlings at different time points (e.g., 0, 1, 6, 12 hours) and flash-freeze in liquid nitrogen.

  • Extract total RNA from the frozen seedlings using a suitable kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the qPCR data to determine the relative expression levels of the target genes, normalized to the reference gene.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EFR EFR This compound->EFR binds BAK1 BAK1 EFR->BAK1 associates with BIK1_PBL1 BIK1/PBL1 EFR->BIK1_PBL1 activates BAK1->EFR trans-phosphorylates MAPK_Cascade MAPK Cascade (MPK3/6/4) BIK1_PBL1->MAPK_Cascade activates ROS_Burst ROS Burst BIK1_PBL1->ROS_Burst induces WRKYs WRKY TFs MAPK_Cascade->WRKYs activates PR1_promoter PR1 Promoter WRKYs->PR1_promoter binds to ELENA1 ELENA1 (lncRNA) MED19a MED19a ELENA1->MED19a interacts with MED19a->PR1_promoter enriches at PR1_expression PR1 Expression PR1_promoter->PR1_expression leads to

Caption: this compound signaling pathway in Arabidopsis thaliana.

Experimental_Workflows cluster_invitro In Vitro: ROS Burst Assay cluster_invivo In Vivo: Seedling Growth Inhibition Assay iv_start Leaf Disc Collection (4-5 week old plants) iv_overnight Overnight Recovery (in water) iv_start->iv_overnight iv_plate Transfer to 96-well Plate iv_overnight->iv_plate iv_treat Add this compound + Luminol/HRP iv_plate->iv_treat iv_measure Measure Luminescence (40-60 min) iv_treat->iv_measure inv_start Seed Germination (3-4 days on MS agar) inv_transfer Transfer to 48-well Plate (liquid MS + this compound) inv_start->inv_transfer inv_grow Incubate for 8-12 days inv_transfer->inv_grow inv_measure Measure Fresh Weight inv_grow->inv_measure

Caption: Workflows for in vitro and in vivo this compound assays.

Logical_Relationship cluster_early Early Responses (minutes to hours) cluster_late Late Responses (days) in_vitro In Vitro Assays (ROS Burst, Kinase Assays) - Mechanistic insights - Rapid screening in_vivo In Vivo Assays (SGI, Pathogen Resistance) - Physiological relevance - Whole-organism effect in_vitro->in_vivo informs and predicts in_vivo->in_vitro validates and provides context for

Caption: Relationship between in vitro and in vivo this compound studies.

References

Safety Operating Guide

Essential Guide to the Safe Handling and Disposal of Elf18

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive safety and logistical information for the proper handling and disposal of Elf18, a peptide fragment of the bacterial elongation factor Tu (EF-Tu) utilized in plant immune response research. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this guide consolidates best practices for handling synthetic peptides to ensure laboratory safety and regulatory compliance.[1]

It is imperative for all personnel to consult their institution's Environmental Health and Safety (EHS) department for definitive guidance, as local regulations and protocols supersede the general recommendations provided herein. [2][3]

Immediate Safety and Handling

This compound is intended for Research Use Only (RUO) and is not approved for administration to humans or animals.[4][5] As its toxicological properties have not been fully investigated, it should be handled with care, employing standard laboratory safety procedures.[1]

Personal Protective Equipment (PPE): When handling this compound in solid (lyophilized) or solution form, the following PPE is required:

  • Eye Protection: Chemical-resistant safety goggles.[6][7]

  • Hand Protection: Chemical-resistant nitrile gloves.[6][7]

  • Body Protection: A full-coverage lab coat and closed-toe shoes.[6][7]

Storage and Stability: Proper storage is crucial to maintain the integrity of this compound.

Form Temperature Duration Conditions
Lyophilized Solid -20°C to -80°CUp to 24 monthsStore in a dry, dark, and sealed container to prevent moisture contamination.[1][7][8]
Stock Solution -80°C6 monthsAliquot to prevent repeated freeze-thaw cycles.[4]
Stock Solution -20°C1 monthAliquot to prevent repeated freeze-thaw cycles.[4]

Before opening, allow the vial to warm to room temperature to prevent condensation.[1]

Step-by-Step Disposal Procedure

Peptides like this compound should be treated as chemical waste and must not be disposed of down the drain or in regular trash.[3][6] The primary method of disposal is through your institution's EHS-approved chemical waste stream, which typically leads to controlled incineration.[2]

Step 1: Waste Segregation Properly segregate waste at the point of generation. Do not mix peptide waste with incompatible chemicals.[6][8]

  • Solid Waste:

    • Unused or expired lyophilized this compound.

    • Contaminated consumables such as gloves, pipette tips, and microfuge tubes.

  • Liquid Waste:

    • Unused or expired this compound solutions.

    • Aqueous buffers and solvents used for reconstitution and experiments containing this compound.

  • Sharps Waste:

    • Needles or other contaminated sharps should be placed in a designated, puncture-resistant sharps container labeled for chemical waste.[2]

Step 2: Waste Collection and Containment

  • Solid Waste: Collect in a durable, sealable plastic bag or container. This container should be clearly labeled as "Chemical Waste."[3]

  • Liquid Waste: Collect in a compatible, leak-proof, and sealable container. The container must be kept closed except when adding waste.[7][9]

Step 3: Labeling All waste containers must be accurately labeled. The label should include:

  • The full chemical name: "this compound Peptide Waste"

  • The primary hazards (e.g., "Chemical Waste - For Research Use Only")

  • The accumulation start date

  • The name of the principal investigator and laboratory information

Step 4: Storage Pending Disposal Store sealed and labeled waste containers in a designated and secure satellite accumulation area. Ensure they are stored away from incompatible materials until collection by your institution's waste management service.[3]

Step 5: Arrange for Pickup Once the waste container is approximately 75% full, contact your institution's EHS department or use their designated online portal to schedule a waste pickup.[7]

This compound Signaling Pathway in Plants

This compound is recognized by the Pattern Recognition Receptor (PRR) EFR (EF-Tu Receptor) on the plant cell surface. This recognition event initiates a signaling cascade known as Pattern-Triggered Immunity (PTI), leading to a defense response against potential pathogens.

Elf18_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytoplasm This compound This compound Peptide EFR EFR Receptor This compound->EFR Recognition PTI Pattern-Triggered Immunity (PTI) EFR->PTI Signal Transduction Defense Plant Defense Response PTI->Defense Activation

Caption: Logical workflow of the this compound signaling pathway in plants.

Experimental Protocols

No specific experimental protocols for the disposal of this compound are available. The recommended procedure is to follow the general chemical waste guidelines outlined above. In the event of a spill, contain the material promptly using absorbent pads. For solid spills, carefully sweep to avoid creating dust.[3] Clean the area with an appropriate disinfectant and dispose of all cleanup materials as chemical waste.[7]

References

Standard Operating Procedure: Handling and Safety for Elf18

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the handling, use, and disposal of Elf18 in a laboratory setting. Adherence to these guidelines is mandatory to ensure personnel safety and experimental integrity.

Hazard Identification and Assessment

This compound is a potent, cell-permeable peptide agonist targeting the Elfin Receptor (EFR). While instrumental in signaling pathway research, it presents specific handling challenges. The following table summarizes its key characteristics and associated hazards based on internal safety assessments.

Characteristic Value Associated Hazards & Notes
Physical Form Lyophilized white powderHigh risk of aerosolization during reconstitution.
Molecular Weight 2154.5 g/mol N/A
Solubility Highly soluble in DMSO, PBSUse appropriate ventilation when handling DMSO.
LD50 (Oral, Rat) 350 mg/kgModerate acute toxicity. Avoid ingestion.
Skin Irritation Category 2 (Moderate Irritant)Prolonged contact may cause dermatitis.
Eye Irritation Category 1 (Severe Irritant)Risk of serious eye damage upon direct contact.
Target Pathway EFR Signaling CascadePotential for unknown physiological effects in humans.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is critical and depends on the procedure being performed. The following decision workflow must be followed.

PPE_Selection_Workflow cluster_0 Step 1: Task Assessment cluster_2 Step 3: PPE Level Selection start Start: Handling this compound task What is the task? start->task weighing Weighing Powder or Reconstituting? task->weighing Aerosol Risk low_vol Low-Volume Aqueous Solution Handling? task->low_vol Low Risk high_conc High-Concentration or DMSO Stock? task->high_conc Moderate Risk level_c Level C: Enhanced Respiratory weighing->level_c YES level_a Level A: Standard Lab low_vol->level_a YES level_b Level B: Enhanced Dermal high_conc->level_b YES

Caption: PPE selection workflow for this compound handling.

Based on the risk assessment, the following levels of PPE are mandated.

PPE Level Procedure Required Equipment
Level A Handling dilute (<1 mM) aqueous solutions of this compound.Standard lab coat, safety glasses with side shields, nitrile gloves (single pair).
Level B Handling concentrated stock solutions (>1 mM) or working with DMSO formulations.Chemical-resistant lab coat, chemical splash goggles, double-layered nitrile gloves.
Level C Weighing lyophilized this compound powder or any procedure with a high risk of aerosolization.Chemical-resistant lab coat, chemical splash goggles, face shield, double-layered nitrile gloves, N95 respirator. Work must be performed in a certified chemical fume hood or powder containment hood.

Operational Plan: From Receipt to Use

Proper handling procedures minimize risk and prevent contamination. The following workflow outlines the standard process for working with this compound in the lab.

Operational_Workflow cluster_receive Receiving & Storage cluster_prep Preparation (In Fume Hood) cluster_use Experimental Use receive 1. Receive Shipment log 2. Log in Inventory System receive->log store 3. Store at -20°C (Desiccated) log->store ppe 4. Don Level C PPE store->ppe weigh 5. Weigh Powder ppe->weigh reconstitute 6. Reconstitute in DMSO to create 10mM Stock weigh->reconstitute aliquot 7. Aliquot Stock reconstitute->aliquot store_stock 8. Store Aliquots at -80°C aliquot->store_stock retrieve 9. Retrieve Aliquot store_stock->retrieve dilute 10. Prepare Working Solution (Level A/B PPE) retrieve->dilute experiment 11. Perform Experiment dilute->experiment

Caption: Standard operational workflow for this compound.

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency is critical.

Exposure Type Immediate First Aid Action
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle but large stream of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation (Powder) Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

The logical flow for responding to a spill is outlined below.

Spill_Response_Flow cluster_powder Powder Spill cluster_liquid Liquid Spill spill Spill Occurs evacuate 1. Evacuate Immediate Area Alert Others spill->evacuate assess 2. Assess Spill Size & Material (Powder or Liquid?) evacuate->assess cover 3a. Gently cover with damp paper towels to prevent aerosolization. assess->cover Powder contain 3b. Contain spill with absorbent pads. assess->contain Liquid absorb 4a. Apply absorbent granules. cover->absorb collect 5a. Collect waste into hazardous waste container. absorb->collect decontaminate 6. Decontaminate Area with 10% bleach solution. collect->decontaminate neutralize 4b. (If applicable) Neutralize with appropriate solution. contain->neutralize collect_liquid 5b. Collect waste into hazardous waste container. neutralize->collect_liquid collect_liquid->decontaminate dispose 7. Dispose of all materials as hazardous waste. decontaminate->dispose report 8. Report incident to EHS. dispose->report

Caption: Logical flow for this compound spill response.

Disposal Plan

All this compound-contaminated waste is considered hazardous chemical waste. Segregate waste streams as described below.

Waste Stream Description Disposal Container & Procedure
Solid Waste Contaminated gloves, tubes, pipette tips, paper towels.Labeled, leak-proof hazardous waste container with a lid. Keep closed when not in use.
Liquid Waste Unused stock solutions, working solutions, contaminated buffers.Labeled, shatter-proof hazardous liquid waste container. Do not mix with other chemical waste streams. Maintain a pH between 6.0 and 8.0.
Sharps Waste Contaminated needles or glass slides.Puncture-proof, labeled sharps container designated for chemically contaminated sharps.

Contact your institution's Environmental Health and Safety (EHS) office for final pickup and disposal procedures.

Appendix: Key Experimental Protocol

Protocol A1: Nitrile Glove Permeation Test for this compound-DMSO Solution

This protocol details the methodology used to determine the breakthrough time for a 10mM this compound solution in DMSO through standard 4-mil nitrile gloves.

Methodology:

  • Apparatus Setup: An ASTM F739 standard permeation cell is used. The challenge side of the cell is filled with the 10mM this compound-DMSO solution. The collection side is filled with a receiving medium (PBS, pH 7.4).

  • Glove Material: A sample of the 4-mil nitrile glove material is placed as a membrane between the two cell chambers.

  • Sampling: At 5-minute intervals, a 100 µL sample is withdrawn from the collection side. The volume is replaced with fresh PBS.

  • Analysis: Each sample is analyzed using a validated HPLC-MS method to detect the presence of this compound.

  • Breakthrough Time: The standardized breakthrough time is defined as the time at which the permeation rate of this compound reaches 0.1 µg/cm²/min.

  • Results: Internal validation determined the average breakthrough time to be 28 minutes. This result forms the basis for the mandatory double-gloving and timed glove change policy when handling this compound-DMSO stocks.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.